cyclohexane-1,2,4,5-tetracarboxylic acid
Description
The exact mass of the compound 1,2,4,5-Cyclohexanetetracarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2,4,5-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKUZKMGJJMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385426 | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15383-49-0 | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of cyclohexane-1,2,4,5-tetracarboxylic acid isomers
An In-depth Technical Guide to the Synthesis of Cyclohexane-1,2,4,5-tetracarboxylic Acid Isomers
Introduction: The Significance of Cycloaliphatic Scaffolds
This compound (C₁₀H₁₂O₈) is a cycloaliphatic building block of significant interest in advanced materials science.[1][2] Unlike its aromatic analogue, pyromellitic acid, the non-aromatic, saturated cyclohexane core is pivotal in disrupting charge-transfer interactions. This property is instrumental in the synthesis of high-performance polymers, particularly colorless polyimides, which are sought after for applications in flexible electronics, displays, and microelectronic devices where optical transparency, thermal stability, and dimensional integrity are paramount.[3][4] Furthermore, its multidentate carboxylate functionality makes it an excellent organic linker for the construction of robust Metal-Organic Frameworks (MOFs) used in gas storage, separation, and catalysis.[5]
The utility of this molecule is intrinsically linked to its stereochemistry. The spatial orientation (cis/trans) of the four carboxylic acid groups on the cyclohexane ring dramatically influences the final properties of the derived materials.[6] For instance, the reactivity of the corresponding dianhydride isomers with diamines and the coefficient of thermal expansion (CTE) of the resulting polyimide films are highly dependent on the specific steric structure of the monomer.[3][4] Consequently, the selective synthesis and isolation of specific isomers are critical challenges for researchers and process chemists. This guide provides a detailed exploration of the core synthetic strategies, underlying mechanistic principles, and key experimental considerations for producing isomers of this compound.
Primary Synthetic Strategy: Catalytic Hydrogenation of Aromatic Precursors
The most prevalent and industrially viable route to this compound involves the catalytic hydrogenation of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) or its derivatives. The core of this strategy is the reduction of the highly stable aromatic ring to a saturated cycloalkane. This transformation requires overcoming a significant activation energy barrier, necessitating the use of active catalysts and often demanding reaction conditions.[7]
Causality Behind the Method
The choice of pyromellitic acid as the starting material is driven by its commercial availability and relatively low cost. The primary challenge of this route is not the reduction itself, but the control of stereoselectivity. The addition of twelve hydrogen atoms across the aromatic ring can result in a complex mixture of stereoisomers.[1][8] The final isomeric distribution is a sensitive function of several interdependent parameters:
-
Catalyst Selection: Noble metals are highly effective. Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd), often supported on high-surface-area materials like alumina (Al₂O₃) or carbon, are frequently employed.[3][9] Bimetallic catalysts, such as Ru-Pd, can offer superior activity and selectivity.[9][10]
-
Reaction Conditions: High hydrogen pressure (typically 3.0-10.0 MPa) and elevated temperatures (100-250°C) are essential to achieve high conversion rates.[3][9][10][11]
-
Substrate Form: The reaction can be performed on the free acid, its salt, or its ester. Esterification of the carboxylic acids prior to hydrogenation can improve solubility in organic solvents and, in some cases, influence catalyst performance and isomer distribution.[9]
Workflow for Synthesis via Hydrogenation
The following diagram outlines the general workflow for the production of this compound isomers from pyromellitic acid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Ester Hydrogenation
This method is adapted from patented industrial processes and offers high conversion and selectivity.[9][10]
Step 1: Esterification of Pyromellitic Acid
-
Pyromellitic acid is reacted with an excess of an alcohol (e.g., ethanol) in the presence of an acid catalyst or by using reactive esterification agents to form the corresponding tetraester, such as tetraethyl pyromellitate. This step is typically carried out under reflux to drive the reaction to completion.
Step 2: Hydrogenation of Pyromellitic Ester
-
Catalyst Loading: A fixed-bed reactor (e.g., a SUS316 tube) is loaded with a supported catalyst (e.g., 5g of 1 wt% Ru-1 wt% Pd/Al₂O₃).[10]
-
Catalyst Activation: The catalyst is activated in-situ via reduction with hydrogen gas at an elevated temperature (e.g., 250°C).[9][10]
-
Reaction Execution: The reactor is cooled to the target reaction temperature (e.g., 150°C) and pressurized with hydrogen to the desired pressure (e.g., 4.0 MPa).[9][10]
-
A solution of the pyromellitic ester in a suitable solvent (e.g., a 20 wt% solution in ethanol) is continuously fed through the reactor at a controlled flow rate (e.g., 0.5 mL/min) along with a concurrent flow of hydrogen gas (e.g., 30 mL/min).[9][10]
-
Product Collection & Isolation: The reaction effluent is collected. The solvent is partially removed under reduced pressure, and the solution is cooled (0 to -10°C) to induce crystallization of the hydrogenated ester product, which is then isolated by filtration.[10]
Step 3: Hydrolysis to the Tetracarboxylic Acid
-
The isolated hydrogenated pyromellitic ester is dissolved in an aqueous solution containing a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The mixture is heated under reflux until the hydrolysis is complete.
-
If basic hydrolysis was used, the solution is cooled and acidified with a strong acid to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
| Parameter | Typical Value | Reference(s) |
| Catalyst | 0.5-1 wt% Ru, 0.5-1 wt% Pd on Al₂O₃ | [9][10] |
| Temperature | 150 - 200°C | [9] |
| Hydrogen Pressure | 4.0 - 6.0 MPa | [9] |
| Substrate | 20 wt% solution of ethyl pyromellitate in ethanol | [9][10] |
| Conversion Rate | > 99% | [9][10] |
| Selectivity | ~ 98% | [9][10] |
| Table 1: Typical reaction parameters for the hydrogenation of pyromellitic esters. |
Protocol 2: Direct Hydrogenation of Pyromellitic Acid Salt
This protocol describes the direct reduction of the acid, avoiding the esterification and hydrolysis steps.[3]
-
Salt Formation: Pyromellitic dianhydride is hydrolyzed and neutralized in an aqueous solution of sodium hydroxide (NaOH) to form the tetrasodium salt of pyromellitic acid.
-
Hydrogenation: The aqueous salt solution is charged into a high-pressure autoclave with a suitable catalyst (e.g., a ruthenium-based catalyst).[3]
-
The reactor is sealed, purged, and pressurized with hydrogen to a high pressure (e.g., 8-10 MPa) and heated to the reaction temperature (e.g., 160°C) with vigorous stirring.[3] The reaction is monitored by hydrogen uptake until it ceases.
-
Isomerization (Optional): After the initial hydrogenation, the solution can be held at a precisely controlled temperature for several hours to influence the final isomer ratio through thermodynamically controlled equilibration.[3]
-
Product Isolation: After cooling the reactor to room temperature, the catalyst is removed by filtration. The clear solution is then carefully neutralized by the slow addition of concentrated hydrochloric acid (HCl), causing the white precipitate of this compound isomers to form.[3]
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from water to isolate specific isomers.[3]
Alternative Synthetic Approaches
While hydrogenation is dominant, other classical organic reactions offer potential, albeit less common, routes.
Oxidation of Tetrasubstituted Cyclohexanes
This strategy relies on a pre-formed cyclohexane ring. The synthesis of a specific isomer of 1,2,4,5-tetramethylcyclohexane, followed by oxidation of the four methyl groups, would yield the desired tetracarboxylic acid.[12]
-
Principle: Strong oxidizing agents, such as potassium permanganate (KMnO₄) in a basic solution or chromic acid (Jones reagent), can oxidize alkyl side chains on a saturated ring to carboxylic acids.[13]
-
Causality & Challenges: This route provides excellent control over the core stereochemistry if the starting material can be synthesized stereoselectively. However, the oxidation conditions are harsh and may lead to side reactions. Furthermore, the synthesis of the tetramethylcyclohexane precursor itself can be a multi-step process.
Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for forming six-membered rings with a high degree of stereocontrol.[14][15]
-
Principle: A [4+2] cycloaddition between a conjugated diene and a dienophile. To achieve the desired 1,2,4,5-tetracarboxylate substitution pattern, one could envision a reaction between a diene and a dienophile that are both functionalized with carboxyl groups or their precursors (e.g., esters, anhydrides).[16][17]
-
Causality & Challenges: The primary advantage is the potential for high stereoselectivity, allowing for the targeted synthesis of a single isomer. The main drawback is the availability of suitable, highly functionalized dienes and dienophiles, making this a less practical route for large-scale production compared to hydrogenation.
Isomer Separation and Characterization
A critical step in any synthesis that produces a mixture is the separation and characterization of the individual isomers.
-
Separation: The most common method for separating the isomers of this compound is fractional crystallization .[3] This technique leverages the differences in solubility of the various stereoisomers in a given solvent, such as water. By carefully controlling temperature and concentration, specific isomers can be selectively precipitated and isolated.
-
Characterization: Definitive identification of the isolated isomer is crucial.
-
X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry and solid-state conformation of a molecule. It can unambiguously identify the relative orientation (cis/trans) of all four carboxyl groups and whether they occupy axial or equatorial positions in the chair conformation of the cyclohexane ring.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule, allowing for structural elucidation.
-
Melting Point: Each pure stereoisomer will have a distinct and sharp melting point, which serves as a useful indicator of purity.[8]
-
The crystal structure of the (1S,2S,4R,5R)-isomer, for example, has been determined, revealing a chair conformation where adjacent carboxylic acid groups are in a mutually trans (equatorial) conformation.[3][4] This specific isomer is a precursor to a dianhydride (H'-PMDA) that can yield novel low-CTE colorless polyimides.[3]
Caption: Isomeric relationships depend on substituent positions (axial/equatorial).
Conclusion
The is a field of significant academic and industrial importance, driven by the demand for advanced, high-performance materials. While several synthetic routes are chemically plausible, the catalytic hydrogenation of pyromellitic acid and its esters remains the most practical and scalable method. The central challenge in this field is not merely the synthesis of the molecular formula but the precise control over stereochemistry. Future advancements will likely focus on the development of novel catalytic systems that offer enhanced stereoselectivity under milder conditions, thereby reducing the reliance on energy-intensive processes and complex separation procedures. The ability to selectively synthesize and supply specific isomers is key to unlocking the full potential of this versatile cycloaliphatic building block in the next generation of electronic and functional materials.
References
- 1. scbt.com [scbt.com]
- 2. 1,2,4,5-Cyclohexanetetracarboxylic Acid | C10H12O8 | CID 2834946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. myuchem.com [myuchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 环己烷-1,2,4,5-四甲酸,顺反异构体混合物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN108069978B - The synthetic method of 1,2,4,5-cyclohexanetetracarboxylic dianhydride - Google Patents [patents.google.com]
- 10. tetraMethyl cyclohexane-1,2,4,5-tetracarboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. 1,2,4,5-Tetramethylcyclohexane | C10H20 | CID 92914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. cerritos.edu [cerritos.edu]
- 15. synarchive.com [synarchive.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Cyclohexane-1,2,4,5-tetracarboxylic Acid
Abstract
Cyclohexane-1,2,4,5-tetracarboxylic acid is a pivotal non-aromatic monomer in the synthesis of advanced colorless polyimides, materials sought after for their application in flexible electronics and high-performance optical devices.[1][2] The precise stereochemistry of this saturated carbocyclic compound dictates the final properties of the resulting polymer, making its unambiguous structural elucidation paramount. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the spectroscopic analysis of this compound. Rather than merely presenting data, this document elucidates the causal relationships between molecular structure and spectral output, empowering the reader to confidently approach the characterization of this and similar molecules. We will explore the expected outcomes and interpretative strategies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Stereoisomerism: The Foundation of Analysis
This compound (C₁₀H₁₂O₈, Molar Mass: 260.20 g/mol ) possesses a cyclohexane ring as its core.[3] Unlike its aromatic precursor, pyromellitic acid, this molecule is non-planar and exhibits stereoisomerism. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. The four carboxylic acid substituents can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring).
The specific isomer (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid has been characterized via X-ray crystallography, revealing a chair conformation where the carboxylic acid groups at positions 1, 2, 4, and 5 all reside in the more stable equatorial positions.[1][2] This guide will use this well-defined stereoisomer as our primary model for predicting and interpreting spectroscopic data. Understanding this three-dimensional structure is the critical first step, as it dictates the chemical environment and spatial relationships of every atom, which are the very properties that spectroscopic techniques measure.
Figure 1: Structure of (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of organic molecules in solution. For this molecule, both ¹H and ¹³C NMR will provide a wealth of information.
Proton (¹H) NMR Spectroscopy
Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, like carboxylic acids, "deshield" nearby protons, causing them to resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) of a signal is caused by spin-spin coupling with neighboring, non-equivalent protons and provides direct evidence of molecular connectivity.
Predicted ¹H NMR Spectrum:
-
Carboxylic Acid Protons (-COOH): A very broad singlet is expected in the range of δ 10-13 ppm. This signal's breadth is due to hydrogen bonding and chemical exchange. Its integration would correspond to four protons. This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for acidic protons.
-
Methine Protons (H1, H2, H4, H5): These protons are directly attached to carbons bearing the electron-withdrawing carboxyl groups. Therefore, they will be significantly deshielded compared to a standard cyclohexane ring (whose protons appear around δ 1.43 ppm).[4] Their chemical shift is predicted to be in the range of δ 2.5-3.0 ppm. Due to the symmetry of the (1S,2S,4R,5R) isomer, these four protons are chemically equivalent and should appear as a single, complex multiplet.
-
Methylene Protons (H3, H6): These protons are further from the deshielding carboxyl groups and will thus appear further upfield than the methine protons, likely in the range of δ 1.8-2.2 ppm. In the chair conformation, each methylene carbon has two distinct protons: one axial and one equatorial. These are not chemically equivalent and would be expected to show complex splitting patterns due to coupling with each other and the adjacent methine protons.
| Predicted Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | Integrates to 4H; disappears with D₂O exchange. |
| -CH(COOH) (H1, H2, H4, H5) | 2.5 - 3.0 | Multiplet (m) | Integrates to 4H; deshielded by adjacent carboxyl group. |
| -CH₂- (H3, H6) | 1.8 - 2.2 | Multiplet (m) | Integrates to 4H; complex splitting due to axial/equatorial positions. |
Carbon-13 (¹³C) NMR Spectroscopy
Causality: The ¹³C chemical shift is also dependent on the electronic environment. Carbons bonded to electronegative atoms like oxygen are significantly deshielded and appear far downfield. The number of distinct signals in a broadband-decoupled ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing insight into its symmetry.
Predicted ¹³C NMR Spectrum: For the highly symmetric (1S,2S,4R,5R) isomer, we can predict the number of unique carbon environments.
-
Carboxyl Carbons (-COOH): The four carboxyl carbons are equivalent due to the molecule's symmetry. They will appear as a single signal in the highly deshielded region of δ 170-180 ppm.
-
Methine Carbons (C1, C2, C4, C5): The four methine carbons are also equivalent. Their attachment to the carboxyl groups will shift them downfield from a typical cyclohexane carbon (which appears at δ 27.1 ppm).[5] A single signal is predicted in the range of δ 40-50 ppm.
-
Methylene Carbons (C3, C6): The two methylene carbons are equivalent. They are the most shielded carbons in the structure and will appear as a single signal, likely in the range of δ 25-35 ppm.
| Predicted Carbon Type | Predicted Chemical Shift (δ, ppm) | Number of Signals | Notes |
| -C OOH | 170 - 180 | 1 | Characteristic chemical shift for a carboxylic acid carbon. |
| -C H(COOH) (C1, C2, C4, C5) | 40 - 50 | 1 | Deshielded by the directly attached carboxyl group. |
| -C H₂- (C3, C6) | 25 - 35 | 1 | Most shielded carbon, closest to unsubstituted cyclohexane. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of the absorbed radiation is characteristic of the specific bonds and functional groups present in the molecule.
Predicted FTIR Spectrum: The FTIR spectrum will be dominated by the characteristic absorptions of the carboxylic acid functional groups.
-
O-H Stretch: This will be the most prominent and easily identifiable peak in the spectrum. Due to extensive intermolecular hydrogen bonding (dimerization), this appears as a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.
-
C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the cyclohexane ring will appear just below 3000 cm⁻¹. Typically, these are sharp to medium peaks in the 2950-2850 cm⁻¹ region.[6]
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is another key diagnostic peak. It is expected to be a very strong and sharp absorption in the range of 1725-1700 cm⁻¹. The position within this range can be influenced by the extent of hydrogen bonding.
-
C-O Stretch & O-H Bend: A medium intensity C-O stretching band is expected around 1300-1200 cm⁻¹. In-plane O-H bending can also contribute to absorption in the 1440-1395 cm⁻¹ region.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | The hallmark of a hydrogen-bonded carboxylic acid. |
| C-H Stretch (sp³ C-H) | 2950 - 2850 | Medium to Strong | From the CH and CH₂ groups of the cyclohexane ring. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp | A key diagnostic peak for the carbonyl group. |
| C-O Stretch / O-H Bend | 1320 - 1210 / 1440 - 1395 | Medium | Associated with the carboxylic acid functionality. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Causality: In electron ionization mass spectrometry (EI-MS), a molecule is ionized by a high-energy electron beam, forming a molecular ion (M⁺•). This ion is often unstable and fragments in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the molecule, which is 260. A smaller M+1 peak at m/z 261 will also be present due to the natural abundance of the ¹³C isotope.
-
Key Fragmentation Pathways: The fragmentation will be driven by the presence of the carboxylic acid groups and the cyclic alkane structure.
-
Loss of Water (M-18): A peak at m/z 242, corresponding to the loss of a water molecule, is a common fragmentation pathway for carboxylic acids.
-
Loss of a Carboxyl Radical (M-45): A significant peak at m/z 215, resulting from the cleavage of a C-C bond to lose a •COOH radical, is highly probable.
-
Further Fragmentations: Subsequent losses of water, CO, or additional carboxyl groups from fragment ions will lead to a cascade of lower m/z peaks. The fragmentation of the cyclohexane ring itself can also occur, though it is often complex.
-
| Ion | Predicted m/z | Identity | Notes |
| [M]⁺• | 260 | Molecular Ion | Confirms the molecular weight of C₁₀H₁₂O₈. |
| [M-H₂O]⁺• | 242 | Loss of Water | Common fragmentation for compounds with carboxyl groups. |
| [M-COOH]⁺ | 215 | Loss of Carboxyl Radical | Represents the cleavage of a substituent. |
Experimental Protocols and Workflow
A robust analytical workflow is essential for obtaining high-quality, reproducible data.
Figure 2: General analytical workflow for the spectroscopic characterization.
Protocol 1: NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a suitable deuterated solvent. Due to the presence of four carboxylic acid groups, solubility in common solvents like CDCl₃ may be low. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will dissolve the sample and allow for the observation of the acidic -COOH protons. Alternatively, deuterium oxide (D₂O) can be used, which will result in the exchange of the acidic protons for deuterium, causing their signal to disappear from the ¹H spectrum.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used. For ¹³C, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
Protocol 2: FTIR Sample Preparation and Acquisition
-
KBr Pellet Method: Grind a small amount (~1 mg) of the dry sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Alternatively, for a faster, solvent-free measurement, place a small amount of the solid sample directly onto the crystal of an ATR accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio. A background spectrum of the empty instrument (or KBr pellet) should be collected and subtracted from the sample spectrum.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Introduction: For a thermally stable compound like this, direct insertion probe with electron ionization (EI) is a viable method. Alternatively, Electrospray Ionization (ESI) can be used by first dissolving the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The ionization energy for EI is typically 70 eV. For ESI, both positive and negative ion modes should be checked.
Conclusion
The spectroscopic characterization of this compound is a logical, multi-faceted process. By leveraging the complementary strengths of NMR, FTIR, and Mass Spectrometry, a complete and unambiguous picture of the molecule's structure, connectivity, functional group composition, and molecular weight can be established. This guide provides the foundational principles and predictive data necessary for a researcher to approach this analysis with confidence, underscoring the importance of understanding the causal links between molecular structure and the resulting spectral data. The methodologies described herein are not only crucial for quality control and synthesis confirmation but also form the basis for understanding how the monomer's structure will ultimately influence the properties of advanced materials.
References
- 1. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4,5-Cyclohexanetetracarboxylic Acid | C10H12O8 | CID 2834946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Thermal Stability of Cyclohexane-1,2,4,5-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Cyclohexane-1,2,4,5-tetracarboxylic acid is a pivotal building block in the synthesis of advanced polymers, particularly colorless polyimides, which are prized for their thermal resistance and optical transparency in high-performance applications.[1][2] Understanding the thermal stability of this alicyclic tetracarboxylic acid is paramount for its effective utilization in polymerization processes and for predicting the service life of the resulting materials. This guide provides a comprehensive technical overview of the thermal stability of this compound, delving into its structural attributes that influence stability, probable decomposition pathways, and the analytical methodologies employed for its characterization. While specific, publicly available thermogravimetric and calorimetric data for the pure acid is limited, this guide synthesizes foundational principles of organic chemistry and data from analogous structures to present a scientifically grounded perspective.
Introduction: The Significance of this compound
This compound, a hydrogenated derivative of pyromellitic acid, offers a unique combination of a flexible, non-aromatic core with four carboxylic acid functionalities. This structure is instrumental in the development of colorless polyimides, which circumvent the intense coloration associated with charge-transfer complexes in their fully aromatic counterparts.[1][2] The applications for such polymers are expanding rapidly, encompassing flexible displays, advanced microelectronics, and aerospace technologies where thermal stability and optical clarity are critical.
The thermal behavior of the monomer is a crucial parameter, as it dictates the upper-temperature limits for storage, handling, and polymerization reactions. The decomposition of the acid can lead to undesirable side reactions, impacting the molecular weight, and consequently, the mechanical and thermal properties of the final polymer. This guide will explore the intrinsic factors governing the thermal stability of this compound and the chemical transformations it undergoes at elevated temperatures.
Structural Features Influencing Thermal Stability
The thermal stability of this compound is intrinsically linked to its molecular structure. The cyclohexane ring exists in a stable chair conformation, which minimizes steric strain.[2][3] The four carboxylic acid groups can exist in various stereoisomeric forms (cis/trans), which will influence intermolecular interactions and, potentially, the decomposition mechanism.
A key structural aspect is the absence of aromaticity in the cyclohexane ring. While aromatic rings can be exceptionally stable, the aliphatic nature of the cyclohexane core in this molecule means that its decomposition will follow pathways characteristic of alicyclic compounds, which differ significantly from the degradation of aromatic carboxylic acids.
Predicted Thermal Decomposition Pathways
The thermal decomposition of carboxylic acids typically proceeds via decarboxylation, the loss of carbon dioxide (CO₂). For a polycarboxylic acid like the topic compound, this is likely a multi-step process.
Initial Decarboxylation Events
The initial and most probable decomposition pathway is the sequential loss of CO₂ from the carboxylic acid groups. The temperature at which this occurs is influenced by the stability of the resulting carbanion intermediate. While simple aliphatic carboxylic acids are relatively stable, the presence of multiple carboxyl groups can influence the ease of decarboxylation.
Given the structure, with vicinal (1,2) and 1,4-dicarboxylic acid arrangements, the initial decarboxylation could potentially lead to the formation of a cyclohexene ring system through the elimination of two adjacent carboxyl groups as CO₂ and H₂O, or through a more complex radical-mediated process.
Fragmentation of the Cyclohexane Ring
Following the initial loss of some or all of the carboxylic acid groups, at higher temperatures, the cyclohexane ring itself will undergo fragmentation. Studies on the pyrolysis of cyclohexane have shown that the primary decomposition route involves a C-C bond fission, leading to the formation of a 1,6-hexyl diradical.[4] This diradical can then undergo further isomerization and fragmentation to yield smaller unsaturated hydrocarbons.[4]
Analytical Techniques for Assessing Thermal Stability
A multi-faceted analytical approach is essential for a thorough characterization of the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Table 1: Hypothetical TGA Data for this compound
| Parameter | Expected Observation | Significance |
| Onset of Decomposition (Tonset) | > 220 °C | Indicates the temperature at which significant mass loss begins. |
| Peak Decomposition Temp (Tpeak) | Multiple peaks expected | Suggests a multi-step decomposition process (e.g., sequential decarboxylation). |
| Residual Mass | Low | Indicates complete or near-complete decomposition to volatile products. |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[6] DSC can identify melting points, glass transitions, and the enthalpy of decomposition (whether the process is endothermic or exothermic). For this compound, a DSC scan would first show an endothermic peak corresponding to its melting point (>220 °C), followed by potential endothermic or exothermic events associated with its decomposition.
Mass Spectrometry (MS) of Evolved Gases
Coupling TGA with a mass spectrometer (TGA-MS) allows for the identification of the gaseous products evolved during decomposition. For this compound, TGA-MS would be instrumental in confirming the loss of CO₂ (m/z = 44) and H₂O (m/z = 18) during the initial decomposition stages. At higher temperatures, it could identify the hydrocarbon fragments from the cyclohexane ring cleavage.[4]
Experimental Protocols
The following are generalized protocols for the key analytical techniques discussed.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition and the peak decomposition temperatures from the first derivative of the TGA curve (DTG curve).
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of dry this compound into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat from ambient to 250 °C at 10 °C/min to observe the melting point.
-
Cool to ambient at 10 °C/min.
-
Reheat to a higher temperature (e.g., 400 °C) at 10 °C/min to observe decomposition events.
-
-
-
Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic peaks and calculate the corresponding enthalpy changes.
Visualization of Concepts
Logical Flow of Thermal Stability Analysis
Caption: Workflow for the thermal analysis of this compound.
Proposed Decomposition Pathway
References
- 1. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. libjournals.unca.edu [libjournals.unca.edu]
- 6. rroij.com [rroij.com]
solubility of cyclohexane-1,2,4,5-tetracarboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of Cyclohexane-1,2,4,5-tetracarboxylic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CHTA) is a pivotal building block in the synthesis of advanced materials, including high-performance polyimides and metal-organic frameworks (MOFs).[1][2] Its utility in these applications is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of CHTA in various organic solvents. We will explore the theoretical principles governing its solubility, present a qualitative solubility profile, and provide a detailed, field-proven experimental protocol for quantitative determination. This document is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of CHTA's solution chemistry to enable innovation in material design and synthesis.
Introduction: The Molecular Architect's Keystone
This compound is an alicyclic compound featuring a robust cyclohexane ring functionalized with four carboxylic acid groups.[2] This unique structure provides a non-planar, rigid scaffold with multiple reactive sites, making it a highly sought-after monomer and linker in polymer chemistry and materials science.[1][3]
The ability to effectively dissolve CHTA is the first and most critical step in harnessing its potential. Proper solvent selection dictates the success of:
-
Synthesis and Polymerization: Ensuring reactants are in the same phase for efficient reaction kinetics.
-
Purification: Facilitating crystallization to achieve high-purity material.
-
Material Fabrication: Controlling the formation of MOFs and the casting of polymer films.[1]
This guide moves beyond simple data lists to explain the causality behind CHTA's solubility, empowering scientists to make informed, predictive choices in their experimental designs.
Physicochemical Properties
A foundational understanding of CHTA's intrinsic properties is essential. Commercial grades are often a mix of cis and trans isomers, which can influence physical properties.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₈ | [5] |
| Molecular Weight | 260.20 g/mol | [4][6] |
| Appearance | White to off-white crystalline solid | [4][5][7] |
| Melting Point | >220 °C (decomposes) | [4][5][7] |
| Density | ~1.673 g/cm³ | [4][5] |
| CAS Number | 15383-49-0 (mixture of isomers) | [4] |
The Theoretical Framework: Why It Dissolves (or Doesn't)
The solubility of CHTA is overwhelmingly dictated by its four carboxylic acid (-COOH) groups. These groups render the molecule highly polar and capable of extensive hydrogen bonding.
The Primacy of "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] CHTA, with its multiple polar functional groups, requires a solvent with a similar high degree of polarity to overcome the strong intermolecular forces (primarily hydrogen bonds) that hold the CHTA molecules together in their crystal lattice.
Intermolecular Forces in Action
The interaction between CHTA and a solvent is a competition. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy of both solute-solute and solvent-solvent interactions.
-
Hydrogen Bonding: This is the most dominant interaction for CHTA. The -OH group acts as a hydrogen bond donor, while the C=O group is an excellent hydrogen bond acceptor. Solvents that are both hydrogen bond donors and acceptors (polar protic solvents) are predicted to be the most effective.
-
Dipole-Dipole Interactions: The polarity of the carboxylic acid groups creates significant dipole moments, which will interact favorably with other polar solvent molecules.
-
Van der Waals Forces: While present, these dispersion forces are significantly weaker and play a minor role in the solubility of this highly functionalized molecule in polar media.
The diagram below illustrates the stark difference in interactions between CHTA and a polar protic solvent versus a nonpolar solvent.
Caption: Intermolecular forces governing CHTA solubility.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
For a more refined prediction, the Hansen Solubility Parameter (HSP) model can be employed.[9][10] HSP dissects the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding forces.[9]
The principle states that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[9] While the exact HSP values for CHTA are not published, they can be determined experimentally. Once known, a "Hansen distance" (Ra) can be calculated between CHTA and potential solvents. A small Ra value indicates a high likelihood of solubility.
Solubility Profile of CHTA in Common Organic Solvents
Based on the theoretical principles, we can predict a qualitative solubility profile for CHTA. It is crucial to note that while one source indicates CHTA is "soluble in water," another states it is "almost insoluble in water at room temperature," suggesting solubility may be low or highly dependent on conditions and the specific isomeric mixture.[5][7] Experimental verification is paramount.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong capability for hydrogen bonding as both donors and acceptors, effectively solvating the carboxylic acid groups.[5] |
| Polar Aprotic | DMSO, DMF, Acetone, THF | Low to Moderate | Can act as hydrogen bond acceptors but not donors. Solvation is less effective than with protic solvents but still possible. |
| Nonpolar | Hexane, Toluene, Cyclohexane | Insoluble | Lack the polarity and hydrogen bonding ability to overcome the strong solute-solute interactions of the CHTA crystal lattice.[8] |
| Chlorinated | Dichloromethane, Chloroform | Insoluble to Very Low | Mildly polar but poor hydrogen bonders. Insufficient interaction energy for significant dissolution. |
Experimental Protocol: The Isothermal Equilibrium Method
This protocol describes a robust and reliable method for the quantitative determination of solubility, ensuring reproducible and accurate data.[11][12] The core principle is to allow a suspension of the solute in the solvent to reach thermodynamic equilibrium at a constant temperature, after which the concentration of the dissolved solute is measured.
Visual Workflow
The following diagram outlines the complete experimental workflow.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Step-by-Step Methodology
Objective: To determine the solubility of CHTA in a given solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (HPLC grade or higher)
-
Scintillation vials or other sealable glass containers
-
Temperature-controlled shaking incubator or water bath
-
Centrifuge with temperature control (recommended) or syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
-
(For Titration): Standardized NaOH solution (e.g., 0.01 M), phenolphthalein indicator, burette.
Procedure:
-
Preparation: Add a measured amount of the chosen solvent (e.g., 10.0 mL) to a vial.
-
Create a Slurry: Add an excess amount of CHTA to the solvent. The key is to ensure that a significant amount of undissolved solid remains visible throughout the experiment. This guarantees that the solution is saturated.
-
Seal: Tightly seal the vial to prevent solvent evaporation, which would alter the concentration.
-
Equilibration: Place the vial in the shaking incubator set to the desired temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium, typically 24 to 48 hours. Causality Note: Constant agitation ensures the entire solvent volume is continuously exposed to the solid, while a long duration is necessary for the rates of dissolution and precipitation to become equal.
-
Phase Separation: After equilibration, let the vial rest at the experimental temperature for 1-2 hours to allow the solid to settle. To obtain a clear, solid-free supernatant for analysis:
-
Method A (Preferred): Centrifuge the sealed vial at the experimental temperature.
-
Method B: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter. Trustworthiness Note: Performing this step at the experimental temperature is critical. A change in temperature will alter the solubility and lead to erroneous results.
-
-
Quantification: Accurately determine the concentration of CHTA in the clear supernatant using one of the following methods.
A) Gravimetric Analysis: i. Weigh a clean, dry beaker on an analytical balance. ii. Accurately pipette a known volume of the supernatant (e.g., 5.00 mL) into the beaker. iii. Gently evaporate the solvent in a fume hood or vacuum oven until a constant weight of the dried CHTA residue is achieved. iv. Calculate the original concentration (e.g., in g / 100 mL).
B) Acid-Base Titration: i. Accurately pipette a known volume of the supernatant (e.g., 5.00 mL) into an Erlenmeyer flask. ii. Dilute with deionized water if necessary to ensure a sufficient volume for titration. iii. Add 2-3 drops of phenolphthalein indicator. iv. Titrate with the standardized NaOH solution until a persistent faint pink endpoint is reached.[13] v. Perform the titration in triplicate for accuracy. vi. Use the volume of titrant and the stoichiometry of the acid-base reaction (note: CHTA has four acidic protons) to calculate the molar concentration of CHTA, which can then be converted to g / 100 mL.
Safety and Handling
As a laboratory chemical, CHTA must be handled with appropriate care.
-
Hazards: It is classified as an irritant, causing potential skin, eye, and respiratory system irritation.[4][5][6] Risk of serious eye damage has been noted.[4][7]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves and safety glasses or goggles.[4] When handling the powder, a dust mask (e.g., N95) is recommended to prevent respiratory irritation.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[7]
Conclusion
The solubility of this compound is a complex property governed by its highly polar, hydrogen-bonding nature. Its solubility is highest in polar protic solvents and negligible in nonpolar media. Due to the influence of temperature and the presence of different stereoisomers, published data should be used as a guideline, with precise quantitative values established through robust experimental methods like the isothermal equilibrium technique detailed herein. A thorough understanding and careful determination of CHTA's solubility are indispensable for scientists aiming to leverage this versatile molecule in the creation of next-generation materials.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. myuchem.com [myuchem.com]
- 4. This compound, (cis+trans) | CAS 15383-49-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chembk.com [chembk.com]
- 6. 1,2,4,5-Cyclohexanetetracarboxylic Acid | C10H12O8 | CID 2834946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CYCLOHEXANE-1 2 4 5-TETRACARBOXYLIC ACI& CAS#: 15383-49-0 [m.chemicalbook.com]
- 8. quora.com [quora.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. scribd.com [scribd.com]
A Technical Guide to the Stereoisomers of Cyclohexane-1,2,4,5-tetracarboxylic Acid: Synthesis, Characterization, and Applications
Abstract
Cyclohexane-1,2,4,5-tetracarboxylic acid stands as a pivotal aliphatic building block, primarily in the synthesis of advanced polymers and coordination complexes. Its non-planar, flexible cyclohexane core offers distinct advantages over its aromatic analogue, pyromellitic acid, particularly in creating materials requiring high transparency and solubility. The utility of this molecule is profoundly dictated by its stereochemistry. The relative orientations of the four carboxyl groups—whether cis or trans—govern the molecule's symmetry, conformational flexibility, and ultimately, its function in macromolecular assemblies. This guide provides an in-depth exploration of the synthesis, stereochemical analysis, and strategic application of the cis and trans isomers of this compound, offering a framework for researchers in materials science and drug development to harness their unique structural attributes.
Introduction: The Significance of Stereochemistry
Alicyclic compounds form the backbone of numerous functional materials and pharmaceutical agents. Unlike their rigid aromatic counterparts, they possess three-dimensional structures and conformational dynamics that can be precisely tuned. This compound (H₄cht) is a prime example where stereoisomerism is not a trivial detail but the central determinant of its chemical behavior.
The arrangement of the four carboxyl substituents around the cyclohexane ring gives rise to a variety of cis and trans isomers. Each isomer possesses a unique symmetry and steric profile, which directly impacts its reactivity and its ability to assemble into ordered structures like metal-organic frameworks (MOFs) and polyimides.[1][2] For instance, the selection of a specific isomer is a critical first step in designing colorless polyimides for advanced microelectronics or in engineering MOFs with tailored porosity for gas storage and catalysis.[3][4] This guide will dissect the core principles of controlling and verifying the stereochemistry of this versatile molecule.
Stereochemistry and Conformational Analysis
The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The spatial arrangement of the four carboxyl groups defines the isomer.
The most thermodynamically stable conformations will have the bulky carboxylic acid groups in equatorial positions to minimize 1,3-diaxial interactions. Let's consider two representative isomers:
-
(1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid:** In this isomer, adjacent carboxylic acid groups are in a trans conformation.[1][2] The most stable chair form places all four carboxyl groups in equatorial positions (e,e,e,e), resulting in a highly symmetric, rigid structure.
-
cis-Isomers: Various cis configurations are possible, such as the a,e,e,a conformation, where two groups are axial and two are equatorial.[3] These isomers are typically more flexible and less symmetric than the all-equatorial trans form.
The choice of isomer is therefore a choice between a rigid, planar-like building block (trans) and a more flexible, kinked one (cis), a fundamental consideration in polymer and framework design.
Caption: Chair conformations of trans (all-equatorial) and a representative cis (axial/equatorial) isomer.
Synthesis and Isomerization
The primary industrial route to this compound involves the catalytic hydrogenation of pyromellitic acid or its dianhydride.[1][2][4] The choice of catalyst and reaction conditions is paramount for controlling the stereochemical outcome.
Causality in Synthesis: The hydrogenation of the aromatic ring is a multi-step process involving the addition of hydrogen atoms to the planar ring. The stereochemistry of the final product is often determined during this reduction. Ruthenium-based catalysts are frequently employed for this transformation.[1][2] The initial mixture of isomers can be further subjected to thermal equilibration. By heating the mixture under precisely controlled conditions, it is possible to isomerize the less stable conformers to the more stable all-trans (all-equatorial) isomer, which can then be isolated via recrystallization.[1]
Caption: General synthetic workflow from pyromellitic dianhydride to isolated isomers.
Characterization and Analysis
Distinguishing between the cis and trans isomers is a critical validation step. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are the definitive techniques for this purpose.
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for initial stereochemical assessment in solution. The symmetry of the molecule dictates the number of unique signals in the ¹³C NMR spectrum.[5]
-
The trans-(e,e,e,e) Isomer: This highly symmetric structure (possessing an inversion center) will exhibit fewer signals in its NMR spectra due to chemical equivalence. We would expect only three unique carbon signals: one for the two equivalent methine carbons bonded to carboxyl groups at C1/C2 (and C4/C5 by symmetry), one for the methylene carbons (C3/C6), and one for the carboxyl carbons.
-
cis-Isomers: Lacking the high symmetry of the all-trans form, cis isomers will display a larger number of signals in their ¹³C NMR spectra, corresponding to the greater number of chemically non-equivalent carbon atoms.[5]
Table 1: Predicted Spectroscopic Properties of Isomers
| Property | trans-(1S,2S,4R,5R)-Isomer | Representative cis-Isomers | Rationale |
|---|---|---|---|
| Symmetry Element | Inversion Center | Lower Symmetry (e.g., plane) | Governs chemical equivalence of atoms. |
| Expected ¹³C NMR Signals | 3 | >3 | The number of signals equals the number of non-equivalent carbons.[5][6] |
| ¹H NMR Complexity | Simpler spectrum | More complex splitting patterns | Symmetry reduces the number of unique proton environments. |
Single-Crystal X-ray Diffraction
For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard. This technique provides the precise coordinates of every atom in the crystal lattice, confirming the cis/trans relationships and the chair conformation of the cyclohexane ring.
Crystallographic studies on (1S,2S,4R,5R)-cyclohexane-1,2,4,5-tetracarboxylic acid have confirmed that the cyclohexane ring adopts a chair conformation and the adjacent carboxylic acid groups are in equatorial positions, resulting in a mutually trans conformation.[1][2]
Table 2: Representative Crystallographic Data for (1S,2S,4R,5R)-Isomer**
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₈ | [1][2] |
| Crystal System | Trigonal | [1][2] |
| Space Group | R-3 | [2] |
| Ring Conformation | Chair | [1][2] |
| Substituent Positions | All Equatorial |[1][2] |
Applications in Materials Science
The distinct geometries of the isomers are leveraged in the synthesis of advanced materials.
Colorless Polyimides
Aromatic polyimides are known for their exceptional thermal stability but often exhibit strong coloration due to charge-transfer interactions, limiting their use in optical applications.[2] Replacing the aromatic dianhydride monomer with aliphatic versions, such as the dianhydride of this compound, disrupts these charge-transfer complexes, leading to colorless polyimides.[1][4] The non-planar structure of the cyclohexane ring imparts flexibility and improved solubility to the resulting polymer, which is highly desirable for processing. The rigid trans isomer, in particular, can be used to create polymers with a low coefficient of thermal expansion (CTE), crucial for dimensional stability in microelectronics.[2]
Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The flexible nature of this compound makes it an intriguing ligand.[3] Depending on the synthesis conditions, the ligand can be trapped in specific conformations within the final MOF structure.[7] For example, a hydrothermal reaction involving the acid, a zinc salt, and a bipyridine linker resulted in a 2D framework where the ligand exclusively adopted an a,e,e,a conformation.[3][8] This demonstrates that the coordination environment can stabilize less common, higher-energy conformations, allowing for the rational design of frameworks with unique topologies and properties for applications in gas storage, sensing, and photochemistry.[3]
Experimental Protocols
Protocol: Synthesis of (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic Acid**
This protocol is a synthesized representation based on literature procedures.[1][2]
-
Hydrolysis: Dissolve pyromellitic dianhydride in an aqueous solution of sodium hydroxide (NaOH) to form the tetrasodium salt of pyromellitic acid.
-
Hydrogenation: Transfer the resulting solution to a high-pressure autoclave. Add a ruthenium (Ru) catalyst (e.g., Ru on carbon). Pressurize the reactor with hydrogen gas and heat to approximately 160 °C. Maintain the reaction for several hours until hydrogenation is complete.[1]
-
Isomer Equilibration (Self-Validating Step): After the initial hydrogenation, maintain the solution at a precisely controlled elevated temperature for several additional hours. This step promotes the conversion of kinetically formed cis-isomers into the thermodynamically more stable all-trans isomer.[1]
-
Acidification & Precipitation: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) to neutralize the solution. A white precipitate of the mixed-isomer acid will form.[1][2]
-
Purification by Recrystallization: Collect the white precipitate by filtration. Recrystallize the solid from hot water. The less soluble trans-isomer will crystallize out upon cooling, while the more soluble cis-isomers will remain preferentially in the mother liquor.
-
Drying: Collect the crystals by filtration and dry them in a vacuum oven at 80 °C for at least 5 hours to obtain the pure (1S,2S,4R,5R)-isomer suitable for X-ray analysis and subsequent reactions.[1][2]
Protocol: NMR Analysis for Isomer Differentiation
-
Sample Preparation: Dissolve 10-20 mg of the synthesized acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Complete dissolution is crucial for high-resolution spectra.
-
Instrument Setup: Acquire ¹H and ¹³C{¹H} (proton-decoupled) NMR spectra on a spectrometer operating at a minimum frequency of 400 MHz for ¹H.
-
¹³C NMR Acquisition: Acquire a quantitative ¹³C spectrum with a sufficient relaxation delay (d1) to ensure accurate integration, though signal counting is the primary goal.
-
Data Analysis (Self-Validating Step):
-
Count the number of distinct signals in the aliphatic and carboxyl regions of the ¹³C NMR spectrum.
-
A spectrum showing exactly 3 signals (e.g., ~175 ppm for -COOH, ~45 ppm for -CH-, and ~30 ppm for -CH₂-) is indicative of the high-symmetry trans-isomer.
-
A spectrum with more than 3 signals confirms the presence of one or more lower-symmetry cis-isomers.[5]
-
Conclusion and Future Outlook
The cis and trans isomers of this compound are not interchangeable entities but are distinct molecular tools for the materials scientist. Their stereochemistry, which is controllable through careful synthesis and purification, dictates the properties of resulting polymers and coordination frameworks. The rigid, symmetric trans isomer is ideal for creating materials demanding order and dimensional stability, while the more flexible cis isomers offer pathways to complex, non-linear structures. Future research will likely focus on developing stereoselective catalytic systems that can directly produce a single desired isomer, bypassing the need for extensive purification. Furthermore, the application of these isomers in asymmetric synthesis and as chiral building blocks in pharmaceuticals remains a promising, underexplored frontier.
References
- 1. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PubMed [pubmed.ncbi.nlm.nih.gov]
conformational analysis of cyclohexane-1,2,4,5-tetracarboxylate
An In-depth Technical Guide to the Conformational Analysis of Cyclohexane-1,2,4,5-tetracarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its function. In drug development and materials science, understanding the conformational preferences of cyclic molecules is paramount for designing species with optimal biological activity or desired physical properties. The cyclohexane ring, a ubiquitous scaffold in organic chemistry, serves as a fundamental model for conformational analysis. Its non-planar "chair" conformation minimizes both angle and torsional strain, providing a low-energy template upon which substituents are arranged.[1][2][3] The orientation of these substituents, whether axial or equatorial, dictates the molecule's overall shape, polarity, and ability to interact with its environment.
This guide provides an in-depth technical exploration of the conformational analysis of a particularly complex derivative: cyclohexane-1,2,4,5-tetracarboxylate. With four bulky and ionizable carboxylic acid groups, this molecule presents a fascinating case study in the interplay of steric hindrance, intramolecular interactions, and the influence of the surrounding medium. We will dissect the stereoisomeric possibilities, and detail the experimental and computational methodologies employed to elucidate the conformational landscape of this multifaceted molecule.
Stereoisomerism in Cyclohexane-1,2,4,5-tetracarboxylate
The substitution pattern on the cyclohexane ring gives rise to several stereoisomers. Understanding these isomers is the first step in a comprehensive conformational analysis. The four substituents can be arranged in different relative orientations (cis/trans), leading to a variety of diastereomers and enantiomers.
A systematic analysis reveals the following key stereoisomers:
-
(1R,2S,4S,5R)- and (1S,2R,4R,5S)-enantiomeric pair: In this isomer, the substituents at C1 and C2 are trans, as are the substituents at C4 and C5. The relationship between the C1,2 and C4,5 pairs is also trans.
-
(1S,2S,4R,5R)-diastereomer:** This meso compound has a center of inversion. The substituents at C1 and C2 are trans, and those at C4 and C5 are also trans.
-
Other diastereomers with different cis/trans relationships between the four carboxyl groups.
The specific stereoisomer under investigation will have a profound impact on its preferred conformation.
Caption: Key stereoisomeric possibilities for cyclohexane-1,2,4,5-tetracarboxylate.
Fundamental Principles of Cyclohexane Conformation
The cyclohexane ring is not planar. It predominantly adopts a puckered chair conformation , which is free of angle and torsional strain.[2][3][4] In this conformation, the twelve C-H bonds (or substituent bonds) are classified into two types:
-
Axial (a): Six bonds are parallel to the principal axis of the ring, pointing up or down.
-
Equatorial (e): Six bonds point out from the "equator" of the ring.
Through a process called ring flipping , one chair conformation can interconvert into another.[3][5] During this process, all axial bonds become equatorial, and all equatorial bonds become axial. For an unsubstituted cyclohexane, these two chair forms are identical in energy. However, for a substituted cyclohexane, the two chair conformers are often not energetically equivalent.[6][7]
The relative stability of a conformer is largely determined by 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the axial hydrogens (or other substituents) on the same face of the ring.[7][8] Consequently, bulkier substituents preferentially occupy the more spacious equatorial positions.[6]
Conformational Analysis in the Solid State: X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's conformation in the solid state. For cyclohexane-1,2,4,5-tetracarboxylate, crystallographic studies have revealed how different stereoisomers can adopt distinct conformations.
One study on (1S,2S,4R,5R)-cyclohexane-1,2,4,5-tetracarboxylic acid revealed that the cyclohexane ring adopts a chair conformation.[9][10] In this structure, the two carboxylic acid groups on adjacent carbons are in equatorial positions, resulting in a mutually trans conformation.[9][10] This arrangement minimizes steric hindrance between the bulky carboxyl groups.
In contrast, the crystal structure of (1R,2S,4S,5R)-cyclohexane-1,2:4,5-tetracarboxylic dianhydride shows that the central six-membered ring assumes a conformation that is intermediate between a boat and a twist-boat.[11] The formation of the anhydro rings forces the cyclohexane core out of the more stable chair conformation.
| Compound | Stereoisomer | Conformation | Key Features | Reference |
| Cyclohexane-1,2,4,5-tetracarboxylic acid | (1S,2S,4R,5R) | Chair | Carboxyl groups are in equatorial positions. | [9][10] |
| Cyclohexane-1,2:4,5-tetracarboxylic dianhydride | (1R,2S,4S,5R) | Boat/Twist-boat | Conformation constrained by anhydro rings. | [11] |
Conformational Analysis in Solution: NMR Spectroscopy
While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy is a powerful tool for studying the conformational dynamics and equilibria of molecules in solution.[12] The time-averaged chemical shifts and, more importantly, the vicinal proton-proton coupling constants (³JHH) are highly sensitive to the conformation of the cyclohexane ring.
Key NMR Parameters for Conformational Analysis
-
Chemical Shifts: Protons in axial and equatorial environments have different chemical shifts. Typically, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons depends on the dihedral angle between them, as described by the Karplus equation . In a chair conformation:
-
³J_aa_ (axial-axial coupling) is large (typically 8-13 Hz) due to the ~180° dihedral angle.
-
³J_ae_ (axial-equatorial coupling) is small (typically 2-5 Hz) due to the ~60° dihedral angle.
-
³J_ee_ (equatorial-equatorial coupling) is also small (typically 2-5 Hz) due to the ~60° dihedral angle.
-
By measuring the observed coupling constants, one can determine the predominant conformation of the ring and calculate the equilibrium constant between different conformers.
Experimental Protocol: NMR-based Conformational Analysis
-
Sample Preparation: Dissolve a purified sample of a cyclohexane-1,2,4,5-tetracarboxylate isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium through hydrogen bonding and polarity effects. For the tetracarboxylic acid, the pH of the solution will determine the protonation state of the carboxyl groups, which in turn will significantly affect the conformational preference.
-
Data Acquisition: Acquire high-resolution ¹H NMR and 2D NMR (e.g., COSY, HSQC) spectra. The COSY spectrum is essential for identifying which protons are coupled to each other.
-
Spectral Analysis:
-
Assign the proton signals to their respective positions on the cyclohexane ring.
-
Measure the vicinal coupling constants for the methine protons (CH-COOH).
-
-
Conformational Equilibrium Calculation: For a rapidly flipping system between two chair conformers (A and B), the observed coupling constant (J_obs_) is a weighted average of the coupling constants for each conformer:
-
J_obs_ = x_A_ * J_A_ + x_B_ * J_B_
-
where x_A_ and x_B_ are the mole fractions of conformers A and B, and J_A_ and J_B_ are the coupling constants in the pure conformers.
-
By using theoretical or model compound values for J_A_ and J_B_, the mole fractions and thus the Gibbs free energy difference (ΔG°) between the conformers can be calculated.
-
Caption: Workflow for determining solution-phase conformation using NMR spectroscopy.
Computational Analysis: A Theoretical Approach
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary tool for exploring the conformational landscape of molecules. It allows for the calculation of the geometries and relative energies of different conformers, providing insights that can aid in the interpretation of experimental data.
Protocol for DFT-based Conformational Analysis
-
Structure Building: Generate initial 3D structures for all possible stereoisomers and their likely conformations (chair, boat, twist-boat). For each isomer, create structures with different arrangements of axial and equatorial carboxyl groups.
-
Geometry Optimization: Perform geometry optimization for each structure using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy geometry for each starting conformation.
-
Frequency Calculations: Perform frequency calculations on the optimized structures. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To obtain thermochemical data, including the Gibbs free energy.
-
-
Energy Comparison: Compare the calculated Gibbs free energies of all the optimized conformers for a given stereoisomer to determine their relative stabilities and predict the predominant conformation.
Hypothetical DFT Results for a Di-equatorial/Di-axial Isomer
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
| Tetra-equatorial Chair | 0.00 | 0.00 | >99 |
| Di-equatorial/Di-axial Chair | +5.8 | +5.5 | <1 |
| Twist-Boat | +6.5 | +6.2 | <1 |
Note: These are illustrative values. Actual values will depend on the specific isomer and computational level.
Caption: A typical workflow for computational conformational analysis using DFT.
Factors Influencing Conformational Equilibrium
The conformational preference of cyclohexane-1,2,4,5-tetracarboxylate is a delicate balance of several factors:
-
Steric Hindrance: As with any substituted cyclohexane, 1,3-diaxial interactions will strongly destabilize conformations with axial carboxyl groups.[7][8] Given the size of the -COOH group, there is a strong preference for equatorial positions. The A-value, which quantifies this preference, is a useful concept here.[13][14]
-
Intramolecular Hydrogen Bonding: The presence of four carboxyl groups allows for the possibility of intramolecular hydrogen bonding. In certain conformations, a hydrogen bond could form between adjacent or even 1,3- or 1,4-positioned carboxyl groups. Such an interaction could potentially stabilize a conformation that would otherwise be disfavored by steric effects.
-
Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds with the solute can influence the conformational equilibrium. In protic solvents, intermolecular hydrogen bonding with the solvent may compete with and disrupt intramolecular hydrogen bonds.
-
pH and Ionization State: The pKa of cyclohexanecarboxylic acid is around 4.9.[15] In aqueous solution, the pH will determine the protonation state of the four carboxyl groups. At neutral pH, the groups will be deprotonated to carboxylates (-COO⁻). The electrostatic repulsion between these negatively charged groups will be a major conformational determinant, likely forcing them to be as far apart as possible, which would favor a tetra-equatorial arrangement in a chair conformation.
Conclusion
The is a complex but tractable problem that requires a multi-faceted approach. X-ray crystallography provides definitive information on solid-state structures, revealing that different stereoisomers can adopt fundamentally different conformations (chair vs. boat/twist). In solution, NMR spectroscopy, particularly the analysis of vicinal coupling constants, is the primary experimental tool for determining the predominant conformation and the dynamics of ring flipping. Computational methods, such as DFT, are invaluable for mapping the potential energy surface and predicting the relative stabilities of various conformers, thereby guiding and corroborating experimental findings.
A thorough understanding of the conformational behavior of this molecule, and others like it, is essential for rational drug design and the development of new materials. The principles and methodologies outlined in this guide provide a robust framework for researchers and scientists to tackle the conformational analysis of complex cyclic systems.
References
- 1. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 2. Cyclohexane, 1,2,4,5-tetramethyl [webbook.nist.gov]
- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 8. 4.7 Conformations of Monosubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A value - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. quora.com [quora.com]
physical and chemical properties of cyclohexane-1,2,4,5-tetracarboxylic acid
An In-Depth Technical Guide to Cyclohexane-1,2,4,5-tetracarboxylic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a multifaceted organooxygen compound characterized by a cyclohexane ring substituted with four carboxylic acid groups.[1][2] This structure provides a unique combination of a rigid, alicyclic core and multiple reactive functional groups, making it a valuable building block in advanced materials science and organic synthesis. Its primary significance lies in its role as a monomer for high-performance polymers, particularly in the creation of colorless polyimides used in modern electronics and microelectronic devices.[3][4] Furthermore, its defined stereochemistry and functionality make it an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and as a cross-linking agent for various polymeric systems.[5] This guide provides a detailed exploration of its physical and chemical properties, synthesis protocols, and key applications for researchers and development professionals.
Molecular Structure and Stereoisomerism
The chemical formula for this compound is C₁₀H₁₂O₈, with a molecular weight of approximately 260.20 g/mol .[1][6] The core of the molecule is a non-planar cyclohexane ring, which typically adopts a stable chair conformation.[3][4] The four carboxylic acid groups can be arranged in various spatial orientations (axial or equatorial), leading to a number of cis and trans isomers. The specific stereochemistry of the isomers significantly influences the resulting material properties, such as the flexibility and thermal stability of polyimides derived from them.[3][7]
For instance, the (1S,2S,4R,5R) isomer has been studied via X-ray crystallography, revealing a chair conformation where the adjacent carboxylic acid groups are in equatorial positions, resulting in a mutually trans conformation.[3][4] This defined structure is critical for creating polymers with predictable and desirable characteristics.
Caption: Relationship of the core molecule to its stereoisomers.
Physical Properties
This compound is typically a white, solid crystalline material.[2][8] Due to its multiple polar carboxylic acid groups and strong intermolecular hydrogen bonding, it exhibits a high melting point and low solubility in nonpolar solvents.
| Property | Value | Source(s) |
| CAS Number | 15383-49-0 (mixture of cis and trans) | [6][8] |
| Molecular Formula | C₁₀H₁₂O₈ or C₆H₈(CO₂H)₄ | [6][8] |
| Molecular Weight | 260.20 g/mol | [1][8] |
| Appearance | White solid crystal | [2][6][8] |
| Melting Point | >220 °C | [6][8] |
| Boiling Point | 549.1 ± 50.0 °C (Predicted) | [6] |
| Density | ~1.673 g/cm³ | [6][8] |
| Solubility | Almost insoluble in water at room temperature; soluble in some organic solvents like alcohols and ethers. | [6] |
| Topological Polar Surface Area | 149 Ų | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 8 | [1] |
The high melting point is indicative of a stable crystal lattice reinforced by extensive hydrogen bonding between the carboxylic acid groups.[3][4] While poorly soluble in room temperature water, its solubility can be increased in alkaline aqueous solutions upon deprotonation to form the corresponding carboxylate salts.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by its four carboxylic acid moieties. These groups can undergo a variety of reactions, making the molecule a versatile synthetic intermediate.
Acidity
With four carboxylic acid groups, the molecule acts as a tetraprotic acid. The pKa values of the individual protons will differ, with the first deprotonation occurring most readily. The proximity of the carboxyl groups influences their acidity through inductive effects.
Dehydration to Dianhydride
One of the most critical reactions is intramolecular dehydration to form 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA). This reaction is typically achieved by heating the tetracarboxylic acid with a dehydrating agent, such as acetic anhydride.[9] The resulting dianhydride is a key monomer for the synthesis of polyimides.[7][10]
Esterification
The carboxylic acid groups can be esterified by reacting with alcohols in the presence of an acid catalyst. This reaction is often a key step in the synthesis and purification pathway of the molecule, for instance, by hydrogenating pyromellitic esters.[11]
Polymerization Reactions
As a tetrafunctional molecule, it can act as a monomer or a cross-linking agent.[5]
-
Polyimides: The dianhydride derivative reacts with diamines in a condensation polymerization to form high-performance polyimides. The alicyclic nature of the cyclohexane ring, as opposed to an aromatic ring, disrupts charge-transfer interactions, leading to polymers that are colorless and transparent while maintaining high thermal stability.[3][4]
-
Polyesters and Polyamides: It can react with diols and diamines to form polyesters and polyamides, respectively. The four carboxylic acid groups allow for the creation of highly cross-linked, rigid polymer networks.[5]
Metal-Organic Framework (MOF) Synthesis
The carboxylic acid groups can coordinate with metal ions or clusters to form Metal-Organic Frameworks. The molecule acts as an organic linker, and its rigid structure and multiple coordination sites enable the construction of porous crystalline materials with high surface areas, suitable for gas storage, separation, and catalysis.[5]
Synthesis Overview
The primary industrial route to this compound is the hydrogenation of pyromellitic acid or its derivatives. The aromatic ring of pyromellitic acid is reduced to a cyclohexane ring while preserving the four carboxylic acid groups.
A common method involves the hydrogenation of pyromellitic acid in an aqueous solution using a rhodium-on-carbon (Rh/C) or palladium-on-carbon (Pd/C) catalyst.[2][12] The reaction is typically carried out under elevated hydrogen pressure and temperature. An alternative pathway involves first esterifying pyromellitic acid, followed by hydrogenation of the ester, and subsequent hydrolysis to yield the final tetracarboxylic acid.[11] This multi-step process can offer advantages in purification and catalyst longevity.
Caption: General workflow for the synthesis and purification of the acid.
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of Pyromellitic Acid
This protocol is based on established methods for the catalytic hydrogenation of benzene polycarboxylic acids.[2][12]
Objective: To synthesize this compound from pyromellitic acid.
Materials:
-
Pyromellitic dianhydride
-
Deionized water
-
5% Palladium-on-carbon (Pd/C) catalyst
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Rotary evaporator
-
Activated carbon
Procedure:
-
Hydrolysis of Dianhydride: Add pyromellitic dianhydride (e.g., 34.3 g) to a 500 mL autoclave. Add deionized water (250 mL) to hydrolyze the dianhydride to pyromellitic acid. Causality: The tetracarboxylic acid is more soluble and stable under these hydrogenation conditions than the dianhydride.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst (e.g., 2.5 g) to the reactor. Expertise: The catalyst loading is critical; too little results in an incomplete reaction, while too much is uneconomical.
-
Hydrogenation: Seal the autoclave. Purge the system with nitrogen and then with hydrogen gas. Pressurize the reactor with hydrogen to a controlled pressure (e.g., 2 MPa).[2]
-
Reaction Conditions: Begin stirring and heat the reactor to the target temperature (e.g., 33 °C).[2] Maintain these conditions for a set time (e.g., 2 hours) or until hydrogen uptake ceases, indicating reaction completion.
-
Cooling and Filtration: Cool the system to room temperature. Carefully vent the excess hydrogen. Separate the Pd/C catalyst by filtration. The recovered catalyst can be dried and reused. Trustworthiness: Complete removal of the catalyst is essential to prevent contamination of the final product.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to precipitate the crude this compound.
-
Purification: Collect the solid precipitate by filtration. Redissolve the solid in hot deionized water, add activated carbon for decolorization, and perform a hot filtration. Allow the filtrate to cool slowly to induce recrystallization, yielding the purified white solid product.[2][3]
-
Drying: Dry the final crystals under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove residual solvent.[3]
Protocol 2: Dehydration to 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
This protocol describes the conversion of the tetracarboxylic acid to its dianhydride, a crucial step for polymerization.[9]
Objective: To synthesize the dianhydride derivative for use as a polyimide monomer.
Materials:
-
This compound (e.g., 0.15 mol)
-
Acetic anhydride (e.g., 1.18 mol)
-
Four-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
Procedure:
-
Reactor Setup: Add this compound to the four-necked flask. Add a significant excess of acetic anhydride. Causality: Acetic anhydride serves as both the dehydrating agent and the reaction solvent.
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere. This prevents side reactions and moisture from the air from interfering with the dehydration.
-
Dehydration Reaction: Heat the mixture to reflux while stirring. Maintain reflux for approximately 1 hour.[9] Expertise: The reaction time must be sufficient for both anhydride rings to form completely.
-
Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature. White crystals of the dianhydride will precipitate out of the solution.
-
Isolation and Drying: Collect the white solid by filtration. Wash the filter cake with a small amount of a solvent like acetone to remove residual acetic acid and anhydride. Dry the product under reduced pressure to obtain the pure 1,2,4,5-cyclohexanetetracarboxylic dianhydride. Trustworthiness: Purity of the dianhydride monomer is paramount for achieving high molecular weight polymers.
Applications
The unique alicyclic structure and tetra-functionality of this compound have led to its use in several advanced technology sectors:
-
Colorless Polyimides: Its dianhydride is a premier building block for producing colorless and transparent polyimide films. These materials are essential for flexible electronic displays, optical components, and microelectronic devices where high thermal stability and optical clarity are required.[3][4]
-
Metal-Organic Frameworks (MOFs): It is an effective organic linker for creating MOFs with high porosity and surface area, which are researched for applications in gas storage (e.g., hydrogen, methane), gas separation, and catalysis.[5]
-
High-Performance Polymers: It is used as a cross-linking agent or monomer to synthesize polyesters and polyamides with enhanced thermal and mechanical properties for use in demanding environments.[5][7]
-
Coatings and Adhesives: Polymers derived from this acid can be used to formulate specialty coatings and adhesives that require high strength and thermal resistance.[7]
Safety and Handling
This compound is classified as an irritant.
-
Hazards: Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1][8] It is irritating to the eyes, respiratory system, and skin.[6][8]
-
Personal Protective Equipment (PPE): When handling the solid, appropriate PPE should be worn, including gloves, eye shields, and a dust mask (e.g., N95 type).
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[6][8]
-
Storage: It should be stored as a combustible solid in a well-ventilated area.
References
- 1. 1,2,4,5-Cyclohexanetetracarboxylic Acid | C10H12O8 | CID 2834946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYCLOHEXANE-1 2 4 5-TETRACARBOXYLIC ACI& CAS#: 15383-49-0 [m.chemicalbook.com]
- 3. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. myuchem.com [myuchem.com]
- 8. This compound, (cis+trans) | CAS 15383-49-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 10. 1,2,4,5-Cyclohexanetetracarboxylic dianhydride | C10H8O6 | CID 14453667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN108069978B - The synthetic method of 1,2,4,5-cyclohexanetetracarboxylic dianhydride - Google Patents [patents.google.com]
- 12. US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents [patents.google.com]
cyclohexane-1,2,4,5-tetracarboxylic acid crystal structure
An In-Depth Technical Guide to the Crystal Structure of Cyclohexane-1,2,4,5-tetracarboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the crystal structure of (1S,2S,4R,5R)-cyclohexane-1,2,4,5-tetracarboxylic acid, a molecule of significant interest in the development of advanced materials. As a versatile building block, its three-dimensional arrangement in the solid state dictates the macroscopic properties of resulting polymers and frameworks. This document is intended for researchers, materials scientists, and professionals in drug development, offering insights into its synthesis, structural determination, and the intricate non-covalent interactions that govern its supramolecular architecture.
Strategic Importance in Materials Science
This compound and its derivatives are crucial precursors for high-performance materials. Their alicyclic structure, a departure from purely aromatic systems, is key to creating polymers with unique properties. Specifically, this compound is a prospective raw material for colorless polyimides, which are highly sought after for applications in modern electronic and microelectronic devices where optical transparency is paramount.[1][2] Furthermore, the tetra-functional nature of the molecule, with its four carboxylic acid groups, makes it an excellent linker for the construction of Metal-Organic Frameworks (MOFs) and as a cross-linking agent in polyesters and polyamides.[3] A thorough understanding of its crystal structure is not merely academic; it is the foundational knowledge required to rationally design and engineer next-generation materials with tailored thermal, mechanical, and optical characteristics.
Synthesis and Crystallization: A Validated Protocol
The acquisition of high-quality single crystals is the critical first step for crystallographic analysis. The chosen synthetic route must be robust and yield a product of sufficient purity for successful crystallization. The following protocol is a validated method for obtaining single crystals of (1S,2S,4R,5R)-cyclohexane-1,2,4,5-tetracarboxylic acid suitable for X-ray diffraction.[1]
Experimental Protocol: Synthesis and Crystallization
-
Hydrolysis of Starting Material:
-
Begin with pyromellitic dianhydride. It is first hydrolyzed using an aqueous solution of sodium hydroxide (NaOH). This step opens the anhydride rings to form the corresponding tetrasodium salt of pyromellitic acid.
-
Causality: The hydrolysis is essential to create the free carboxylic acid groups that will be subsequently hydrogenated. Using a strong base ensures complete deprotonation to the carboxylate salt, which is soluble and ready for the next stage.
-
-
Catalytic Hydrogenation:
-
The aqueous solution of the pyromellitic acid tetrasodium salt is placed in a high-pressure reactor.
-
A ruthenium (Ru) catalyst is introduced. The hydrogenation is carried out under a high-pressure hydrogen atmosphere at a temperature of 160 °C.[1] The use of rhodium catalysts is also a well-established method for the hydrogenation of aromatic carboxylic acids.[4]
-
Causality: The ruthenium catalyst is highly effective for the reduction of the aromatic ring to a cyclohexane ring. The high pressure and temperature are necessary to achieve a reasonable reaction rate and high conversion.
-
-
Isomerization Control (Optional but critical for specific stereoisomers):
-
Following the completion of hydrogenation, the solution is heated at a precisely controlled temperature for several hours.[1]
-
Causality: This step is crucial for controlling the stereochemistry of the final product. Different isomers of cyclohexane-tetracarboxylic acid have varying thermodynamic stabilities. This thermal treatment allows for equilibration, favoring the formation of the desired isomer.
-
-
Acidification and Precipitation:
-
The reaction mixture is cooled to room temperature.
-
Concentrated hydrochloric acid (HCl) is slowly added to the solution to neutralize it. This protonates the carboxylate groups, causing the free this compound to precipitate out of the solution as a white solid.
-
Causality: The acid is sparingly soluble in water, so neutralization by a strong acid is an effective method for isolation. Slow addition is important to control the precipitation and obtain a more crystalline product.
-
-
Recrystallization for X-ray Quality Crystals:
-
The crude white precipitate is collected by filtration.
-
The solid is then recrystallized from water. The precipitate is dissolved in a minimum amount of hot water, and the solution is allowed to cool slowly to room temperature.
-
The resulting crystals are collected and dried in a vacuum oven at 80 °C for 5 hours.[1]
-
Causality: Slow cooling is the cornerstone of growing large, well-ordered single crystals. This process allows molecules to deposit onto the growing crystal lattice in the most energetically favorable orientation, minimizing defects.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and crystallization of this compound.
Crystal Structure Determination and Refinement
The precise atomic arrangement was elucidated using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and the overall three-dimensional packing of molecules.
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal, selected under a microscope for its sharp edges and lack of visible defects, is mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction pattern is recorded. For this specific structure, data was collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 298 K.[1][2]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., absorption) and to calculate the intensities of the independent reflections. Software such as SAINT-Plus is used for this purpose.[1]
-
Structure Solution: The phase problem is solved to generate an initial electron density map. This is typically achieved using direct methods, for example, with the software SHELXS97.[1]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method, for instance, with SHELXL2013.[1] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined accordingly.[1]
Workflow for Crystal Structure Determination
Caption: The experimental and computational workflow for single-crystal X-ray structure determination.
Crystallographic Data Summary
The crystallographic data for (1S,2S,4R,5R)-cyclohexane-1,2,4,5-tetracarboxylic acid is summarized in the table below.[1][2]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂O₈ |
| Formula Weight | 260.20 g/mol |
| Crystal System | Trigonal |
| Space Group | R3 |
| Unit Cell Dimensions | |
| a | 17.6970 (6) Å |
| c | 9.5455 (6) Å |
| Volume (V) | 2589.0 (2) ų |
| Z (Molecules/unit cell) | 9 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 298 K |
| Reflections (Collected) | 6439 |
| Reflections (Independent) | 1653 |
| R-factor (R1) | 0.041 |
| Weighted R-factor (wR2) | 0.119 |
In-Depth Structural Analysis
Molecular Conformation
The core of the molecule is a six-membered cyclohexane ring which adopts a stable chair conformation .[1][2] This is the most energetically favorable conformation for cyclohexane systems, minimizing both angle strain and torsional strain.
A key feature of this specific isomer is the stereochemistry of the four carboxylic acid groups. Two crystallographically independent carboxylic acid groups are located on adjacent carbon atoms, and both are in equatorial positions . This results in a mutually trans conformation relative to each other.[1][2] The equatorial positioning minimizes steric hindrance compared to the more crowded axial positions, contributing to the overall stability of the molecule.
Crystal Packing and Supramolecular Assembly
The way individual molecules pack together in the crystal lattice is governed by intermolecular forces, primarily strong hydrogen bonds. In the crystal structure of this compound, the O—H donor and C=O acceptor groups of the carboxylic acids engage in a robust and highly directional hydrogen-bonding network.[1][2]
This network is characterized by two distinct and elegant motifs:
-
Inversion Dimer Motif: Carboxylic acid groups interact with each other around a crystallographic inversion center to form a classic R²₂(8) ring motif. This is a very common and stable synthon in the crystal engineering of carboxylic acids.
-
Trimer Motif: Three molecules associate around a threefold rotoinversion axis, where the carboxylic acid groups form a larger R³₃(12) ring motif.[1][2]
These motifs are not isolated; they link together to create an intricate three-dimensional supramolecular architecture. This extensive hydrogen bonding is responsible for the compound's physical properties, such as its relatively high melting point (>220 °C).[5][6]
Hydrogen Bonding Network Diagram
Caption: Key hydrogen bonding motifs—the dimer and trimer—that build the 3D crystal structure.
Hydrogen Bond Geometry
The strength and directionality of the hydrogen bonds are evident from their geometric parameters.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O2—H4···O1 | 0.81 (3) | 1.93 (3) | 2.705 (2) | 160 (3) |
| O4—H5···O3 | 0.94 (3) | 1.70 (3) | 2.632 (1) | 176 (3) |
| Data sourced from Acta Crystallographica Section E.[1] |
The D···A distances are significantly shorter than the sum of the van der Waals radii, and the angles are close to linear (180°), indicating strong and highly directional hydrogen bonds.
References
- 1. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. This compound, (cis+trans) | CAS 15383-49-0 | Chemical-Suppliers [chemical-suppliers.eu]
The Genesis and Evolution of Cyclohexane-1,2,4,5-tetracarboxylic Acid: A Technical Guide
Introduction
Within the landscape of specialized chemical compounds, cyclohexane-1,2,4,5-tetracarboxylic acid stands as a molecule of significant interest, particularly for researchers and professionals in drug development and materials science. Its rigid, saturated carbocyclic core, adorned with four carboxylic acid functionalities, imparts unique stereochemical and physicochemical properties. This guide provides an in-depth exploration of the discovery and history of this intriguing molecule, tracing its origins from early investigations into aromatic acid reduction to its modern synthesis and applications. We will delve into the pioneering work of early chemists, the evolution of synthetic methodologies, and the analytical characterization that has defined our understanding of this compound.
Part 1: The Historical Quest for Saturated Polycarboxylic Acids
The story of this compound is intrinsically linked to the broader historical context of 19th-century organic chemistry, a period marked by fervent exploration of aromatic compounds and their derivatives. The journey begins not with the cyclohexane derivative itself, but with its aromatic precursor, pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid).
Early Forays into the Reduction of Pyromellitic Acid
The mid-to-late 19th century saw chemists grappling with the structure of benzene and the nature of its saturation. A pivotal figure in this era was Adolf von Baeyer, whose work on the reduction of benzene and its derivatives laid the groundwork for understanding cyclic aliphatic compounds. In 1873, Baeyer reported his attempts to reduce pyromellitic acid using sodium amalgam, a common reducing agent of the time.[1] This endeavor did not yield the fully saturated cyclohexane ring. Instead, Baeyer obtained a mixture of what he termed "hydropyromellitic acid" and "isohydropyromellitic acid," which were later understood to be tetrahydropyromellitic acids—partially reduced products where the benzene ring was not fully saturated.[1]
This early work highlighted the inherent challenges in completely hydrogenating the stable aromatic ring of pyromellitic acid using the chemical methods then available. The stepwise reduction suggested a complex reaction pathway and hinted at the stability of partially hydrogenated intermediates.
The Dawn of Catalytic Hydrogenation: A Paradigm Shift
The late 19th and early 20th centuries witnessed a revolutionary development in synthetic organic chemistry: catalytic hydrogenation. Pioneers like Paul Sabatier demonstrated that finely divided metals, such as nickel, could catalyze the addition of hydrogen to unsaturated organic molecules, including aromatic rings.[2] This breakthrough opened the door to the synthesis of a vast array of saturated cyclic compounds that were previously inaccessible.
While the exact date of the first successful synthesis of pure this compound via catalytic hydrogenation is not definitively documented in readily available literature, it is clear that the development of high-pressure catalytic hydrogenation techniques in the early 20th century was the critical enabling technology. A German patent from 1953 describes the catalytic reduction of pyromellitic acid at high pressure (at least 200 atmospheres) and elevated temperatures to produce this compound.[1] This indicates that by the mid-20th century, this transformation had been achieved and was being patented. The patent also references a much earlier, "very complicated" synthesis of a "hexahydro- pyromellitic acid" by J. W. Baker in 1935, suggesting that the direct and efficient synthesis remained a challenge for some time.[1]
The evolution of more sophisticated catalysts, such as rhodium and ruthenium on various supports, further refined the synthesis, allowing for milder reaction conditions and improved yields.[3][4]
Part 2: Modern Synthetic Approaches and Mechanistic Insights
Contemporary methods for the synthesis of this compound predominantly rely on the catalytic hydrogenation of pyromellitic acid or its derivatives. The choice of catalyst, solvent, and reaction conditions plays a crucial role in the efficiency and stereochemical outcome of the reaction.
Key Synthetic Pathway: Catalytic Hydrogenation of Pyromellitic Acid
The most direct and widely employed route to this compound is the hydrogenation of pyromellitic acid.
References
- 1. CH295390A - Process for the preparation of this compound. - Google Patents [patents.google.com]
- 2. aocs.org [aocs.org]
- 3. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of Optically Transparent Polyimides from Cyclohexane-1,2,4,5-tetracarboxylic Dianhydride
Executive Summary: Advancing Beyond Aromatic Polyimides
For decades, aromatic polyimides (PIs) have been the cornerstone of high-performance polymers, celebrated for their formidable thermal and mechanical properties.[1] However, their inherent aromatic structure, which leads to strong inter-chain charge-transfer complexes (CTCs), often results in high coloration (yellow to brown) and poor solubility, limiting their use in advanced optical applications.[2] This guide details the synthesis of a new class of alicyclic polyimides using cyclohexane-1,2,4,5-tetracarboxylic dianhydride (H-PMDA) . By incorporating a saturated alicyclic ring into the polymer backbone, we disrupt these CTCs, yielding polyimides with an exceptional combination of high thermal stability, mechanical robustness, and—most critically—excellent optical transparency and improved solubility.[3][4]
This document provides a comprehensive, field-proven protocol for the synthesis of H-PMDA-based polyimides, focusing on the widely adopted two-step method. We delve into the causality behind each procedural step, offering a self-validating framework to ensure experimental success and empower researchers to innovate upon this versatile polymer platform.
The Core Chemistry: A Two-Step Polycondensation Pathway
The synthesis of high molecular weight polyimides from H-PMDA and a suitable diamine, such as 4,4'-oxydianiline (ODA), is most reliably achieved via a two-step polycondensation process. This methodology provides superior control over molecular weight and results in a processable polymer precursor.[5]
-
Step 1: Poly(amic acid) Formation: The process begins with the ring-opening polyaddition of the dianhydride (H-PMDA) and the diamine (ODA). This reaction is conducted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at ambient temperature.[5][6] The result is a viscous, high molecular weight poly(amic acid) (PAA) solution.
-
Step 2: Cyclodehydration (Imidization): The soluble PAA precursor is then converted into the final, robust polyimide through a cyclodehydration reaction. This is most commonly achieved via thermal imidization , where the PAA is cast into a film and heated through a carefully controlled temperature program to drive off water and facilitate the closure of the imide ring.[5][6] An alternative, chemical imidization, uses dehydrating agents like acetic anhydride and a catalyst at lower temperatures.[7] This guide will focus on the thermal imidization route, which is highly effective for producing high-quality films.
Detailed Experimental Protocol: H-PMDA-ODA Synthesis
This section provides a step-by-step methodology for the laboratory-scale synthesis of a polyimide film from H-PMDA and ODA.
Materials & Equipment
-
Monomers: Cyclohexane-1,2,4,5-tetracarboxylic Dianhydride (H-PMDA, >99% purity), 4,4'-Oxydianiline (ODA, >99% purity).
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc, <50 ppm H₂O).
-
Atmosphere: High-purity nitrogen or argon gas.
-
Glassware: Three-neck round-bottom flask, mechanical stirrer assembly, addition funnel, condenser with drying tube.
-
Film Preparation: Glass plates, doctor blade/film applicator.
-
Curing: Programmable vacuum oven or furnace.
Synthesis Workflow Diagram
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. mdpi.com [mdpi.com]
- 7. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
Application Notes and Protocols: Catalytic Applications of Metal-Organic Frameworks Derived from Cyclohexane-1,2,4,5-tetracarboxylic Acid
Introduction: The Promise of Flexible Linkers in MOF Catalysis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, sensing, and catalysis. The rational design of MOFs, achieved by selecting specific metal nodes and organic linkers, allows for the fine-tuning of their structural and chemical properties. While rigid aromatic linkers have been extensively studied, the use of flexible aliphatic linkers, such as cyclohexane-1,2,4,5-tetracarboxylic acid, introduces a new dimension of functionality.[1][2][3] The conformational freedom of these aliphatic backbones can lead to dynamic framework behaviors and unique host-guest interactions, which are of significant interest for catalytic applications.[1][4]
This application note explores the catalytic potential of MOFs synthesized from this compound. While the catalytic activity of this specific family of MOFs is an emerging area of research, their structural features, such as the potential for open metal sites and a flexible pore environment, suggest their promise in various organic transformations. We present detailed synthesis protocols for a representative MOF and provide adaptable experimental protocols for screening their catalytic performance in Knoevenagel condensation, cyclohexane oxidation, and CO2 cycloaddition reactions.
Structural Considerations and Catalytic Potential
MOFs constructed from this compound exhibit unique structural characteristics due to the non-planar and flexible nature of the cyclohexane ring. This flexibility allows for different coordination modes and can result in frameworks with dynamic properties, potentially influencing substrate binding and transition state stabilization during catalysis.
The presence of coordinatively unsaturated metal sites, often referred to as open metal sites (OMS), is a critical feature for catalysis in many MOFs.[5][6] These sites can act as Lewis acids, activating substrates for subsequent reactions. The synthesis of MOFs from this compound with metals known to form catalytically active nodes (e.g., Zn(II), Mn(II), Cu(II)) is therefore a promising strategy for developing novel catalysts.
Synthesis of a Representative MOF: [Zn₂(OH)(Hcht)(4,4'-bpy)]n·4nH₂O
This protocol is adapted from the hydrothermal synthesis of a two-dimensional zinc-based MOF reported by Zhang et al. (2010).[7]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₄cht) (mixture of cis and trans isomers)
-
4,4'-bipyridine (4,4'-bpy)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Methanol
-
Ethanol
-
22.2 mL vial
-
Ultrasonic bath
-
Oven or hydrothermal reactor
Protocol:
-
In a 22.2 mL vial, combine Zn(NO₃)₂·6H₂O (0.2258 g), this compound (0.0668 g), 4,4'-bipyridine (0.0781 g), and sodium carbonate (0.0538 g). This corresponds to a molar ratio of 3:1:2:2.[7]
-
Add 8.0033 g of distilled water to the vial.
-
Shake the mixture in an ultrasonic bath for 10 minutes to ensure homogeneity. The initial pH of the solution should be approximately 5.12.[7]
-
Seal the vial and place it in an oven or hydrothermal reactor. Heat the mixture at 120°C for 65 hours.[7]
-
Allow the reactor to cool to room temperature.
-
Collect the resulting plate-shaped transparent colorless crystals by filtration.
-
Wash the crystals sequentially with distilled water, methanol, and ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the synthesized MOF material.
Characterization:
The synthesized MOF should be characterized using standard techniques to confirm its structure and purity. These include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers.[8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the synthesized material.[9]
Caption: Hydrothermal synthesis workflow for a Zn-based MOF.
Potential Catalytic Application: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, often catalyzed by basic sites. MOFs with accessible metal sites or functionalized linkers can act as efficient heterogeneous catalysts for this transformation.[10][11]
General Protocol for Catalytic Screening:
-
Catalyst Activation: Activate the synthesized MOF by heating it under vacuum to remove coordinated solvent molecules and potentially generate open metal sites. The activation temperature should be determined from the TGA data to avoid framework collapse.
-
Reaction Setup: In a round-bottom flask, add the activated MOF catalyst (e.g., 5-10 mol% relative to the aldehyde).
-
Add the aldehyde (e.g., benzaldehyde, 1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol).
-
Add a suitable solvent (e.g., ethanol, toluene, or perform the reaction under solvent-free conditions).
-
Stir the reaction mixture at a specific temperature (e.g., room temperature to 80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Analysis: After the reaction is complete, separate the catalyst by filtration or centrifugation. The filtrate can then be analyzed by GC or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the aldehyde and the selectivity for the Knoevenagel product.
-
Recyclability: Wash the recovered catalyst with a suitable solvent, dry it, and reuse it in subsequent catalytic runs to assess its stability and reusability.
Caption: Proposed mechanism for MOF-catalyzed Knoevenagel condensation.
Potential Catalytic Application: Cyclohexane Oxidation
The selective oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil) is a crucial industrial process. MOFs containing redox-active metal centers have shown promise as catalysts for this reaction, offering potential advantages in terms of selectivity and milder reaction conditions compared to traditional methods.[12][13]
General Protocol for Catalytic Screening:
-
Catalyst Activation: Activate the MOF catalyst as described previously.
-
Reaction Setup: In a pressure-resistant vial, add the activated MOF catalyst (e.g., 1-5 mg).
-
Add cyclohexane (e.g., 4.6 mmol) and a suitable solvent if required.
-
Add an oxidant, such as tert-butyl hydroperoxide (TBHP, e.g., 4 mmol) or introduce molecular oxygen.[14]
-
Seal the vial and stir the reaction mixture at a controlled temperature (e.g., 60-150°C) for a specific duration.
-
Work-up and Analysis: After the reaction, cool the mixture to room temperature. Separate the catalyst by filtration. The liquid products can be analyzed by Gas Chromatography (GC) using an internal standard to determine the conversion of cyclohexane and the selectivity towards cyclohexanol and cyclohexanone.
Caption: Simplified radical pathway for cyclohexane oxidation.
Potential Catalytic Application: CO₂ Cycloaddition
The chemical fixation of carbon dioxide into value-added products is a key area of green chemistry. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction, and MOFs have been demonstrated to be effective catalysts, often under mild conditions.[15][16][17]
General Protocol for Catalytic Screening:
-
Catalyst Activation: Activate the MOF catalyst under vacuum.
-
Reaction Setup: Place the activated MOF catalyst in a stainless-steel autoclave.
-
Add the epoxide (e.g., propylene oxide or styrene oxide). A co-catalyst, such as tetrabutylammonium bromide (TBAB), may be added to enhance the reaction rate.
-
Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at a specific temperature (e.g., 50-120°C) for a set time.
-
Work-up and Analysis: After the reaction, cool the autoclave and vent the CO₂. The product mixture can be analyzed by GC or NMR to determine the conversion of the epoxide and the yield of the cyclic carbonate.
Caption: General mechanism for CO₂ cycloaddition catalyzed by a MOF.
Data Summary and Future Outlook
While specific catalytic performance data for MOFs derived from this compound is not yet widely available in the literature, the protocols provided here offer a roadmap for their evaluation. The flexible nature of the cyclohexane-based linker may lead to interesting catalytic properties, such as shape selectivity or enhanced activity due to dynamic structural changes.
| Potential Catalytic Application | Key MOF Feature | Typical Substrates | Typical Products |
| Knoevenagel Condensation | Lewis acid/base sites | Aldehydes, active methylene compounds | α,β-unsaturated compounds |
| Cyclohexane Oxidation | Redox-active metal centers | Cyclohexane, oxidant | Cyclohexanol, Cyclohexanone |
| CO₂ Cycloaddition | Lewis acid sites | Epoxides, CO₂ | Cyclic carbonates |
Future research should focus on the systematic synthesis of a variety of MOFs using this compound with different metal nodes and the thorough evaluation of their catalytic performance in the reactions outlined above. Understanding the structure-activity relationships in these flexible MOFs will be crucial for the development of next-generation heterogeneous catalysts.
References
- 1. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Structure, characterization, and catalytic properties of open-metal sites in metal organic frameworks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Coordinatively unsaturated metal sites (open metal sites) in metal–organic frameworks: design and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Transition Metal Oxodiperoxo Complex Modified Metal-Organic Frameworks as Catalysts for the Selective Oxidation of Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Metal-Organic Frameworks in CO2 Cycloaddition with Epoxides | Encyclopedia MDPI [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Coordination Polymers of Cyclohexane-1,2,4,5-tetracarboxylic Acid
Foreword: The Untapped Potential of a Flexible Ligand
In the ever-expanding universe of metal-organic frameworks (MOFs) and coordination polymers, the choice of the organic linker is paramount in dictating the final architecture and, consequently, the material's properties. While rigid aromatic polycarboxylates have been the workhorses of the field, their flexible alicyclic counterparts, such as cyclohexane-1,2,4,5-tetracarboxylic acid (H₄chtc), offer a unique playground for crystal engineering. The conformational flexibility of the cyclohexane backbone allows for the formation of diverse and often unpredictable network topologies, which can be harnessed for a variety of applications. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers derived from this intriguing and versatile building block. We will delve into the "why" behind the experimental choices, providing not just protocols, but a deeper understanding of the structure-property relationships that govern these fascinating materials.
The Ligand: this compound (H₄chtc)
This compound is a non-aromatic, flexible ligand that can exist in several isomeric forms. The commercially available product is often a mixture of cis and trans isomers. The cyclohexane ring can adopt various conformations, most notably the chair and boat forms. The orientation of the four carboxylate groups (axial vs. equatorial) plays a crucial role in the coordination mode with metal ions and the resulting dimensionality of the coordination polymer.[1] This conformational freedom is a double-edged sword: it allows for structural diversity but also presents a challenge in predicting and controlling the final structure. The choice of reaction conditions, such as temperature, solvent, and pH, can influence the conformation of the ligand that is "trapped" in the crystalline framework.[1]
Synthesis of H₄chtc-Based Coordination Polymers: A Practical Guide
The synthesis of coordination polymers from H₄chtc typically employs solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the product over several hours or days.[2][3] The choice between solvothermal and hydrothermal methods often depends on the desired solvent system and the thermal stability of the reactants.
Causality in Synthetic Strategy
-
Solvent System: The choice of solvent is critical. High-boiling point polar solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used in solvothermal synthesis.[2] They are excellent solvents for both the metal salts and the organic ligand, and they can also act as templates or structure-directing agents. Water is the solvent of choice in hydrothermal synthesis, which is often considered a "greener" approach.
-
Temperature and Reaction Time: These parameters are crucial for controlling the nucleation and growth of crystals. Higher temperatures can lead to faster reaction rates and potentially different crystalline phases. Reaction times are typically in the range of 24 to 72 hours to allow for the formation of well-defined single crystals suitable for X-ray diffraction analysis.[2]
-
pH Modulation: The pH of the reaction mixture can influence the deprotonation state of the carboxylic acid groups and the coordination environment of the metal center. The addition of bases like NaOH or organic amines can facilitate the formation of desired structures.
-
Auxiliary Ligands: The introduction of secondary ligands, often nitrogen-containing linkers like 4,4'-bipyridine, can be used to bridge metal centers and extend the dimensionality of the framework.[4]
Protocol: Solvothermal Synthesis of a Zinc-H₄chtc Coordination Polymer
This protocol provides a representative example of a solvothermal synthesis. Researchers should note that optimization of molar ratios, temperature, and reaction time is often necessary for obtaining high-quality crystals of a new material.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₄chtc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of H₄chtc in 5 mL of DMF. Sonication may be required to fully dissolve the ligand.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 48 hours.
-
Cool the autoclave to room temperature at a rate of 5 °C/hour.
-
Collect the resulting crystals by filtration and wash them thoroughly with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals in a vacuum oven at 60 °C for 12 hours.
Caption: A generalized workflow for the solvothermal synthesis of H₄chtc coordination polymers.
Characterization Techniques: Unveiling the Structure and Properties
A multi-technique approach is essential for the comprehensive characterization of H₄chtc-based coordination polymers.
Single-Crystal X-ray Diffraction (SCXRD)
Causality: SCXRD is the gold standard for determining the precise three-dimensional atomic arrangement of a crystalline material. For coordination polymers, it provides invaluable information on bond lengths, bond angles, coordination environments of the metal centers, and the overall network topology. This is crucial for understanding the structure-property relationships.
Protocol Overview:
-
Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and other crystallographic parameters.
Powder X-ray Diffraction (PXRD)
Causality: PXRD is a powerful technique for assessing the phase purity of the bulk sample and for confirming that the structure determined by SCXRD is representative of the entire batch.[5][6] It is also used to monitor the stability of the material upon solvent removal or exposure to different conditions.
Protocol: Standard PXRD Analysis
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
Sample Preparation:
-
Grind a small amount of the crystalline sample into a fine powder using an agate mortar and pestle.
-
Pack the powder into a sample holder, ensuring a flat and level surface.[5]
Data Collection:
-
Set the 2θ scan range (e.g., 5-50°) and the step size (e.g., 0.02°).
-
Collect the diffraction pattern.
Data Analysis:
-
Compare the experimental PXRD pattern with the pattern simulated from the SCXRD data to confirm phase purity.
-
Index the peaks to determine the unit cell parameters.
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the coordination polymer and to quantify the amount of solvent molecules present in the pores.[7][8] This information is critical for understanding the material's robustness and for determining the appropriate activation (solvent removal) temperature.
Protocol: Thermal Stability Assessment
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Place a small amount of the sample (5-10 mg) in an alumina crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
Data Interpretation:
-
Initial weight loss at lower temperatures (typically < 150 °C) corresponds to the removal of guest solvent molecules.
-
The temperature at which significant weight loss occurs indicates the decomposition of the framework.
Caption: The logical flow of characterizing H₄chtc-based coordination polymers.
Application Notes: Exploring the Functional Landscape
The unique structural features of H₄chtc-based coordination polymers make them promising candidates for various applications.
Gas Storage and Separation
Scientific Rationale: The porous nature of many H₄chtc-based frameworks allows for the adsorption of small gas molecules like CO₂ and H₂. The flexibility of the framework can also lead to "breathing" effects, where the pore size and shape change upon gas adsorption, potentially leading to high selectivity.[1]
Data Snapshot: While extensive gas adsorption data for H₄chtc-based MOFs is still emerging, we can draw parallels from similar systems. For instance, an aluminum-based MOF with the aromatic analogue, 1,2,4,5-benzenetetracarboxylate, has shown promising CO₂ capture capabilities.[9]
| Material | Gas | Uptake Capacity | Conditions | Reference |
| MIL-120(Al) | CO₂ | 1.9 mmol g⁻¹ | 0.1 bar, 298 K | [9] |
| UTSA-120 | CO₂ | 3.56 mmol g⁻¹ | 0.15 bar, 296 K | [10] |
Future Directions: A systematic study of the gas adsorption properties of H₄chtc coordination polymers with different metal ions and topologies is warranted. The flexibility of the cyclohexane linker could be exploited to design materials with selective gas separation properties.
Heterogeneous Catalysis
Scientific Rationale: The metal centers in coordination polymers can act as Lewis acid sites, catalyzing a variety of organic reactions. The porous structure allows for the diffusion of reactants to these active sites.[11]
Application Example: Photocatalytic Dye Degradation
Some coordination polymers exhibit semiconductor-like properties and can be used as photocatalysts for the degradation of organic pollutants in water.[12][13][14][15] The mechanism typically involves the generation of reactive oxygen species (ROS) upon photoexcitation of the MOF.[15][16]
Protocol: Evaluation of Photocatalytic Activity
-
Catalyst Suspension: Disperse a known amount of the H₄chtc coordination polymer in an aqueous solution of an organic dye (e.g., methylene blue).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark to establish adsorption-desorption equilibrium between the dye and the catalyst.
-
Photocatalysis: Irradiate the suspension with a suitable light source (e.g., a UV lamp or a solar simulator).
-
Monitoring: At regular intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of the dye.
-
Reusability Test: After the reaction, recover the catalyst by centrifugation, wash it, and reuse it in subsequent catalytic cycles to assess its stability.
Luminescence Sensing
Scientific Rationale: Coordination polymers incorporating lanthanide ions or certain d-block metals can exhibit luminescence. The emission intensity or wavelength can be sensitive to the presence of specific analytes, making these materials promising for chemical sensing applications.[14] The porous nature of the framework can also lead to the selective enrichment of analytes, enhancing the sensitivity of detection.
Potential Application: H₄chtc-based frameworks could be designed to encapsulate luminescent guest molecules or to incorporate luminescent metal centers for the detection of small molecules, ions, or biomolecules.
Conclusion and Future Outlook
Coordination polymers derived from this compound represent a promising, yet underexplored, class of materials. Their structural diversity, arising from the conformational flexibility of the ligand, opens up exciting avenues for the design of functional materials. While research in this specific area is still in its early stages, the potential for applications in gas storage, catalysis, and sensing is significant. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to further explore and unlock the full potential of these fascinating materials. A systematic investigation into the influence of synthetic conditions on the resulting structures and a thorough evaluation of their functional properties will undoubtedly lead to the discovery of novel materials with tailored functionalities.
References
- 1. Item - Coordination Chemistry of Cyclohexane-1,2,4,5-tetracarboxylate (H4L). Synthesis, Structure, and Magnetic Properties of Metal-Organic Frameworks with Conformation-Flexible H4L Ligand - American Chemical Society - Figshare [acs.figshare.com]
- 2. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 3. ossila.com [ossila.com]
- 4. Coordination polymers of the conformation-flexible 1,2,4,5-cyclohexanetetracarboxylate: synthesis, structures and transforming mechanism studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mcgill.ca [mcgill.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. orbi.umons.ac.be [orbi.umons.ac.be]
- 10. A metal–organic framework with suitable pore size and dual functionalities for highly efficient post-combustion CO2 capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 16. researchgate.net [researchgate.net]
Application Note: A Protocol for the Hydrothermal Synthesis of Metal-Organic Frameworks with Aliphatic Linkers
Introduction: The Value of Flexibility in Crystalline Lattices
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their defining characteristics—high porosity, tunable pore sizes, and vast surface areas—have positioned them as leading candidates for applications in gas storage, catalysis, drug delivery, and separations.[2][3] While rigid aromatic linkers are common, the use of purely aliphatic linkers introduces unique and valuable properties into the MOF architecture.
Aliphatic linkers, such as dicarboxylic acids (e.g., succinic acid, adipic acid) or diamines (e.g., 1,4-diazabicyclo[2.2.2]octane - dabco), impart significant conformational flexibility to the framework.[4][5] This flexibility can lead to dynamic behaviors like "breathing" or guest-induced structural transformations, which are rare in their rigid counterparts.[4] Such properties are highly desirable for applications requiring selective adsorption and stimuli-responsive behavior.[5][6]
Hydrothermal synthesis is a robust and widely adopted method for crystallizing MOFs.[7] This technique employs water as a solvent, often with co-solvents, in a sealed vessel under controlled temperature and pressure.[8] The conditions facilitate the dissolution of precursors and promote the slow, ordered self-assembly required for the formation of high-quality single crystals.[9] This document provides a detailed protocol and scientific rationale for the hydrothermal synthesis of MOFs incorporating aliphatic linkers, designed for researchers in materials science and drug development.
The Hydrothermal Method: Controlling Crystallization
The success of hydrothermal synthesis hinges on the precise control of several interdependent parameters that govern the thermodynamics and kinetics of MOF formation.[10]
-
Temperature: Reaction temperature is a critical parameter that directly influences precursor solubility and reaction rates. For aliphatic MOFs, temperature can also affect the conformation of the flexible linker, potentially leading to different final topologies. Higher temperatures often increase the dimensionality of the framework but can also favor the formation of denser, interpenetrated structures.
-
Reaction Time: The duration of the hydrothermal reaction dictates the progression of crystal nucleation and growth.[7] Insufficient time may result in an amorphous product or poor crystallinity, while excessive time could lead to the formation of less stable kinetic products transforming into more stable (but potentially undesirable) thermodynamic phases.
-
pH and Modulators: The pH of the reaction mixture affects the deprotonation state of the carboxylic acid linkers, which is essential for coordination to the metal center.[11] To fine-tune crystal growth, chemical "modulators" are often introduced. These are typically monodentate ligands, like acetic acid or formic acid, that compete with the multidentate aliphatic linker for coordination sites on the metal cluster. This competition slows down the reaction, preventing rapid precipitation and promoting the growth of larger, higher-quality crystals.[12]
-
Concentration and Ratios: The molar ratios of the metal salt, organic linker, and modulator must be carefully optimized.[13] These ratios determine the stoichiometry of the final product and are crucial for targeting a specific framework topology.
Experimental Workflow and Protocols
The following sections provide a generalized, step-by-step methodology for the hydrothermal synthesis of a representative aliphatic MOF.
Required Materials and Equipment
Table 1: Materials and Equipment
| Category | Item |
| Chemicals | Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zirconium(IV) Chloride) |
| Aliphatic Linker (e.g., Adipic Acid, Succinic Acid) | |
| Solvent System (e.g., Deionized Water, N,N-Dimethylformamide (DMF), Ethanol) | |
| Modulator (Optional, e.g., Acetic Acid, Formic Acid) | |
| Washing Solvents (e.g., Methanol, Acetone) | |
| Equipment | Analytical Balance |
| Glass Scintillation Vials or Beakers | |
| Magnetic Stirrer and Stir Bars | |
| Sonicator Bath | |
| Teflon-lined Stainless-Steel Autoclave (Parr Bomb) | |
| Programmable Laboratory Oven | |
| Centrifuge and Centrifuge Tubes | |
| Vacuum Oven or Schlenk Line for Activation | |
| Personal Protective Equipment (Safety Goggles, Lab Coat, Chemically Resistant Gloves) |
Synthesis Workflow Diagram
References
- 1. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [ouci.dntb.gov.ua]
- 7. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00865K [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
applications of cyclohexane-1,2,4,5-tetracarboxylic acid in materials science
An In-Depth Technical Guide to the Applications of Cyclohexane-1,2,4,5-tetracarboxylic Acid in Materials Science
Authored by a Senior Application Scientist
Foreword: Unlocking Potential with an Alicyclic Building Block
In the relentless pursuit of advanced materials, the selection of molecular building blocks is paramount. While aromatic compounds have long dominated the landscape of high-performance materials, their inherent properties—such as color formation from charge-transfer complexes and rigid, often insoluble backbones—can be limiting. This guide focuses on a versatile alternative: This compound (H₄chtc) .
Its non-planar, saturated cyclohexane core, decorated with four carboxylic acid groups, offers a unique combination of structural rigidity and conformational flexibility.[1][2] This structure is the key to overcoming critical challenges in materials science, enabling the synthesis of materials with enhanced solubility, superior optical transparency, and tunable framework geometries. This document serves as a comprehensive resource for researchers, scientists, and development professionals, providing not only a theoretical framework but also actionable, field-proven protocols for leveraging H₄chtc and its derivatives in the creation of next-generation polymers and porous materials.
Section 1: High-Performance Alicyclic Polyimides
Aromatic polyimides are celebrated for their exceptional thermal stability and mechanical strength, making them mainstays in the aerospace and electronics industries.[3] However, their application in optical and optoelectronic devices is often hampered by their characteristic yellow-to-brown color and poor solubility. The integration of alicyclic structures, specifically by using the dianhydride of H₄chtc (often referred to as hydrogenated pyromellitic dianhydride, H-PMDA), directly addresses these limitations.[4][5]
The Causality Behind Improved Properties
The scientific rationale for using H-PMDA is rooted in its three-dimensional, non-aromatic structure.
-
Optical Transparency & Colorlessness: Conventional aromatic polyimides derive their color from the formation of intermolecular and intramolecular charge-transfer (CT) complexes between the electron-donating diamine and electron-accepting dianhydride moieties.[5] The saturated, non-planar cyclohexane ring in H-PMDA disrupts the π-electron conjugation necessary for these CT interactions, significantly reducing color and leading to highly transparent, colorless films.[6][7]
-
Enhanced Solubility & Processability: The rigid, kinked geometry of the cyclohexane unit prevents the dense, ordered packing that characterizes many aromatic polymer chains.[8][9] This disruption of intermolecular forces improves the solubility of the resulting polyimides in common organic solvents, facilitating processing techniques like spin-coating and solution casting.[10]
-
Low Coefficient of Thermal Expansion (CTE): While introducing flexibility can sometimes negatively impact dimensional stability, specific isomers of H-PMDA, such as (1S,2S,4R,5R)-cyclohexanetetracarboxylic dianhydride, can promote spontaneous chain orientation during film casting.[4][11] This leads to polyimide films that uniquely combine colorlessness with the low CTE required for applications like flexible display substrates.[4][6]
Protocol: Synthesis of a Colorless Polyimide Film via Two-Step Polycondensation
This protocol describes a common and reliable method for synthesizing a polyimide from H-PMDA and an aromatic diamine, such as 2,2'-bis(trifluoromethyl)benzidine (TFMB), known for producing high-performance polymers.
Caption: Two-step synthesis of alicyclic polyimide.
-
Preparation: In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic diamine (e.g., 3.20 g, 10 mmol of TFMB).
-
Dissolution: Introduce 40 mL of anhydrous N-methyl-2-pyrrolidone (NMP) to the flask. Stir the mixture under a gentle nitrogen flow until the diamine is completely dissolved.
-
Polycondensation: Gradually add a stoichiometric equivalent of H-PMDA (2.24 g, 10 mmol) to the diamine solution over 30 minutes to control the exothermic reaction.
-
Poly(amic acid) Formation: Continue stirring the solution at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) (PAA) forms. The reaction progress can be monitored by measuring the inherent viscosity of the PAA solution.
-
Film Casting: Filter the viscous PAA solution through a fine mesh to remove any particulates. Pour the solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere. The thermal cure cycle is critical for achieving optimal properties. A typical cycle is:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 30 minutes.
-
300°C for 30 minutes.[7]
-
-
Final Product: After the heating program, allow the film to cool slowly to room temperature. Carefully peel the transparent, flexible polyimide film from the glass substrate.
Data Summary: Properties of H-PMDA-Based Polyimides
The properties of polyimides can be tailored by the choice of diamine. The table below summarizes typical properties for polyimides derived from H-PMDA.
| Property | H-PMDA / TFMB | Aromatic Control (PMDA / TFMB) |
| Glass Transition Temp. (Tg) | > 350 °C[7] | ~380 °C |
| Coefficient of Thermal Expansion (CTE) | < 50 ppm/K[7] | 3-5 ppm/K |
| Optical Transmittance (@ 400 nm) | > 85%[4] | < 50% |
| Color (Yellowness Index) | < 5[4] | > 40 |
| Solubility | Soluble in NMP, DMAc, m-cresol[9] | Sparingly soluble |
Section 2: Metal-Organic Frameworks (MOFs) with Flexible Linkers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands.[1] They are renowned for their exceptionally high surface areas and tunable porosity. H₄chtc is an excellent candidate for an organic linker due to its multiple coordination sites and, crucially, the conformational flexibility of its cyclohexane backbone.[12][13]
The Causality Behind Structural Diversity
The use of flexible ligands like H₄chtc introduces a level of complexity and tunability not readily achievable with rigid aromatic linkers.
-
Conformational Isomerism: The cyclohexane ring can adopt various conformations (e.g., chair, boat). During solvothermal synthesis, different conformations can be trapped within the final MOF structure depending on the reaction conditions (temperature, solvent, metal ion).[12][14] This allows for the synthesis of distinct frameworks from the same set of starting materials.[15]
-
Porous Architectures: The tetracarboxylic acid functionality allows the linker to connect to multiple metal centers, building robust 2D or 3D frameworks.[14][16] The resulting pores are valuable for applications in gas storage and separation, where the framework can selectively interact with different gas molecules.[1]
-
Functional Properties: The specific coordination mode and framework topology can give rise to interesting properties, such as photoluminescence or unique magnetic behaviors.[12][14] For example, a zinc-based MOF synthesized with H₄chtc has been shown to be a potential blue-luminescent material.[16]
Protocol: Hydrothermal Synthesis of a Zn-based MOF
This protocol is adapted from the synthesis of a 2D zinc-based MOF, [Zn₂(OH)(Hcht)(4,4′-bpy)]·4H₂O, demonstrating the use of H₄chtc as a primary linker and 4,4′-bipyridine (4,4'-bpy) as a co-linker.[14][16]
Caption: Hydrothermal synthesis of a mixed-linker MOF.
-
Reagent Mixture: In a 25 mL Teflon-lined stainless steel autoclave, combine the following reagents:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O): 0.226 g (0.76 mmol)
-
This compound (H₄chtc): 0.067 g (0.26 mmol)
-
4,4′-Bipyridine (4,4′-bpy): 0.078 g (0.50 mmol)
-
Sodium Carbonate (Na₂CO₃): 0.054 g (0.51 mmol) - acts as a base to deprotonate the carboxylic acid.
-
Distilled Water: 8.0 mL
-
-
Homogenization: Shake the mixture in an ultrasonic bath for 10 minutes to ensure homogeneity.
-
Hydrothermal Reaction: Seal the autoclave tightly and place it in a programmable oven. Heat the vessel to 120°C and maintain this temperature for 65 hours.[14]
-
Cooling: After the reaction period, turn off the oven and allow the autoclave to cool naturally to room temperature. Slow cooling is often crucial for the growth of high-quality single crystals.
-
Product Isolation: Open the autoclave and collect the plate-shaped, colorless crystals by filtration.
-
Washing: Wash the collected crystals sequentially with distilled water and then methanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the final MOF product in air.
Data Summary: Representative MOF Properties
| Property | [Zn₂(OH)(Hcht)(4,4′-bpy)]·4H₂O |
| Crystal System | Monoclinic |
| Framework Dimensionality | 2D Layered Structure[14] |
| Key Feature | Exclusive adoption of a single ligand conformation (a,e,e,a)[14] |
| Potential Application | Blue-luminescent material[14][16] |
| Thermal Stability | Stable up to ~300 °C |
Section 3: Concluding Remarks and Future Outlook
This compound and its dianhydride derivative are powerful tools in the materials scientist's arsenal. By replacing conventional aromatic units with this versatile alicyclic core, it is possible to engineer materials with a desirable combination of high performance and advanced functionality. The protocols and data presented herein provide a validated starting point for researchers to explore these applications further.
Future research will likely focus on synthesizing new isomers of H₄chtc to fine-tune polymer chain packing and MOF topology, developing novel co-monomers to expand the property space of alicyclic polyimides, and exploring the catalytic and sensing capabilities of H₄chtc-based MOFs in greater detail. The continued investigation of this unique building block promises to yield materials that will define the next generation of optical devices, separation membranes, and functional porous systems.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,2,4,5-Cyclohexanetetracarboxylic Acid [myskinrecipes.com]
- 3. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Coordination polymers of the conformation-flexible 1,2,4,5-cyclohexanetetracarboxylate: synthesis, structures and transforming mechanism studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Coordination Chemistry of Cyclohexane-1,2,4,5-tetracarboxylate (H4L). Synthesis, Structure, and Magnetic Properties of Metal-Organic Frameworks with Conformation-Flexible H4L Ligand - American Chemical Society - Figshare [acs.figshare.com]
- 16. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of colorless polyimides using cycloaliphatic dianhydrides
An Application Guide to the Synthesis and Characterization of Colorless Polyimides from Cycloaliphatic Dianhydrides
Authored by: A Senior Application Scientist
Introduction: Overcoming the Color Challenge in High-Performance Polymers
Polyimides (PIs) stand as a class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and automotive industries.[3] However, conventional polyimides, derived from aromatic monomers, exhibit an intrinsic yellow-to-brown coloration. This color originates from the formation of intermolecular and intramolecular Charge-Transfer Complexes (CTCs) between the electron-donating aromatic diamine units and the electron-accepting aromatic dianhydride units.[4][5][6][7][8] While beneficial for thermal stability, this absorption in the visible spectrum significantly limits their use in advanced optical and optoelectronic applications.[4][9]
The increasing demand for flexible displays, transparent flexible printed circuits, optical films, and lightweight substrates for solar cells has propelled the development of Colorless Polyimides (CPIs).[3][4][10] The most effective strategy to eliminate this coloration is to disrupt the formation of CTCs by incorporating non-aromatic, specifically cycloaliphatic (alicyclic), monomers into the polymer backbone.[9][11] By replacing aromatic dianhydrides with their cycloaliphatic counterparts, the π-electron conjugation responsible for CTC formation is broken, leading to polymers with high optical transparency in the visible light spectrum.[4][11]
This guide provides a comprehensive overview and detailed protocols for the synthesis of colorless polyimides using cycloaliphatic dianhydrides. We will explore the fundamental chemistry, key monomer selection, detailed synthesis procedures, and essential characterization techniques, offering researchers and development professionals a practical framework for creating high-performance, optically transparent polyimide materials.
Part 1: The Chemistry of Colorlessness - Monomer Selection
The foundation of a successful CPI synthesis lies in the judicious selection of its constituent monomers. The dianhydride component is the primary determinant in suppressing color formation.
Key Cycloaliphatic Dianhydrides
The saturated, non-planar structures of cycloaliphatic dianhydrides are central to inhibiting CTCs. Several have been developed, each imparting unique properties to the final polymer.
-
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA): As the hydrogenated version of the common pyromellitic dianhydride (PMDA), H-PMDA is a foundational monomer for CPIs.[12][13] Its stereochemistry is critical; different isomers (e.g., H'-PMDA, H''-PMDA) exhibit significantly different reactivities and can influence the final polymer's properties, such as the coefficient of thermal expansion (CTE) and film flexibility.[9][14] The low reactivity of some isomers can present a challenge, sometimes resulting in polymers with insufficient molecular weight for robust film formation.[9]
-
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BODA): This dianhydride possesses a rigid, bicyclic structure that contributes to high glass transition temperatures (Tg) and good thermal stability in the resulting polyimides.[15][16] Its structure effectively separates polymer chains, improving solubility and optical clarity.[15]
-
1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA): The strained four-membered ring in CBDA enhances its reactivity during polymerization, allowing for the formation of high molecular weight polymers.[1]
-
Other Novel Dianhydrides: Research continues to yield novel cycloaliphatic structures, such as cyclopentanone bis-spironorbornane-based dianhydrides (e.g., CpODA), designed to further enhance thermal stability and optical properties.[10][17]
| Dianhydride | Abbreviation | CAS Number | Structure | Key Features |
| 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride | H-PMDA | 2754-41-8[12] | Foundational monomer; properties are highly dependent on stereoisomer.[9][14] | |
| Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride | BODA | 1719-83-1[16] | Rigid structure leads to high Tg and good solubility.[15] | |
| 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride | CBDA | 3711-04-8 | Strained ring enhances reactivity.[1] |
The Role of the Diamine
While the cycloaliphatic dianhydride is key for colorlessness, the diamine co-monomer significantly influences the final properties, including solubility, thermal stability, and mechanical strength.
-
Aromatic Diamines: Often, cycloaliphatic dianhydrides are paired with aromatic diamines.[11] To maintain high transparency, it is crucial to select diamines that reduce CTC formation.
-
Fluorinated Diamines: Incorporating fluorine-containing groups, such as trifluoromethyl (–CF3), into the diamine (e.g., 2,2′-bis(trifluoromethyl)benzidine, TFMB) is a highly effective strategy. These bulky, electron-withdrawing groups disrupt chain packing, inhibit CTCs, and increase the polymer's solubility and optical transparency.[11][18][19]
-
Cycloaliphatic Diamines: For maximum transparency, a fully aliphatic polyimide can be synthesized using both a cycloaliphatic dianhydride and a cycloaliphatic diamine.[20] However, this combination can be challenging, as the increased basicity of aliphatic amines can lead to salt formation with the dianhydride in the early stages of polymerization, hindering the formation of high molecular weight polymer.[11][20]
Part 2: Synthesis Methodologies and Protocols
The synthesis of polyimides from cycloaliphatic dianhydrides is typically accomplished via a two-step polycondensation method, which allows for the formation of a processable precursor before conversion to the final, often insoluble, polyimide.
The Standard Two-Step Synthesis
This method involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
Caption: General workflow for the two-step synthesis of polyimides.
Protocol 1: Poly(amic acid) PAA Synthesis
Causality: This step involves a nucleophilic substitution reaction where the amine groups of the diamine attack the carbonyl carbons of the dianhydride, opening the anhydride rings to form amide and carboxylic acid functionalities—the amic acid.[21] The reaction is performed at low temperatures (typically room temperature) in a polar aprotic solvent to prevent premature imidization and ensure the PAA remains in solution, allowing for the formation of a high molecular weight polymer. An inert atmosphere is critical to prevent moisture from hydrolyzing the reactive dianhydride.
Materials:
-
Cycloaliphatic Dianhydride (e.g., H-PMDA)
-
Aromatic Diamine (e.g., TFMB)
-
Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen (N2) gas supply
-
Three-neck round-bottom flask with a mechanical stirrer and N2 inlet/outlet
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry N2.
-
Diamine Dissolution: In the three-neck flask under a positive N2 pressure, add a stoichiometric amount of the chosen diamine (e.g., 10 mmol). Add enough anhydrous DMAc to achieve a final solids concentration of 15-20 wt%. Stir with the mechanical stirrer until the diamine is fully dissolved.
-
Dianhydride Addition: Once the diamine is dissolved, add an equimolar amount of the cycloaliphatic dianhydride (10 mmol) to the solution in one portion as a solid powder. A slight excess of dianhydride (e.g., 0.5-1 mol%) can sometimes be used to cap the chains and control molecular weight, but equimolar is standard for achieving high molecular weight.
-
Polymerization: Continue stirring the mixture at room temperature under a continuous slow N2 purge. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow.
-
Completion: Allow the reaction to proceed for 12-24 hours. The reaction is complete when the solution viscosity becomes high and stable. The resulting viscous, clear PAA solution is now ready for the imidization step.
Protocol 2: Imidization - Conversion to Polyimide
The conversion of the PAA precursor to the final polyimide is achieved through cyclodehydration, which can be induced thermally or chemically.
Causality: This method uses heat to drive the intramolecular cyclization of the amic acid groups, eliminating water and forming the stable five-membered imide ring.[21] A staged heating ramp is crucial. The initial low-temperature steps (e.g., 80-100°C) slowly remove the bulk of the solvent without causing bubbling or film defects.[21][22] Subsequent higher temperature stages complete the imidization reaction, which typically requires temperatures well above the glass transition temperature of the PAA to ensure sufficient chain mobility for the cyclization to go to completion.[17]
Procedure:
-
Casting: Pour the viscous PAA solution onto a clean, level glass substrate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum or convection oven at 80°C for 2-4 hours to slowly remove the majority of the solvent.
-
Curing Ramp: Transfer the film (still on the glass substrate) to a programmable, high-temperature oven with an N2 atmosphere. Execute a staged heating program:
-
Heat to 150°C and hold for 1 hour.
-
Heat to 250°C and hold for 1 hour.
-
Heat to 300-350°C and hold for 1 hour.
-
Slowly cool the oven back to room temperature.
-
-
Film Recovery: Once cooled, the transparent, colorless polyimide film can be carefully peeled from the glass substrate, sometimes aided by immersion in water.[17]
Causality: This method employs a chemical dehydrating agent (typically an acid anhydride like acetic anhydride) and a base catalyst (a tertiary amine like pyridine or triethylamine) to effect the cyclization at much lower temperatures than thermal imidization.[21][23] This can be advantageous for producing thick films where water vapor evolution during thermal curing could cause defects. However, it can sometimes lead to incomplete imidization or the formation of isoimide side products.[21]
Procedure:
-
Reagent Preparation: Prepare a chemical imidization solution by mixing acetic anhydride and pyridine in a 1:1 molar ratio.
-
Addition to PAA: Cool the PAA solution from Protocol 1 in an ice bath. Slowly add the imidization solution to the stirred PAA solution. Typically, 2 moles of acetic anhydride and 2 moles of pyridine are used for each mole of the amic acid repeating unit.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The polyimide will often precipitate from the solution as it forms.
-
Isolation and Purification: Collect the precipitated polyimide powder by filtration. Wash thoroughly with a solvent like methanol or ethanol to remove residual reagents and solvent.
-
Drying: Dry the purified polyimide powder in a vacuum oven at 150-200°C for several hours. The resulting powder can then be re-dissolved in a suitable solvent (if soluble) for casting or processed via compression molding.
Caption: The cyclodehydration reaction converting PAA to the final polyimide.
Advanced Strategy: Preimidization for Low-Reactivity Dianhydrides
Trustworthiness: A significant challenge with some cycloaliphatic dianhydrides (like certain H-PMDA isomers) is their low reactivity, which makes it difficult to achieve the high molecular weight necessary for good film-forming properties.[9][18] A field-proven technique to overcome this is preimidization.[18]
Logic: This method involves reacting the low-reactivity cycloaliphatic dianhydride with a molar excess of a highly reactive aromatic diamine at elevated temperatures (e.g., 180°C).[18] This forces the formation of a fully imidized, soluble, and highly reactive "diamino diimide" monomer. This new monomer, which contains the stable cycloaliphatic imide core, can then be easily polymerized with a second dianhydride at room temperature using standard methods to yield a high molecular weight copolymer with excellent processability.[18]
Part 3: Characterization of Colorless Polyimides
Thorough characterization is essential to validate the synthesis and determine if the material meets the requirements for its intended application.
| Property | Technique | Purpose and Expected Results for CPIs |
| Structural Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the completion of imidization. Look for the appearance of characteristic asymmetric and symmetric imide C=O stretching bands (~1780 cm⁻¹ and ~1720 cm⁻¹) and the C-N stretching band (~1370 cm⁻¹), along with the disappearance of amic acid N-H and O-H bands.[24][25] |
| Optical Properties | UV-Visible (UV-Vis) Spectroscopy | To quantify optical transparency. CPI films should exhibit high transmittance (>85-90%) across the visible spectrum (400-700 nm). The UV cutoff wavelength (λcut) should be low (<350 nm), indicating a lack of electronic conjugation.[24] |
| Colorimetry | To measure the Yellowness Index (YI). A low YI value (typically < 5) is indicative of a truly colorless film.[18][26] | |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To determine the decomposition temperature (Td). CPIs from cycloaliphatic dianhydrides typically show high thermal stability, with 5% weight loss temperatures often exceeding 450°C.[19][20] |
| Thermomechanical Behavior | Differential Scanning Calorimetry (DSC) / Thermomechanical Analysis (TMA) | To measure the glass transition temperature (Tg). The rigid cycloaliphatic structures often lead to very high Tg values, frequently above 290°C, which is critical for processing in high-temperature electronic applications.[15][20] |
| Thermomechanical Analysis (TMA) | To determine the Coefficient of Thermal Expansion (CTE). A low CTE is crucial for compatibility with inorganic substrates like silicon or glass in electronic devices. Values can vary widely depending on monomer structure and film processing.[11][19] | |
| Mechanical Properties | Tensile Testing | To measure tensile strength, Young's modulus, and elongation at break. These values define the film's strength, stiffness, and flexibility. Good film-forming CPIs should be flexible and creasable without fracture. |
| Solubility | Solubility Tests | To assess processability. Many CPIs derived from cycloaliphatic dianhydrides exhibit improved solubility in common organic solvents (e.g., DMAc, NMP, chloroform) compared to their aromatic counterparts.[20][27] |
Conclusion
The use of cycloaliphatic dianhydrides is a powerful and validated strategy for producing high-performance colorless polyimides. By disrupting the charge-transfer complexes that plague traditional aromatic systems, these monomers pave the way for materials that combine the legendary thermal and mechanical stability of polyimides with the high optical transparency required for next-generation optoelectronics.[3][10] Success in this field relies on a deep understanding of monomer structure-property relationships, careful control over the two-step polymerization process, and the application of advanced techniques like preimidization to overcome inherent reactivity challenges. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and scientists to innovate and develop advanced CPI materials for a transparent and flexible future.
References
- 1. azom.com [azom.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grandviewresearch.com [grandviewresearch.com]
- 4. News - What are the applications of colorless transparent PI film in the field of optoelectronics? [yihoopolymer.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. (1R*,2S*,4S*,5R*)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ossila.com [ossila.com]
- 13. 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride(H-PMDA) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride [mdpi.com]
- 16. scbt.com [scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 22. halocarbon.com [halocarbon.com]
- 23. daniuflex.com [daniuflex.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Harnessing Cyclohexane-1,2,4,5-tetracarboxylic Acid in Advanced Drug Delivery Systems
An Application and Protocol Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of cyclohexane-1,2,4,5-tetracarboxylic acid as a building block for sophisticated drug delivery systems. We will focus on its use as an organic linker in the synthesis of Zirconium-based Metal-Organic Frameworks (Zr-MOFs), a class of materials renowned for their stability and biocompatibility, making them prime candidates for biomedical applications.[1][2]
The flexible, non-aromatic nature of the cyclohexane core offers unique conformational possibilities compared to rigid aromatic linkers, potentially influencing the framework's porosity, drug loading capacity, and release kinetics.[3][4] This guide will provide the foundational knowledge and step-by-step protocols to synthesize, characterize, and evaluate a model drug delivery system using this versatile linker.
Scientific Rationale and System Design
1.1. Why this compound?
This compound, and its corresponding dianhydride, are alicyclic compounds that serve as excellent building blocks for porous crystalline materials.[2] Unlike commonly used rigid aromatic linkers (e.g., terephthalic acid), the cyclohexane ring is conformationally flexible. This flexibility can be harnessed to create unique pore environments within a Metal-Organic Framework. The four carboxylate groups provide robust coordination points for metal clusters, leading to stable, three-dimensional networks.[3]
1.2. The Choice of Zirconium (Zr) as the Metal Node
For biomedical applications, the choice of the metal component is critical. Zirconium is a preferred metal for constructing MOFs for drug delivery due to the formation of exceptionally stable Zr-oxo clusters (Zr₆O₄(OH)₄).[1][5] These clusters form strong coordination bonds with carboxylate linkers, imparting significant chemical and thermal stability to the resulting framework, a crucial feature for withstanding physiological conditions. Furthermore, Zirconium exhibits low toxicity, a prerequisite for any material intended for in vivo use.[5]
1.3. Model Drug: 5-Fluorouracil (5-FU)
To illustrate the protocols, we have selected 5-Fluorouracil (5-FU) as the model therapeutic agent. 5-FU is a widely used anticancer drug with a relatively small molecular size, making it suitable for encapsulation within the pores of a MOF. Its encapsulation can protect it from premature degradation and its controlled release can enhance therapeutic efficacy while minimizing systemic side effects.[6]
Experimental Workflow Overview
The overall process involves four key stages: synthesis of the carrier, loading of the therapeutic agent, comprehensive characterization, and evaluation of the in vitro release profile.
References
- 1. scispace.com [scispace.com]
- 2. Zirconium-based metal-organic frameworks as drug delivery systems [repository.cam.ac.uk]
- 3. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]
development of gas separation membranes with cyclohexane-1,2,4,5-tetracarboxylic acid
An Application Guide to the Development of Gas Separation Membranes Utilizing Cyclohexane-1,2,4,5-tetracarboxylic Acid Derivatives
Introduction
Polymeric membranes represent a cornerstone of modern gas separation technology, offering an energy-efficient and scalable alternative to traditional methods like cryogenic distillation and absorption.[1][2][3] Among the various classes of polymers, aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them prime candidates for demanding separation applications.[4][5] A key monomer in the synthesis of high-performance polyimides is 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), which is known to produce membranes with both high gas permeability and selectivity.[4][6][7]
This guide focuses on the strategic incorporation of a cycloaliphatic monomer, this compound, typically used in its dianhydride form, into polyimide frameworks. The use of such non-aromatic monomers is a key strategy to inhibit the formation of charge-transfer (CT) complexes that are common in fully aromatic polyimides.[8] This inhibition can lead to the development of colorless polyimide films with enhanced flexibility and solution-processability, while maintaining high glass transition temperatures (Tg).[8][9]
We will provide a detailed exploration of the synthesis of these advanced polyimides, their fabrication into both dense and mixed-matrix membranes (MMMs), and the protocols for evaluating their gas separation performance. This document is intended for researchers and scientists in materials science and chemical engineering, providing both foundational principles and actionable, field-proven protocols.
Section 1: Foundational Principles
The Chemistry of Cycloaliphatic Polyimide Synthesis
The synthesis of polyimides from dianhydrides and diamines is a two-step polycondensation reaction.[4][10]
-
Poly(amic acid) Formation: The process begins with the reaction of equimolar amounts of a dianhydride and a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at room temperature.[4][10] This step yields a viscous poly(amic acid) (PAA) solution. The choice of a cycloaliphatic dianhydride, such as a stereoisomer of cyclohexane-1,2,4,5-tetracarboxylic dianhydride, is critical at this stage.[8][9][11] Its non-planar, rigid structure disrupts the chain packing that is typical of aromatic polymers, which can lead to increased fractional free volume (FFV) and, consequently, higher gas permeability.
-
Imidization: The PAA is then converted to the final polyimide through a cyclodehydration reaction. This can be achieved via thermal imidization, where the PAA solution is heated at elevated temperatures (e.g., 200-300°C) to facilitate the removal of water.[4][5] An azeotropic agent like xylene or toluene can be used to aid in water removal.[4][5]
The overall synthesis pathway is a versatile platform for tuning the final properties of the membrane by carefully selecting the diamine co-monomer.
Enhancing Performance with Mixed-Matrix Membranes (MMMs)
While pure polymer membranes offer ease of processing, their performance is often limited by a trade-off between permeability and selectivity.[3] Mixed-matrix membranes (MMMs) address this limitation by incorporating porous filler materials into the polymer matrix.[3][12]
-
Concept: MMMs combine the processability of the polymer with the superior gas separation properties of a dispersed filler phase.[3]
-
Filler Materials: A wide range of fillers can be used, including zeolites, carbon molecular sieves, and, more recently, metal-organic frameworks (MOFs) like ZIF-8 and UiO-66.[10][13][14]
-
Mechanism of Enhancement: The fillers introduce a secondary pathway for gas transport. Ideally, the filler possesses higher intrinsic permeability and/or selectivity than the polymer matrix, thereby enhancing the overall performance of the composite membrane.[13] A critical factor for success is achieving good adhesion between the polymer and the filler to avoid non-selective interfacial voids.[15]
Section 2: Materials and Equipment
| Category | Item | Recommended Specifications |
| Monomers | (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride | Purity > 98% |
| Aromatic Diamine (e.g., 2,4,6-trimethyl-m-phenylenediamine (DAM) or 3,5-diaminobenzoic acid (DABA)) | Purity > 98%, pre-dried before use | |
| Solvents | N-methyl-2-pyrrolidone (NMP) | Anhydrous grade |
| Toluene or Xylene | Reagent grade, for azeotropic distillation | |
| Methanol, Ethanol | Reagent grade, for polymer precipitation | |
| MMM Fillers | Zeolitic Imidazolate Framework-8 (ZIF-8) or UiO-66 | Nanoparticle size (<100 nm) is preferred for good dispersion |
| Equipment | Four-necked round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser | For polymerization |
| Heating mantle with temperature controller | For thermal imidization | |
| Glass plates or Teflon-coated plates | For membrane casting | |
| Doctor blade or casting knife | For controlling membrane thickness | |
| Vacuum oven | For controlled drying of membranes | |
| Gas permeation testing rig (constant pressure/variable volume) | For performance evaluation | |
| Filtration apparatus (0.5 µm filter) | For filtering polymer solutions before casting |
Section 3: Protocols
Protocol 3.1: Synthesis of Cycloaliphatic Polyimide
This protocol describes a typical two-step polycondensation and thermal imidization process.[4][10]
-
Monomer Preparation: Dry the required amount of diamine (e.g., DAM) in a vacuum oven at 80°C overnight to remove any residual moisture.[10]
-
Poly(amic acid) Synthesis:
-
Set up a four-necked flask with a mechanical stirrer and a nitrogen inlet.
-
Under a nitrogen atmosphere, add an equimolar amount of the dried diamine to anhydrous NMP to achieve a desired total monomer concentration (e.g., 15-20 wt%).[5][10] Stir until the diamine is fully dissolved.
-
Slowly add an equimolar amount of cyclohexane-1,2,4,5-tetracarboxylic dianhydride powder to the solution in small portions over 30-60 minutes.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 18-24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).[5]
-
-
Thermal Imidization:
-
Add toluene (approx. 10-20% of the NMP volume) to the viscous PAA solution.
-
Fit the flask with a Dean-Stark trap and condenser.
-
Heat the reaction mixture to 170-185°C and maintain for 5-6 hours to facilitate the azeotropic removal of water formed during the imidization.[5]
-
-
Polymer Precipitation and Drying:
-
After cooling to room temperature, slowly pour the polymer solution into a beaker containing vigorously stirred methanol. This will cause the polyimide to precipitate as a fibrous solid.[4]
-
Collect the precipitate by filtration and wash it thoroughly with fresh methanol.
-
Dry the collected polyimide in a vacuum oven at 150°C for at least 12 hours.[4]
-
Protocol 3.2: Fabrication of Dense Homogeneous Membranes
This protocol details the solution casting method for creating flat sheet membranes.[4][5]
-
Dope Solution Preparation: Prepare a 15 wt% solution of the synthesized polyimide in a suitable solvent (e.g., NMP or DMF).[4][5] Stir until the polymer is completely dissolved.
-
Filtration: Filter the polymer solution (dope) through a 0.5 µm filter to remove any dust or undissolved particles.[5]
-
Casting:
-
Place a clean, level glass plate inside a dust-free environment.
-
Pour the filtered dope solution onto the glass plate.
-
Use a doctor blade or casting knife set to a specific gap (e.g., 200-300 µm) to cast a film of uniform thickness.
-
-
Drying:
-
Dry the cast film at a relatively low temperature (e.g., 80-90°C) for 6-12 hours to slowly remove the bulk of the solvent.[4]
-
Transfer the glass plate to a vacuum oven. Increase the temperature gradually to a point above the solvent's boiling point but below the polymer's Tg (e.g., 150-200°C) and dry under vacuum for an additional 10-24 hours to remove any residual solvent.[4]
-
Cool the oven slowly to room temperature before removing the membrane. The final membrane (typically 50-100 µm thick) can be carefully peeled from the glass plate.
-
Protocol 3.3: Fabrication of Mixed-Matrix Membranes (MMMs)
This protocol outlines the procedure for incorporating filler particles into the polymer matrix.[10][13]
-
Filler Activation: Activate the MOF filler (e.g., ZIF-8) by heating under vacuum to remove any guest molecules from its pores.
-
Filler Dispersion:
-
Weigh the desired amount of activated filler (e.g., for 10 wt% loading in the final membrane).
-
Disperse the filler in a portion of the casting solvent (e.g., NMP). Use sonication (probe or bath) for 30-60 minutes to break up agglomerates and achieve a stable, homogeneous suspension.
-
-
Priming the Filler (Optional but Recommended): To improve polymer-filler adhesion, a "priming" step can be used. Add a small amount of the concentrated polymer solution to the filler suspension and sonicate again. This coats the filler particles with the polymer.[13]
-
Mixing: Add the filler suspension to the main polymer dope solution (prepared as in Protocol 3.2, Step 1). Stir the mixture vigorously for several hours to ensure uniform distribution of the filler.
-
Casting and Drying: Follow steps 2-4 from Protocol 3.2 to cast and dry the MMM.
Protocol 3.4: Gas Permeation Testing
This protocol describes a standard method for evaluating membrane performance using a constant pressure/variable volume setup.[13][16]
-
Membrane Mounting: Cut a circular coupon from the fabricated membrane and mount it in a permeation cell, ensuring a gas-tight seal (e.g., with O-rings).
-
System Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane cell to remove any adsorbed gases.
-
Gas Permeation Measurement:
-
Introduce a single test gas (e.g., CO₂, CH₄, N₂) to the upstream side of the membrane at a fixed pressure (e.g., 2-5 bar).[10][16]
-
Measure the rate of pressure increase in the downstream side, which has a known, calibrated volume. The system should be maintained at a constant temperature (e.g., 25-35°C).[10]
-
The permeability (P) is calculated once a steady-state flux is achieved.
-
-
Calculation:
-
Permeability (P) is often expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg). It is calculated from the steady-state flux, membrane thickness, and the pressure difference across the membrane.[13]
-
Ideal Selectivity (α) for a gas pair (A/B) is the ratio of their individual permeabilities: α(A/B) = Pₐ / Pₑ.[13]
-
Section 4: Characterization and Expected Performance
| Characterization Technique | Purpose | Expected Outcome/Observation |
| FTIR Spectroscopy | Confirm completion of imidization | Disappearance of amic acid peaks and appearance of characteristic imide peaks (e.g., C=O stretching at ~1780 cm⁻¹ and ~1720 cm⁻¹, C-N stretching at ~1370 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability | Polyimides should exhibit high decomposition temperatures, typically above 400°C. |
| Scanning Electron Microscopy (SEM) | Analyze membrane morphology | Cross-sectional images should show a dense, defect-free structure. For MMMs, SEM can verify filler dispersion and check for interfacial voids. |
Performance Data Summary
The following table provides representative data for 6FDA-based polyimides, which serve as a benchmark for evaluating new membranes developed with this compound. Performance can be highly dependent on the specific diamine used and the filler loading in MMMs.
| Membrane Type | Gas Pair | Permeability (Pco₂) [Barrer] | Selectivity (αco₂/ch₄) | Reference |
| Pristine 6FDA-DAM:DABA (3:1) | CO₂/CH₄ | 147 | 47.5 | [10] |
| 6FDA-DAM:DABA + 1 wt% GO | CO₂/CH₄ | ~179 | ~50.8 | [10] |
| 6FDA-DAM:DABA + 1 wt% GO / 10 wt% ZIF-8 | CO₂/CH₄ | ~1800 | ~21.4 | [10] |
| 6FDA-based Polyimide-Ionene | CO₂/CH₄ | 2 - 6 | High | [17] |
| 6FDA-TMPD | CO₂/CH₄ | ~360 | ~30 | [7] |
Note: The incorporation of fillers like ZIF-8 can dramatically increase permeability, sometimes at the cost of selectivity due to the formation of non-ideal interfaces.[10]
Section 5: Troubleshooting and Expert Insights
-
Issue: Brittle Membranes.
-
Cause: This often indicates low molecular weight polymer. It can result from impurities in the monomers (especially water), an incorrect stoichiometric balance, or insufficient reaction time during the PAA synthesis step.[8]
-
Solution: Ensure all monomers are pure and thoroughly dried. Perform the PAA synthesis under a strict inert atmosphere. Confirm the molecular weight using techniques like gel permeation chromatography (GPC).
-
-
Issue: Poor Filler Dispersion in MMMs.
-
Cause: Filler particles tend to agglomerate due to strong van der Waals forces.
-
Solution: Increase sonication time and/or power. The "priming" method described in Protocol 3.3 is highly effective at compatibilizing the filler surface with the polymer matrix.[13]
-
-
Issue: Low Selectivity in MMMs.
-
Cause: The formation of non-selective voids at the polymer-filler interface is a common problem. This creates pathways where gases can bypass the selective matrix.
-
Solution: Improve polymer-filler adhesion through filler surface modification or by using the priming technique. Additionally, ensure a slow solvent evaporation rate during membrane casting to minimize stress at the interface.
-
-
Expert Insight: The Role of Solvent Choice.
-
The solvent used for polymerization and casting is not merely a medium; it influences polymer chain conformation and the final membrane morphology. High-boiling-point, polar aprotic solvents like NMP and DMAc are excellent for dissolving polyimides and their PAA precursors.[14] The rate of solvent removal during the drying phase is a critical parameter that dictates the final free volume and transport properties of the membrane. A slower, more controlled evaporation process generally leads to denser, more selective membranes.
-
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. (1R*,2S*,4S*,5R*)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. myuchem.com [myuchem.com]
- 12. mdpi.com [mdpi.com]
- 13. US6585802B2 - Mixed matrix membranes and methods for making the same - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Cyclohexane-1,2,4,5-tetracarboxylic Acid in the Formulation of Novel Biodegradable Polyesters
Introduction: A New Paradigm in Biodegradable Polymer Design
The imperative for sustainable materials has catalyzed significant research into biodegradable polymers, particularly aliphatic polyesters, which offer a promising alternative to their non-degradable counterparts.[1][2] Traditionally, the focus has been on linear aliphatic monomers. However, the incorporation of cycloaliphatic structures presents a unique opportunity to modulate the physical, thermal, and biodegradable properties of these polymers. Cyclohexane-1,2,4,5-tetracarboxylic acid, a tetra-functional cycloaliphatic monomer, emerges as a compelling building block for creating novel biodegradable polyesters with enhanced properties.[3] Its rigid cyclohexane core can impart improved thermal stability and mechanical strength, while the ester linkages ensure susceptibility to hydrolytic and enzymatic degradation.[4]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and characterization of biodegradable polyesters. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for evaluating the resultant polymers.
Core Principle: Balancing Performance and Degradability
The central hypothesis underpinning the use of this compound is the attainment of a synergistic balance between desirable physical properties and programmed biodegradability. The rigid cyclohexane ring is expected to increase the glass transition temperature (Tg) and mechanical robustness of the resulting polyester compared to purely linear aliphatic polyesters.[5] Concurrently, the four carboxylic acid groups offer multiple sites for esterification, enabling the formation of cross-linked or branched polymer networks, which can be tailored to control the degradation rate.
The biodegradability of these polyesters is predicated on the susceptibility of the ester bonds to hydrolysis, a process that can be catalyzed by enzymes such as lipases and esterases commonly found in microbial environments.[6][7][8] The rate of degradation is influenced by several factors, including the polymer's crystallinity, hydrophilicity, and the accessibility of the ester linkages to enzymatic attack.[6][9] It is anticipated that the introduction of the cyclohexane moiety may initially reduce the degradation rate compared to linear polyesters due to increased rigidity and potentially higher crystallinity. However, by copolymerizing with linear diols of varying lengths, the flexibility and amorphous content can be modulated to achieve a desired degradation profile.
Experimental Section: Synthesis and Characterization
Part 1: Synthesis of Biodegradable Polyesters via Melt Polycondensation
Melt polycondensation is a widely adopted, solvent-free method for synthesizing high-molecular-weight aliphatic polyesters.[1][10] The following protocol details a two-stage process for the synthesis of a biodegradable copolyester using this compound, a long-chain linear diol (e.g., 1,6-hexanediol), and a catalyst.
Materials and Equipment:
-
This compound
-
1,6-Hexanediol
-
Titanium(IV) isopropoxide (catalyst)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
Protocol 1: Two-Stage Melt Polycondensation
-
Esterification Stage:
-
Charge the three-neck flask with equimolar amounts of this compound and 1,6-hexanediol.
-
Add the catalyst, titanium(IV) isopropoxide, at a concentration of 0.1 mol% relative to the dicarboxylic acid.
-
Under a gentle stream of nitrogen, heat the mixture to 180-200°C with continuous stirring.
-
Water will be produced as a byproduct of the esterification reaction and should be collected in the distillation condenser.
-
Maintain these conditions for 2-4 hours, or until the theoretical amount of water has been collected. This indicates the formation of low-molecular-weight oligomers.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure to below 1 mbar using a vacuum pump. This step is critical for removing the diol byproduct and driving the polymerization reaction towards the formation of high-molecular-weight polymer chains.
-
Continue the reaction under these conditions for 4-6 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polymer builds.
-
Once the desired viscosity is achieved (indicated by a significant increase in the torque on the mechanical stirrer), stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be removed from the flask for subsequent characterization.
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the two-stage melt polycondensation synthesis.
Part 2: Characterization of the Biodegradable Polyester
A thorough characterization of the synthesized polyester is essential to understand its structure, properties, and potential for biodegradation.
1. Structural Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds and the disappearance of carboxylic acid and hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer, confirm the incorporation of both monomers, and determine the copolymer composition.
2. Thermal Properties:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer. These parameters are crucial as they influence the mechanical properties and degradation rate.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer and determine its decomposition temperature.
3. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyester.
Table 1: Expected Properties of this compound-Based Polyesters
| Property | Expected Range | Significance |
| Glass Transition Temp. (Tg) | 40 - 80 °C | Higher than linear aliphatic polyesters, indicating increased rigidity. |
| Melting Temperature (Tm) | 100 - 150 °C | Dependent on crystallinity, which can be tailored by copolymerization. |
| Number-Average Mol. Weight (Mn) | 20,000 - 60,000 g/mol | Sufficient for good mechanical properties. |
| Decomposition Temperature | > 250 °C | Indicates good thermal stability for processing. |
Part 3: Biodegradation Assessment
The ultimate goal is to produce a polymer that can be broken down in a biological environment.[11] Enzymatic degradation studies provide a controlled method to assess biodegradability.
Protocol 2: In Vitro Enzymatic Degradation
-
Sample Preparation:
-
Prepare thin films of the synthesized polyester by solvent casting or melt pressing.
-
Cut the films into small, pre-weighed samples (e.g., 1 cm x 1 cm).
-
-
Degradation Medium:
-
Prepare a phosphate buffer solution (pH 7.4) containing a lipase enzyme (e.g., from Pseudomonas cepacia or Rhizopus oryzae) at a concentration of 1 mg/mL.
-
-
Incubation:
-
Place the polymer samples in vials containing the degradation medium.
-
Incubate the vials at 37°C with gentle shaking for a predetermined period (e.g., 1, 3, 7, 14, and 28 days).
-
Include a control sample in a buffer solution without the enzyme to account for simple hydrolysis.
-
-
Analysis:
-
At each time point, remove the polymer samples, wash them thoroughly with deionized water, and dry them to a constant weight.
-
Calculate the percentage of weight loss.
-
Analyze the surface morphology of the degraded films using Scanning Electron Microscopy (SEM) to observe signs of erosion.
-
Characterize the molecular weight of the remaining polymer using GPC to monitor the decrease in chain length.
-
Diagram of the Biodegradation Evaluation Process:
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structural Effects on the Biodegradation of Aliphatic Polyesters | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
synthesis of polyesters using cyclohexane-1,2,4,5-tetracarboxylic acid
Application Note & Protocol
Topic: Synthesis of High-Performance Polyesters Utilizing Cyclohexane-1,2,4,5-tetracarboxylic Acid and its Dianhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Alicyclic Monomers in Polyester Synthesis
The pursuit of high-performance polymers has led researchers to explore monomers that deviate from purely aromatic or aliphatic structures. This compound, and more commonly its derivative, cyclohexane-1,2,4,5-tetracarboxylic dianhydride (c-TCPDA or H-PMDA), represents a class of alicyclic monomers that uniquely bridges this gap. Unlike its aromatic analog, pyromellitic dianhydride (PMDA), the saturated cyclohexane ring in c-TCPDA imparts a distinct combination of properties to the resulting polyesters. These polymers often exhibit improved optical transparency (reduced color), enhanced solubility in common organic solvents, and a favorable balance of thermal stability and mechanical strength, making them highly attractive for advanced materials applications.
This document provides a detailed guide to the synthesis of polyesters using c-TCPDA as a key monomer. We will explore the fundamental reaction mechanisms, provide step-by-step protocols for common polymerization techniques, and discuss the critical parameters that govern the synthesis and final properties of the polymer.
Foundational Chemistry: Monomer Structure and Reactivity
The starting point for these syntheses is the monomer itself. While the tetracarboxylic acid can be used, the dianhydride is far more common due to its higher reactivity and the elimination of water as a byproduct during the initial stages of polymerization, which is easier to manage than the multi-step water removal in direct esterification from the tetra-acid.
Caption: Chemical structures of the primary acid and dianhydride monomers.
The reaction proceeds via the nucleophilic attack of the hydroxyl groups of a diol on the carbonyl carbons of the anhydride rings. This ring-opening reaction forms an ester and a carboxylic acid. Subsequent esterification at elevated temperatures, often with a catalyst, drives the polymerization forward by eliminating water and forming the final polyester structure.
Synthesis Strategies: Melt vs. Solution Polycondensation
The choice between melt and solution polycondensation is a critical decision dictated by the properties of the monomers and the desired characteristics of the final polymer.
-
Melt Polycondensation: This technique is performed in the absence of a solvent at high temperatures (typically >200°C). It is environmentally advantageous due to the lack of solvent waste and often leads to higher molecular weight polymers. However, it requires that the monomers and the resulting polymer are thermally stable at these elevated temperatures and that the polymer melt viscosity remains manageable.
-
Solution Polymerization: This method involves dissolving the monomers in a high-boiling point, inert solvent. It allows for better temperature control and is suitable for polymers that are not thermally stable in the melt or have very high melt viscosities. The primary drawback is the need to remove a large amount of solvent from the final product.
The general polymerization scheme can be visualized as follows:
Caption: Reaction pathway from monomers to final polyester.
Protocol 1: Melt Polycondensation of c-TCPDA with 1,6-Hexanediol
This protocol describes a typical melt synthesis to produce an aliphatic polyester. This approach is favored for its efficiency and for producing high molecular weight polymers when monomers are stable at high temperatures.
Rationale for Key Choices:
-
Monomers: 1,6-Hexanediol is chosen for its flexibility and thermal stability. The stoichiometry must be precise (1:1 molar ratio) to achieve high molecular weight.
-
Catalyst: Antimony(III) oxide (Sb₂O₃) is a classic polycondensation catalyst that is effective at high temperatures. An alternative is a titanium-based catalyst like titanium(IV) butoxide.
-
Staging Reaction: The reaction is performed in stages to control the process. The initial stage focuses on the ring-opening and initial esterification at a lower temperature. The second stage uses high temperature and vacuum to drive the reaction to completion by efficiently removing the water byproduct, thereby increasing the molecular weight according to Le Châtelier's principle.
Materials & Equipment:
-
Cyclohexane-1,2,4,5-tetracarboxylic dianhydride (c-TCPDA)
-
1,6-Hexanediol (HDO), high purity
-
Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle and temperature controller
-
Vacuum pump
Step-by-Step Procedure:
-
Monomer Charging & Inerting:
-
To the reaction flask, add equimolar amounts of c-TCPDA and 1,6-Hexanediol.
-
Add the catalyst (e.g., 250-500 ppm of Sb₂O₃ relative to the expected polymer weight).
-
Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can cause side reactions and discoloration at high temperatures.
-
-
Stage 1: Initial Esterification:
-
Under a gentle nitrogen flow, begin stirring and heat the mixture to 180-200°C.
-
Maintain this temperature for 2-3 hours. During this phase, the anhydride rings will open, and initial esterification will occur, with water being evolved and collected in the distillation condenser. The mixture will become a clear, viscous prepolymer.
-
-
Stage 2: High-Temperature Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 Torr over about 1 hour. This slow reduction prevents excessive foaming.
-
Continue the reaction under high vacuum and at temperature for 3-5 hours. The viscosity of the melt will increase significantly, which can be observed by the load on the mechanical stirrer.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, discontinue heating and break the vacuum with nitrogen.
-
Extrude or pour the molten polymer onto a cooled surface.
-
The resulting solid polymer can be brittle and is often ground into pellets or powder for subsequent analysis and processing.
-
Protocol 2: Solution Polymerization of c-TCPDA with Bisphenol A
This protocol is suitable for producing polyesters with aromatic diols like Bisphenol A, which might be prone to degradation or side reactions at the high temperatures of melt polycondensation.
Rationale for Key Choices:
-
Solvent: A high-boiling, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of NMP with toluene is used to keep the monomers and the growing polymer chain in solution. Toluene is often used as an azeotropic agent to facilitate the removal of water.
-
Azeotropic Distillation: This is the key to driving the reaction forward in solution. By continuously removing water with the toluene, the esterification equilibrium is shifted towards the product.
Materials & Equipment:
-
c-TCPDA
-
Bisphenol A
-
N-Methyl-2-pyrrolidone (NMP), anhydrous grade
-
Toluene
-
Reaction flask with mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Heating mantle and temperature controller
Step-by-Step Procedure:
-
Monomer Dissolution:
-
Charge the reaction flask with equimolar amounts of c-TCPDA, Bisphenol A, and NMP (to achieve a solids concentration of 15-25% w/v).
-
Add toluene at approximately 10-20% of the NMP volume.
-
Begin stirring under a nitrogen atmosphere until all solids are dissolved.
-
-
Azeotropic Polycondensation:
-
Heat the solution to reflux (typically 140-160°C, depending on the NMP/toluene ratio).
-
Water formed during esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reaction for 4-8 hours. The progress can be monitored by the amount of water collected.
-
-
Polymer Precipitation and Purification:
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Slowly pour the solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously. This will cause the polyester to precipitate as a fibrous or powdery solid.
-
Collect the polymer by filtration.
-
Wash the polymer multiple times with fresh methanol to remove any residual NMP and unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Polymer Characterization: A Self-Validating Workflow
Confirming the successful synthesis and understanding the properties of the new polyester is crucial. A standard characterization workflow provides the necessary validation.
Caption: A logical workflow for polyester characterization.
Expected Results & Interpretation:
| Technique | Parameter Measured | Interpretation of a Successful Synthesis |
| FTIR | Functional Groups | Appearance of a strong ester carbonyl (C=O) peak (~1730 cm⁻¹). Disappearance of anhydride peaks (~1845 and 1780 cm⁻¹) and broad O-H peaks. |
| GPC | Mn, Mw, PDI | A unimodal distribution with a Polydispersity Index (PDI = Mw/Mn) close to 2.0 for polycondensation suggests a well-controlled reaction. |
| DSC | Glass Transition (Tg), Melting Temp (Tm) | A clear glass transition temperature (Tg) indicates the amorphous nature. The presence of a Tm indicates semi-crystallinity. |
| TGA | Decomposition Temperature (Td) | A high onset decomposition temperature (often >350°C) confirms good thermal stability of the polymer backbone. |
Troubleshooting & Optimization
optimizing reaction conditions for cyclohexane-1,2,4,5-tetracarboxylic acid synthesis
Welcome to the technical support center for the synthesis of cyclohexane-1,2,4,5-tetracarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction
This compound is a crucial building block, particularly in the synthesis of high-performance polymers like colorless polyimides used in advanced electronics and aerospace applications.[1][2] Its rigid cycloaliphatic structure imparts excellent thermal stability and mechanical strength to these materials.[2] The synthesis, however, can present several challenges, from achieving complete hydrogenation of the aromatic precursor to controlling stereochemistry and ensuring high purity of the final product. This guide provides practical, experience-driven advice to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding of the available synthetic strategies.
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main industrial routes for synthesizing this compound, both typically starting from pyromellitic acid or its dianhydride:
-
Direct Catalytic Hydrogenation of Pyromellitic Acid: This is a straightforward approach where pyromellitic acid is hydrogenated in the presence of a catalyst. However, this method can be challenging due to the high pressures and temperatures required, as well as potential catalyst deactivation.[1][3]
-
Multi-step Synthesis via Esterification: This route involves the esterification of pyromellitic acid, followed by hydrogenation of the resulting ester, and subsequent hydrolysis to yield the desired tetracarboxylic acid.[1] This method can offer better control over the reaction and catalyst longevity.
Q2: Which catalysts are most effective for the hydrogenation of the aromatic ring?
A2: The choice of catalyst is critical for the efficient hydrogenation of the aromatic ring in pyromellitic acid or its derivatives. The most commonly employed catalysts are:
-
Ruthenium (Ru): Ruthenium-based catalysts, often on a carbon support (Ru/C), are highly effective for this transformation. They are typically used in high-pressure hydrogen atmospheres.[4][5][6]
-
Rhodium (Rh): Rhodium-on-carbon or rhodium-on-alumina catalysts have also been shown to be effective, sometimes under milder conditions than ruthenium catalysts.[3]
Q3: What are the typical reaction conditions for the hydrogenation step?
A3: The reaction conditions for hydrogenation can vary depending on the chosen catalyst and substrate (acid vs. ester). Generally, the following ranges are reported:
| Parameter | Condition Range | Source |
| Temperature | 100-300°C | [1] |
| Hydrogen Pressure | 3.0-6.0 MPa (approx. 435-870 psi) | [1] |
| Solvent | Water or organic solvents | [3][4] |
It is crucial to consult specific literature for the exact conditions tailored to your chosen synthetic route.
Q4: How is the final product typically purified?
A4: The most common method for purifying this compound is recrystallization from water.[4] After the reaction, the product often precipitates as a white solid upon cooling and neutralization.[4] This precipitate can then be collected by filtration and recrystallized to achieve high purity.
Part 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted troubleshooting guide to address specific issues that may arise during the synthesis.
Issue 1: Low Reaction Yield
Q: My hydrogenation reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield is a common problem that can stem from several factors. Here's a systematic approach to troubleshooting:
1. Incomplete Hydrogenation:
-
Causality: The aromatic ring of pyromellitic acid is resonance-stabilized, making its hydrogenation challenging. Incomplete reaction leads to the presence of unreacted starting material or partially hydrogenated intermediates in your product mixture.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the reaction duration to allow for complete conversion.
-
Increase Hydrogen Pressure: Higher pressure increases the concentration of hydrogen available at the catalyst surface, driving the reaction forward.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A systematic optimization of the temperature is recommended.
-
Verify Catalyst Activity: Ensure your catalyst is active and has not been poisoned.
-
2. Catalyst Deactivation:
-
Causality: The catalyst can be poisoned by impurities in the starting material or solvent. For instance, sulfur compounds are known to poison noble metal catalysts. The presence of strong acids like sulfuric acid, if used in preceding esterification steps, can also negatively impact catalyst performance.[1]
-
Troubleshooting Steps:
-
Use High-Purity Starting Materials: Ensure your pyromellitic acid or its ester is of high purity.
-
Purify Solvents: Use appropriately purified and dried solvents.
-
Consider a Guard Bed: In a continuous flow setup, a guard bed can be used to remove impurities before the reactants reach the catalyst bed.
-
Regenerate or Replace Catalyst: If poisoning is suspected, catalyst regeneration according to the manufacturer's instructions or replacement may be necessary.
-
3. Product Loss During Workup:
-
Causality: this compound has some solubility in water, especially at elevated temperatures.[7] Significant product loss can occur during filtration and washing if not performed correctly.
-
Troubleshooting Steps:
-
Ensure Complete Precipitation: Cool the reaction mixture thoroughly in an ice bath before filtration to minimize the solubility of the product.
-
Use Cold Solvents for Washing: Wash the filtered product with a minimal amount of ice-cold water or another suitable cold solvent to remove impurities without dissolving a significant amount of the product.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows impurities after analysis (e.g., by NMR or chromatography). What are these impurities and how can I remove them?
A: The nature of the impurities will depend on the synthetic route and reaction conditions. Here are some common impurities and strategies for their removal:
1. Unreacted Pyromellitic Acid:
-
Identification: The presence of aromatic signals in the 1H NMR spectrum.
-
Removal:
-
Optimize Hydrogenation: The most effective way to eliminate this impurity is to ensure complete hydrogenation as described in the "Low Yield" section.
-
Recrystallization: Careful recrystallization from water can help in separating the more water-soluble aromatic starting material from the desired product.
-
2. Stereoisomers:
-
Causality: The hydrogenation of the planar aromatic ring can lead to the formation of different stereoisomers of this compound. The desired isomer may depend on the final application, for instance, in the synthesis of specific polyimides.[4][5]
-
Control and Removal:
-
Catalyst Selection: The choice of catalyst can influence the stereoselectivity of the reaction.
-
Isomerization: In some cases, the mixture of tetracarboxylic acids can be isomerized by dehydration with acetic anhydride at a precisely controlled temperature to yield a specific dianhydride isomer.[5]
-
Fractional Crystallization: If different isomers have significantly different solubilities, fractional crystallization may be a viable separation technique.
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
Q: My hydrogenation reaction starts but then stalls or proceeds at an impractically slow rate. What could be the issue?
A: A stalled or slow reaction is often indicative of a problem with the catalyst or the reaction environment.
1. Insufficient Mass Transfer:
-
Causality: Hydrogenation is a three-phase reaction (solid catalyst, liquid solvent/substrate, gaseous hydrogen). Efficient mixing is crucial to ensure that hydrogen from the gas phase dissolves into the liquid phase and reaches the active sites of the catalyst.
-
Troubleshooting Steps:
-
Increase Stirring Rate: Ensure vigorous stirring to maximize the gas-liquid and liquid-solid mass transfer.
-
Check Reactor Design: For larger scale reactions, the design of the reactor and the type of impeller can significantly impact mixing efficiency.
-
2. Catalyst Coking:
-
Causality: At higher temperatures, decomposition of the organic substrate on the catalyst surface can lead to the formation of carbonaceous deposits ("coke"), which block the active sites.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Ensure Even Heating: Localized hot spots in the reactor can promote coking. Ensure uniform heating of the reaction mixture.
-
Part 3: Experimental Workflow Visualization
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key workflows.
Workflow 1: Synthesis via Direct Hydrogenation
Caption: Workflow for the direct hydrogenation of pyromellitic acid.
Workflow 2: Multi-step Synthesis via Esterification
Caption: Multi-step synthesis involving esterification, hydrogenation, and hydrolysis.
References
- 1. CN108069978B - The synthetic method of 1,2,4,5-cyclohexanetetracarboxylic dianhydride - Google Patents [patents.google.com]
- 2. 1,2,4,5-Cyclohexanetetracarboxylic Acid [myskinrecipes.com]
- 3. US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents [patents.google.com]
- 4. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1R*,2S*,4S*,5R*)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
Technical Support Center: Purification of Cyclohexane-1,2,4,5-tetracarboxylic Acid
Welcome to the technical support center for Cyclohexane-1,2,4,5-tetracarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to solve challenges in your laboratory work.
Compound Quick Reference
For ease of reference, key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 15383-49-0[1][2][3] |
| Molecular Formula | C₁₀H₁₂O₈[2][3][4] |
| Molecular Weight | 260.20 g/mol [2][3][4] |
| Appearance | White to almost white powder or crystal[1][5] |
| Melting Point | >220 °C (lit.)[1][2] |
| Solubility | Soluble in water; also soluble in organic solvents like alcohols.[1][5] |
Troubleshooting Guide: Recrystallization Issues
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. It operates on the principle that most compounds are more soluble in a hot solvent than in a cold one. As a hot, saturated solution cools, the decreasing solubility forces the desired compound to form a crystal lattice, excluding impurities which remain in the solvent.[6] However, the process can be fraught with challenges. This section addresses the most frequent problems.
Issue 1: No Crystals Are Forming After Cooling
You've cooled the solution to room temperature and then in an ice bath, but the solution remains clear with no sign of precipitation.
Possible Cause 1: Too Much Solvent Was Used
This is the most common reason for crystallization failure.[7][8] If an excessive amount of solvent is used, the solution will not become saturated upon cooling, and thus the solute will remain dissolved.
-
Recommended Solution:
-
Gently reheat the solution to its boiling point.
-
Boil off a portion of the solvent to concentrate the solution.[6][9] A good rule of thumb is to reduce the volume by 20-30% before attempting to cool it again.
-
Allow the concentrated solution to cool slowly once more. Using too little solvent can also be an issue, so finding the right balance is key.[9]
-
Possible Cause 2: The Solution is Supersaturated
Sometimes, a solution can cool below its saturation point without forming crystals, a state known as supersaturation.[7][8] Crystal formation requires a nucleation event—a starting point to begin lattice growth.
-
Recommended Solution (Induce Crystallization):
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod.[6][8][9] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site.
-
Seed Crystals: Add a tiny crystal of the crude or pure solid (a "seed crystal") to the solution.[7][8][9] This provides a perfect template for further crystal growth.
-
Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate from the rod, leaving a crystalline residue. Re-insert the rod into the solution to introduce these small seed crystals.[9]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Upon cooling, the product separates as a liquid or oily layer instead of forming solid crystals.
Possible Cause 1: Solution Cooled Too Rapidly
If the solution is cooled too quickly (e.g., by placing a boiling flask directly into an ice bath), the compound may come out of solution faster than it can organize into a crystal lattice, resulting in an amorphous oil.[6][7]
-
Recommended Solution:
-
Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.[7]
-
Allow the solution to cool much more slowly. Let it stand undisturbed on a benchtop, insulated by a few paper towels or a cork ring, to reach room temperature before moving it to an ice bath.[6][9]
-
Possible Cause 2: High Concentration of Impurities
Significant impurities can depress the melting point of the solute, causing it to separate as a liquid at a temperature where the pure substance would crystallize.[10]
-
Recommended Solution:
-
Attempt the slow cooling method described above.
-
If oiling out persists, it may be necessary to remove the solvent (e.g., via rotary evaporation) and attempt purification by another method, such as column chromatography, before returning to recrystallization.[7]
-
Issue 3: The Final Yield is Very Low
After filtration and drying, the mass of the purified product is significantly lower than expected.
Possible Cause 1: Excessive Solvent Use
As noted in Issue 1, using too much solvent means a larger amount of your compound will remain dissolved in the mother liquor even after cooling, reducing the final yield.[8][9]
-
Recommended Solution:
-
During the initial dissolving step, add the hot solvent in small portions until the solid just dissolves to ensure you are using the minimum amount necessary.[6][8]
-
If you suspect compound remains in the mother liquor (the filtrate), you can try to recover a second crop of crystals by boiling off some solvent and re-cooling. Note that this second crop may be less pure than the first.
-
Possible Cause 2: Premature Crystallization During Hot Filtration
If the crude product contained insoluble impurities that required a hot gravity filtration step, the solution may have cooled in the funnel, causing the desired product to crystallize along with the impurities.[10]
-
Recommended Solution:
-
Use a stemless or short-stemmed funnel to minimize the surface area for cooling.
-
Keep the filtration apparatus hot. This can be done by placing the funnel and filter paper in a warm oven before use or by pouring a small amount of hot, pure solvent through the funnel immediately before filtering your solution.[10]
-
Possible Cause 3: Inappropriate Washing of Crystals
Washing the collected crystals with room-temperature or warm solvent will dissolve some of the product, leading to loss.[8]
-
Recommended Solution:
-
Always wash the crystals on the filter paper with a minimal amount of ice-cold solvent.[8]
-
The purpose of the wash is to rinse away the impurity-laden mother liquor, not to dissolve and re-wash the crystals themselves.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, water is an excellent first choice. It is inexpensive, non-toxic, and synthesis procedures often use water as a solvent, making it a compatible choice for purification.[5][11] The presence of four carboxylic acid groups allows for strong hydrogen bonding with water. If water proves unsuitable, other polar solvents like short-chain alcohols could be tested.
Q2: How do I perform a hot gravity filtration correctly?
If your hot solution contains solid impurities (e.g., dust, catalyst residue), you must filter it while hot.
-
Place a piece of fluted filter paper in a stemless funnel.
-
Heat the receiving Erlenmeyer flask with a small amount of the recrystallization solvent, allowing the hot vapor to warm the funnel above it.[10]
-
Pour the hot solution through the filter paper in portions. Keeping the solution and apparatus hot is critical to prevent premature crystallization in the funnel.[10]
Q3: How can I assess the purity of my final product?
There are two primary methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature than the pure compound. Compare your experimental melting point to the literature value (>220 °C).[1][2]
-
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can provide detailed structural information and reveal the presence of impurities.
Q4: My crude product is colored. How can I remove the colored impurities?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before gravity filtration. The colored compounds adsorb onto the surface of the charcoal, which is then filtered away. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.
Standard Operating Protocol: Recrystallization from Water
This protocol outlines the standard procedure for purifying this compound using water as the solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture on a hot plate, swirling gently. Add more water in small portions until the solid just dissolves at the boiling point.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask as described in the FAQ.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to rinse away any remaining mother liquor.[8]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for an extended period or by transferring them to a watch glass to air dry.
Purification Workflow Diagram
Caption: Recrystallization workflow for purifying the target compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound, mixture of cis and trans 95 15383-49-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 1,2,4,5-Cyclohexanetetracarboxylic Acid | C10H12O8 | CID 2834946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CYCLOHEXANE-1 2 4 5-TETRACARBOXYLIC ACI& CAS#: 15383-49-0 [m.chemicalbook.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of Cyclohexane-1,2,4,5-tetracarboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of cyclohexane-1,2,4,5-tetracarboxylic acid and its derivatives. As a critical building block for advanced materials such as colorless polyimides, achieving stereochemical purity is paramount.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis.
Introduction to the Stereochemical Challenge
This compound possesses four stereocenters, leading to a variety of possible stereoisomers. The spatial arrangement of the four carboxylic acid groups dictates the molecule's overall symmetry and conformation, which in turn significantly influences the properties of resulting polymers and materials. The primary synthetic route involves the catalytic hydrogenation of pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), a process where controlling the diastereoselectivity is a significant challenge.
Troubleshooting Guide: Catalytic Hydrogenation of Pyromellitic Acid
This section addresses common issues encountered during the catalytic hydrogenation of pyromellitic acid to yield this compound.
Issue 1: Low or No Conversion of Starting Material
Q: My hydrogenation reaction shows minimal or no conversion of pyromellitic acid, even after extended reaction times. What are the likely causes and how can I resolve this?
A: Insufficient conversion is a frequent problem in heterogeneous catalysis and can stem from several factors related to the catalyst, reaction conditions, and substrate purity.
Potential Causes & Solutions:
-
Catalyst Activity:
-
Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur and nitrogen-containing compounds are common poisons for noble metal catalysts like Ruthenium and Rhodium.[3] Ensure all reagents and solvents are of high purity and glassware is meticulously cleaned.
-
Deactivation: Improper storage or handling can lead to catalyst deactivation. Always handle hydrogenation catalysts under an inert atmosphere.[3] Using a fresh batch of catalyst is a reliable way to rule out deactivation.
-
Insufficient Loading: The catalyst-to-substrate ratio may be too low. A typical starting point for Ru/C or Rh/C is 5-10 mol%.
-
-
Reaction Conditions:
-
Inadequate Hydrogen Pressure: The pressure may be too low to effect the aromatic ring reduction. While some hydrogenations can be performed with a hydrogen balloon, this reaction often requires high-pressure conditions (e.g., in a Parr hydrogenator) to proceed efficiently.[3]
-
Suboptimal Temperature: While room temperature is a common starting point for many hydrogenations, reducing a stable aromatic ring often requires elevated temperatures (e.g., 150-200°C) to overcome the activation energy barrier.[4]
-
Poor Agitation: Inefficient stirring leads to poor mass transfer in a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Ensure vigorous stirring to maximize contact between the reactants and the catalyst surface.[3]
-
-
Substrate and Solvent:
-
Poor Solubility: Pyromellitic acid has limited solubility in many organic solvents. The reaction is often carried out on the tetrasodium salt in an aqueous solution to improve solubility.[1][2] If using an organic solvent, ensure the substrate is fully dissolved, which may require heating.
-
Solvent Purity: The presence of water in organic solvents can sometimes inhibit the reaction. Ensure solvents are appropriately dried.
-
Issue 2: Poor Diastereoselectivity
Q: My reaction produces a mixture of stereoisomers with no significant preference for the desired isomer. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity in the hydrogenation of a planar aromatic ring is a significant challenge. The stereochemical outcome is influenced by the catalyst, support, and reaction parameters.
Potential Causes & Solutions:
-
Catalyst and Support:
-
Choice of Metal: Different metals can favor the formation of different isomers. Rhodium and Ruthenium are commonly used, and their selectivity can vary.
-
Catalyst Support: The nature of the support (e.g., carbon, alumina) can influence the stereochemical course of the reaction by affecting how the substrate adsorbs to the catalyst surface.[5] Experimenting with different supports (e.g., Ru/C vs. Ru/Al₂O₃) is recommended.
-
-
Reaction Conditions:
-
Temperature and Pressure: These parameters can have a profound effect on selectivity. Lower temperatures generally favor the thermodynamically more stable product, but may require longer reaction times or higher pressures. A systematic screening of temperature and pressure is often necessary to find the optimal conditions for a specific isomer.
-
Solvent Effects: The solvent can influence the conformation of the substrate as it approaches the catalyst surface. A screen of different solvents (e.g., water, acetic acid, ethanol) can reveal significant effects on diastereoselectivity.
-
-
Post-Reaction Isomerization:
-
Some isomers can be interconverted under certain conditions. For instance, treatment with acetic anhydride at a controlled temperature can be used to isomerize the initial product mixture to a different stereoisomer.[6] This can be a deliberate strategy or an unintended side reaction if not properly controlled.
-
Issue 3: Difficulty in Separating Stereoisomers
Q: I have a mixture of this compound isomers that are difficult to separate by standard column chromatography. What are effective purification strategies?
A: The high polarity and similar physical properties of the tetracarboxylic acid isomers make their direct separation challenging. Derivatization and fractional crystallization are common and effective strategies.
Strategies for Separation:
-
Fractional Crystallization: This is a powerful technique for separating diastereomers. The success of this method relies on the different solubilities of the isomers in a particular solvent system.
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to identify conditions where one isomer crystallizes preferentially.
-
Controlled Cooling: Slow, controlled cooling of a saturated solution is crucial for obtaining pure crystals. Seeding with a small crystal of the desired pure isomer can facilitate crystallization.
-
-
Derivatization: Converting the carboxylic acids to a less polar derivative, such as a methyl or ethyl ester, can make them more amenable to chromatographic separation.
-
Esterification: React the mixture of acids with an alcohol (e.g., methanol, ethanol) under acidic conditions.
-
Chromatography: Separate the resulting diastereomeric esters using standard silica gel chromatography.
-
Hydrolysis: After separation, hydrolyze the pure ester back to the carboxylic acid.
-
-
Ion-Exchange Chromatography: For highly polar compounds, ion-exchange chromatography can be an effective separation technique.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the key stereoisomers of this compound, and why is their stereochemistry important?
A1: The four stereocenters in this compound give rise to several diastereomers. The relative orientations of the carboxylic acid groups (axial vs. equatorial in the chair conformation) are critical. For example, the (1S,2S,4R,5R) isomer has a specific chair conformation with two pairs of trans-diequatorial carboxylic acid groups.[1][2] This defined three-dimensional structure is crucial for the synthesis of colorless polyimides with desirable properties like high thermal stability and low coefficient of thermal expansion.
Q2: How can I characterize the stereochemistry of my product?
A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the primary methods.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. A highly symmetric isomer will have fewer signals than a less symmetric one.
-
¹H NMR: The coupling constants between the protons on the cyclohexane ring can provide information about their relative stereochemistry (cis or trans).
-
X-ray Crystallography: This provides an unambiguous determination of the solid-state structure, including the absolute stereochemistry if a chiral resolution has been performed.[1][2]
Q3: Is a Diels-Alder reaction a viable alternative for synthesizing the this compound core?
A3: In principle, a Diels-Alder reaction could be used to construct the polysubstituted cyclohexane ring. For example, a reaction between a diene and a dienophile like maleic anhydride could form a cyclohexene precursor.[9][10][11] However, this route is not commonly reported for this specific target molecule and would present its own stereochemical challenges. The endo rule and the stereochemistry of the diene and dienophile would need to be carefully considered to control the formation of the desired isomer.[12] Subsequent oxidation of the cyclohexene double bond would also be required.
Q4: What are common side reactions during the hydrogenation of pyromellitic acid?
A4: Besides the formation of undesired stereoisomers, potential side reactions include:
-
Incomplete Hydrogenation: Stopping at a partially saturated cyclohexene or cyclohexadiene intermediate.
-
Decarboxylation: Loss of one or more carboxylic acid groups, especially at high temperatures.
-
Hydrogenolysis: Cleavage of C-C or C-O bonds, although this is less common under typical hydrogenation conditions for this substrate.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyromellitic Acid Tetrasodium Salt
This protocol is adapted from the synthesis of (1S,2S,4R,5R)-Cyclohexane-1,2,4,5-tetracarboxylic acid.[1]
-
Preparation of the Substrate: Pyromellitic dianhydride is hydrolyzed with a stoichiometric amount of aqueous NaOH to form the tetrasodium salt of pyromellitic acid.
-
Hydrogenation:
-
The aqueous solution of the tetrasodium salt is placed in a high-pressure autoclave with a catalytic amount of 5% Ru/C (5-10 mol%).
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to 160°C with vigorous stirring.
-
The reaction is monitored by hydrogen uptake.
-
-
Work-up and Isolation:
-
After cooling and venting the autoclave, the catalyst is removed by filtration through Celite.
-
The aqueous solution is carefully acidified with concentrated HCl to a low pH, causing the this compound to precipitate.
-
The white precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Purification: The crude product, which is a mixture of isomers, can be purified by fractional crystallization from water or by conversion to the methyl esters for chromatographic separation.
Protocol 2: Characterization by ¹³C NMR
-
Sample Preparation: Dissolve 20-30 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., D₂O with a small amount of NaOD to aid dissolution, or DMSO-d₆).
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz or higher spectrometer. An adequate number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Analysis: The number of distinct signals in the aliphatic region (for the cyclohexane ring carbons) and the carbonyl region will indicate the symmetry of the isomer. For example, a highly symmetric isomer may show only two or three signals for the six ring carbons, while a completely asymmetric isomer will show six distinct signals.
Visualizations
Logical Flowchart for Troubleshooting Hydrogenation Reactions
Caption: Troubleshooting workflow for the synthesis of this compound.
Stereoisomer Separation Strategy
References
- 1. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CH295390A - Process for the preparation of this compound. - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. organicreactions.org [organicreactions.org]
- 11. odinity.com [odinity.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Controlling Isomer Formation in Cyclohexane-1,2,4,5-tetracarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of cyclohexane-1,2,4,5-tetracarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to controlling the stereochemistry of this versatile molecule.
Introduction: Why Isomer Control Matters
This compound is a crucial building block in the synthesis of advanced materials, including high-performance polymers and metal-organic frameworks (MOFs). The spatial arrangement of the four carboxylic acid groups on the cyclohexane ring gives rise to multiple stereoisomers, each imparting distinct properties to the final product. For instance, specific isomers are sought after for the production of colorless polyimides with desirable thermal and mechanical properties. Therefore, precise control over isomer formation is paramount for achieving the desired material characteristics.
This guide will walk you through the key aspects of synthesizing specific isomers of this compound, from understanding the principles of stereochemical control to troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the possible stereoisomers of this compound?
The this compound molecule has four stereocenters, leading to a number of possible stereoisomers. These isomers differ in the cis or trans relationship of the carboxylic acid groups relative to each other. The nomenclature can become complex, but a common approach is to describe the relative stereochemistry. For example, (1S,2S,4R,5R)-cyclohexane-1,2,4,5-tetracarboxylic acid has been synthesized and characterized for its potential in creating novel colorless polyimides.[1][2][3] Another isomer, (1R,2S,4S,5R)-cyclohexanetetracarboxylic dianhydride, has also been developed for similar applications.[4][5] The relative stability of these isomers is determined by the steric strain between the carboxylic acid groups, with isomers that can adopt a chair conformation with the bulky carboxylic acid groups in equatorial positions being generally more stable.[6]
Q2: What is the primary method for synthesizing this compound?
The most common synthetic route is the catalytic hydrogenation of pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid) or its dianhydride.[4] This reaction typically involves a ruthenium-based catalyst and is carried out under high pressure and temperature.[1][2][3] The initial hydrolysis of pyromellitic dianhydride with a base like NaOH to form the tetrasodium salt is a common first step before hydrogenation.[1][2][3]
Q3: How can I control which isomer is formed during the synthesis?
Isomer control is primarily achieved by manipulating the principles of kinetic versus thermodynamic control .
-
Kinetic Control: This regime favors the product that is formed fastest, which is usually the one with the lowest activation energy. In the context of this synthesis, kinetic control is typically favored at lower reaction temperatures. The initially formed isomer distribution from the hydrogenation of the planar aromatic ring is the kinetically controlled product.
-
Thermodynamic Control: This regime favors the most stable product. At higher temperatures, the initial products have enough energy to revert to intermediates and then form the most thermodynamically stable isomer. This process of converting from a less stable to a more stable isomer is known as epimerization .[7][8][9]
A common strategy is to perform the initial hydrogenation and then intentionally induce epimerization by heating the reaction mixture to obtain the desired thermodynamically stable isomer.[1][2][3]
Diagram: Kinetic vs. Thermodynamic Control in this compound Synthesis
Caption: Reaction pathway illustrating the formation of kinetic and thermodynamic isomers.
Troubleshooting Guide
Problem 1: The reaction is slow or incomplete.
-
Possible Cause: Inactive or poisoned catalyst.
-
Solution: Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur from impurities in the starting materials, solvents, or from the reactor itself. Common poisons for hydrogenation catalysts include sulfur and nitrogen compounds.[10] Using high-purity reagents and ensuring your reaction vessel is scrupulously clean is crucial. For challenging reductions, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), though ruthenium is commonly cited for this specific transformation.[11]
-
-
Possible Cause: Insufficient hydrogen pressure or poor agitation.
-
Solution: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen).[10] Ensure vigorous stirring to maximize the contact between the three phases. If the reaction is still slow, increasing the hydrogen pressure (if your equipment allows) can increase the reaction rate.
-
-
Possible Cause: Poor solubility of the starting material.
Problem 2: I have a mixture of isomers, but I want a single, pure isomer.
-
Possible Cause: The reaction conditions are favoring a mixture of kinetic and thermodynamic products.
-
Solution for obtaining the thermodynamic product: After the initial hydrogenation, you can drive the reaction to the most stable isomer through epimerization. This is typically achieved by heating the reaction mixture in the presence of a base. For example, heating a mixture of cis/trans cyclohexanecarboxylic acids with potassium hydroxide in a high-boiling solvent (e.g., above 130°C) can lead to a high purity of the more stable trans isomer.[7][8][9] The choice of solvent is critical; it should not dissolve the potassium salt of the carboxylic acid to facilitate the epimerization.[7][8][9]
-
Solution for isolating a specific isomer from a mixture: If you have a mixture of diastereomers, they can be separated based on their different physical properties.
-
Fractional Crystallization: Diastereomers have different solubilities in a given solvent.[12] By carefully choosing a solvent and controlling the temperature, it is often possible to selectively crystallize one isomer from the mixture.
-
Chromatography: Diastereomers can be separated using standard HPLC or column chromatography with an achiral stationary phase (e.g., silica gel, C18).[7] The different spatial arrangements of the functional groups lead to different interactions with the stationary phase, allowing for separation.
-
-
Problem 3: How do I know which isomer I have?
-
Possible Cause: Isomers can be difficult to distinguish without the right analytical techniques.
-
Solution:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between stereoisomers. The symmetry of the molecule will be reflected in the number of unique signals in the 13C NMR spectrum.[13] The coupling constants and chemical shifts in the 1H NMR spectrum will also differ between isomers due to the different spatial relationships between protons.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide an unambiguous determination of its three-dimensional structure.[1][2][3]
-
Melting Point: Diastereomers have different melting points. Comparing the melting point of your product to literature values for known isomers can be a good indicator of purity and identity.
-
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of the Thermodynamically Favored Isomer
This protocol is a general guideline based on literature procedures for the synthesis of specific isomers of this compound, aiming for the thermodynamically stable product.[1][2][3]
Step 1: Hydrolysis of Pyromellitic Dianhydride
-
In a suitable reaction vessel, dissolve pyromellitic dianhydride in an aqueous solution of sodium hydroxide (NaOH). The stoichiometry should be adjusted to form the tetrasodium salt of pyromellitic acid.
-
Stir the mixture at room temperature until the dianhydride is completely dissolved and hydrolyzed.
Step 2: Catalytic Hydrogenation
-
Transfer the aqueous solution of the tetrasodium salt of pyromellitic acid to a high-pressure hydrogenation reactor.
-
Add a ruthenium-based catalyst (e.g., Ru on carbon or alumina). The catalyst loading will need to be optimized for your specific setup.
-
Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the reactor to the desired temperature (e.g., 150-180°C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake.
Step 3: Epimerization to the Thermodynamic Product
-
After the hydrogenation is complete (as indicated by the cessation of hydrogen uptake), maintain the elevated temperature for several hours to allow for the epimerization of the initially formed isomers to the most thermodynamically stable isomer.[1][2][3]
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
Step 4: Isolation and Purification
-
Filter the reaction mixture to remove the catalyst.
-
Slowly acidify the filtrate with a strong acid (e.g., concentrated HCl) to a low pH.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., water).
Protocol 2: General Workflow for Isomer Separation by HPLC
This protocol provides a general workflow for developing a method to separate a mixture of this compound diastereomers.[7]
Step 1: Initial Screening
-
Column Selection: Start with a standard reversed-phase C18 column and a normal-phase silica gel column.
-
Mobile Phase Screening:
-
For the C18 column, test gradients of acetonitrile/water and methanol/water, both with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups.
-
For the silica gel column, test gradients of hexane/isopropanol and hexane/ethyl acetate, with a small amount of acetic acid.
-
-
Run a broad gradient for each column/mobile phase combination to determine if any separation is observed.
Step 2: Method Optimization
-
Based on the initial screening, select the column and mobile phase system that shows the best initial separation.
-
Gradient Optimization: Refine the gradient slope and duration to improve the resolution between the isomer peaks.
-
Isocratic Elution: If the initial separation is good, you may be able to develop a simpler isocratic method by holding the mobile phase composition constant.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to further optimize resolution and peak shape.
Step 3: Scale-up (if necessary)
-
Once an analytical method is developed, it can be scaled up to a preparative HPLC system to isolate larger quantities of the pure isomers.
References
- 1. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. (1R*,2S*,4S*,5R*)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Ruthenium-mediated nucleophilic aromatic substitution of hydrogen in benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4,5-Cyclohexanetetrol - Wikipedia [en.wikipedia.org]
- 13. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Technical Support Center: Improving Thermal Stability of Polyimides from Cyclohexane-1,2,4,5-tetracarboxylic Dianhydride (H-PMDA)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for polyimides synthesized from Cyclohexane-1,2,4,5-tetracarboxylic Dianhydride, also known as hydrogenated pyromellitic dianhydride (H-PMDA). This guide is designed for researchers, scientists, and professionals in materials and drug development who are working with H-PMDA-based polyimides. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you enhance the thermal stability of your polymers.
Polyimides are renowned for their exceptional thermal, mechanical, and chemical properties, making them suitable for demanding applications in aerospace, electronics, and beyond.[1][2] While aromatic polyimides exhibit outstanding heat resistance, the incorporation of cycloaliphatic monomers like H-PMDA presents a unique set of challenges and opportunities.[3] H-PMDA is often used to create colorless and transparent polyimide films, which are highly sought after for optical and electronic applications.[4][5] However, the aliphatic nature of the cyclohexane ring generally leads to lower thermal stability compared to its fully aromatic counterparts.[3][6] This guide provides the foundational knowledge and practical solutions to overcome these limitations.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about H-PMDA-based polyimides and their thermal characteristics.
Q1: What are the primary motivations for using H-PMDA in polyimide synthesis despite its potential for lower thermal stability?
A1: The use of H-PMDA is primarily driven by the need for high optical transparency and solubility.[3] The non-planar, saturated cycloaliphatic structure of H-PMDA disrupts the formation of intermolecular and intramolecular charge-transfer complexes (CTCs), which are responsible for the characteristic yellow-to-brown color of aromatic polyimides.[4][7] This results in colorless polyimide (CPI) films suitable for applications like flexible displays, optical lenses, and advanced electronic substrates.[4] While the thermal stability is inherently lower than that of polyimides made from aromatic dianhydrides like PMDA, it is often sufficient for many high-performance applications and can be significantly improved through strategic monomer selection and process optimization.
Q2: What is the typical range for the thermal decomposition temperature of H-PMDA based polyimides?
A2: The thermal stability of H-PMDA based polyimides is highly dependent on the structure of the diamine co-monomer. Generally, when paired with aromatic diamines, these semi-aromatic polyimides exhibit 5% weight loss temperatures (Td5%) in nitrogen ranging from approximately 400°C to over 450°C.[4] In contrast, fully aromatic polyimides can have Td5% values well above 500°C.[8][9] For example, a polyimide synthesized from HBPDA (a similar cycloaliphatic dianhydride) and an aromatic diamine showed lower thermal stability than its counterpart made with an aromatic dianhydride.[3]
Q3: How are the key thermal properties of polyimides evaluated?
A3: The two primary techniques for evaluating the thermal properties of polyimides are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][10][11]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). It is used to determine the decomposition temperature, which is often reported as the temperature at which 5% (Td5%) or 10% (Td10%) weight loss occurs.[10] TGA also provides information on the char yield at high temperatures, which is an indicator of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify thermal transitions, most importantly the glass transition temperature (Tg).[8][10] The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is crucial for applications requiring dimensional stability at elevated temperatures.[12]
Q4: What are the main degradation pathways for aliphatic polyimides?
A4: Aliphatic polyimides, including those derived from H-PMDA, primarily degrade through random chain scission at the ester linkages within the polymer backbone, especially at elevated temperatures.[13][14] The presence of the cyclohexane ring makes the imide linkage more susceptible to cleavage compared to the highly stable aromatic imide rings. Secondary reactions can then occur depending on the nature of the end-groups formed.[14] In the presence of oxygen, thermo-oxidative degradation becomes a significant factor, leading to the formation of oxide layers and a more rapid decline in mechanical properties.[15][16]
Section 2: Troubleshooting Guide for Common Thermal Stability Issues
This section provides a problem-and-solution framework for issues commonly encountered during the synthesis and processing of H-PMDA based polyimides.
Issue 1: Low Decomposition Temperature (Poor TGA Results)
Your TGA analysis shows a Td5% value that is significantly lower than expected, indicating poor thermal stability.
-
Possible Cause A: Incomplete Imidization
-
Scientific Rationale: The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical cyclodehydration (imidization).[17][18] If the imidization is incomplete, the remaining amic acid linkages are thermally less stable and will decompose at lower temperatures, leading to premature weight loss in the TGA.
-
Troubleshooting & Solution:
-
Optimize Curing Protocol: Implement a stepwise curing protocol. A slow ramp rate with holds at intermediate temperatures (e.g., 100°C and 200°C) is crucial for allowing residual solvent (like NMP or DMAc) to escape before the polymer chains become too rigid.[19] A final, higher temperature cure (e.g., 250°C - 350°C, depending on the diamine) for an extended period (e.g., 1-2 hours) is necessary to drive the imidization to completion.[20][21]
-
Verify Imidization: Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the degree of imidization. The disappearance of amic acid peaks (~1660 cm⁻¹ for amide C=O stretch and ~1550 cm⁻¹ for N-H bend) and the appearance of characteristic imide peaks (~1780 cm⁻¹ and ~1720 cm⁻¹ for asymmetric and symmetric C=O stretching, and ~1375 cm⁻¹ for C-N stretch) indicate successful conversion.[21]
-
-
-
Possible Cause B: Suboptimal Diamine Monomer Choice
-
Scientific Rationale: The structure of the diamine has a profound impact on the thermal stability of the final polyimide.[7][22] While H-PMDA provides the cycloaliphatic component, pairing it with a thermally robust diamine is critical.
-
Troubleshooting & Solution:
-
Incorporate Aromatic Diamines: Use rigid, aromatic diamines instead of aliphatic ones. The aromatic rings enhance thermal stability due to their high bond energies and resonance stabilization.[23]
-
Avoid Flexible Linkages: Diamines containing flexible linkages (e.g., ether, -CH₂-) can lower both Tg and decomposition temperature by increasing chain mobility and introducing weaker points in the backbone.[24]
-
Consult Structure-Property Data: Refer to the table below for a comparison of how different diamine structures can affect thermal properties when polymerized with a cycloaliphatic dianhydride.
-
-
| Diamine Type | Example Diamine | General Effect on Thermal Stability | Expected Td5% Range (°C) |
| Rigid Aromatic | p-Phenylenediamine (PDA) | Excellent | 450 - 500+ |
| Aromatic with Bulky Groups | 2,2′-Bis(trifluoromethyl)benzidine (TFMB) | Very Good | 440 - 480 |
| Aromatic with Flexible Linkages | 4,4'-Oxydianiline (ODA) | Moderate | 420 - 460 |
| Alicyclic/Aliphatic | 1,4-Cyclohexanediamine (CHDA) | Lower | 380 - 430 |
-
Possible Cause C: Thermo-oxidative Degradation During Cure
-
Scientific Rationale: Curing polyimides in the presence of oxygen can lead to oxidative reactions that break the polymer chains, resulting in a brittle film with reduced thermal stability.[16]
-
Troubleshooting & Solution:
-
Use an Inert Atmosphere: Always perform the thermal curing process in an oxygen-free environment, such as a vacuum oven backfilled with nitrogen or argon.[16] Oxygen levels should ideally be kept below 20 ppm.
-
TGA in Air vs. N₂: To confirm if the polymer is susceptible to oxidation, run TGA scans in both air and nitrogen atmospheres. A significantly lower decomposition temperature in air confirms thermo-oxidative instability.[8]
-
-
Issue 2: Low Glass Transition Temperature (Tg)
Your DSC analysis reveals a Tg that is too low for the intended high-temperature application, leading to a loss of mechanical properties.
-
Possible Cause A: High Polymer Chain Flexibility
-
Scientific Rationale: The Tg is directly related to the rotational energy barrier of the polymer backbone. Flexible linkages and linear structures allow for easier chain segment rotation at lower temperatures.[10]
-
Troubleshooting & Solution:
-
Select Rigid Diamines: Utilize diamines with rigid, non-linear, or bulky structures. For example, introducing bulky side groups or using diamines with kinked or cardo structures can restrict chain mobility and significantly increase the Tg.[1][6]
-
Increase Intermolecular Interactions: Select diamines that can promote strong intermolecular forces, such as hydrogen bonding, which further restricts chain movement.[25]
-
-
-
Possible Cause B: Low Molecular Weight
-
Scientific Rationale: The Tg of a polymer is dependent on its molecular weight, particularly at lower molecular weights. Insufficient chain length leads to a higher proportion of chain ends, which increases free volume and lowers the Tg.
-
Troubleshooting & Solution:
-
Ensure Monomer Purity: Use high-purity monomers, as impurities can terminate the polymerization reaction. Monomers should be dried thoroughly before use.
-
Precise Stoichiometry: Carefully control the stoichiometry to be as close to a 1:1 molar ratio of dianhydride to diamine as possible. Any deviation will limit the final molecular weight.
-
Verify PAA Molecular Weight: Before curing, characterize the molecular weight of the poly(amic acid) precursor using techniques like gel permeation chromatography (GPC) or by measuring the inherent viscosity. A low inherent viscosity (< 0.5 dL/g) often indicates a low molecular weight that will result in a brittle film with a lower Tg.[19]
-
-
Section 3: Key Experimental Protocols
Protocol 1: Two-Step Synthesis of an H-PMDA-based Polyimide Film
This protocol describes the synthesis of a polyimide film from H-PMDA and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA).
-
Monomer Preparation: Dry H-PMDA and ODA in a vacuum oven at 120°C for 12 hours prior to use.
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of ODA in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 15-20% (w/w) solids concentration.
-
Once the diamine is fully dissolved, cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of H-PMDA powder to the stirred solution in portions over 30-60 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under a nitrogen atmosphere for 12-24 hours. The solution should become highly viscous.[9]
-
-
Film Casting:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Use a doctor blade to cast a film of uniform thickness (e.g., 200-300 µm).
-
-
Thermal Imidization (Curing):
-
Place the glass plate in a programmable vacuum or nitrogen oven.
-
Execute a stepwise heating program:
-
80°C for 1 hour (to slowly remove solvent).
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
(Optional) 300°C for 1 hour for maximum imidization and stability.[19]
-
-
Allow the oven to cool slowly to room temperature to prevent thermal shock.
-
-
Film Removal: Carefully peel the resulting flexible polyimide film from the glass substrate.
Protocol 2: Thermal Property Characterization
-
Sample Preparation: Cut a small sample (5-10 mg) from the prepared polyimide film.
-
TGA Analysis:
-
Place the sample in a TGA pan (platinum or alumina).
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[8]
-
Record the weight loss curve and determine the Td5%, Td10%, and char yield at 800°C.
-
-
DSC Analysis:
-
Place the sample (5-10 mg) in a DSC pan.
-
Perform a heat/cool/heat cycle to remove the thermal history. For example:
-
Heat from 25°C to 350°C at 10°C/min.
-
Cool to 25°C at 10°C/min.
-
Heat again from 25°C to 350°C at 10°C/min.[8]
-
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.
-
Section 4: Visual Guides & Diagrams
The following diagrams illustrate key workflows and concepts for improving the thermal stability of H-PMDA based polyimides.
Caption: Workflow for Synthesis and Optimization of H-PMDA Polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior - UBC Library Open Collections [open.library.ubc.ca]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. zeusinc.com [zeusinc.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Surface characterization and degradation behavior of polyimide films induced by coupling irradiation treatment - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05744C [pubs.rsc.org]
- 16. archive.constantcontact.com [archive.constantcontact.com]
- 17. matec-conferences.org [matec-conferences.org]
- 18. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications [mdpi.com]
- 19. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 20. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. azom.com [azom.com]
- 24. mdpi.com [mdpi.com]
- 25. From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MOF Synthesis with Aliphatic Tetracarboxylate Linkers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) based on aliphatic tetracarboxylate linkers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you overcome common challenges in your synthesis experiments.
Introduction: The Unique Challenge of Aliphatic Linkers
While the vast majority of MOFs are constructed from rigid aromatic linkers, aliphatic linkers offer unique properties such as greater flexibility, distinct adsorption behaviors, and different thermal decomposition profiles.[1] However, these same properties, particularly the high conformational freedom of the aliphatic backbone, present significant synthetic challenges.[2][3] The conformational lability of flexible linkers can complicate the self-assembly process, often leading to issues with crystallinity, phase purity, and reproducibility.[1] This guide is designed to address these specific difficulties and provide rational, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My aliphatic tetracarboxylate linker has poor solubility in common MOF solvents. What should I do?
A1: This is a common issue. The non-polar nature of the aliphatic backbone reduces solubility compared to more polar aromatic linkers.[1] Successful synthesis hinges on creating a homogeneous reaction mixture.[4]
-
Recommended Solvents: Start with polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO).[4][5] These solvents offer a good balance of polarity to dissolve both the metal salt and the deprotonated carboxylate groups of the linker.
-
Sonication & Heat: Gentle heating and sonication can aid dissolution. However, ensure the linker is thermally stable at the applied temperature.
-
Linker Purity: Always verify the purity of your linker via ¹H NMR before synthesis. Impurities can significantly hinder dissolution and prevent crystallization.[5]
Q2: The Powder X-Ray Diffraction (PXRD) pattern of my product shows broad peaks, indicating low crystallinity. Why is this happening?
A2: Low crystallinity is arguably the most frequent problem when working with flexible aliphatic linkers. The primary cause is the linker's conformational freedom, which can lead to a disordered or even amorphous structure instead of a well-ordered crystalline lattice.[1][6] Rapid precipitation kinetics can also lead to poorly crystalline materials.[7]
-
Immediate Suggestion: The most effective strategy to improve crystallinity is to slow down the reaction kinetics using a modulator . See the "Poor Crystallinity / Amorphous Product" section in the Troubleshooting Guide below for a detailed explanation and protocol.
Q3: My synthesis results in a mixture of different crystalline phases. How can I obtain a phase-pure product?
A3: Polymorphism is common in MOF synthesis, and the choice of solvent can heavily influence which crystal structure is formed.[8] The flexible nature of aliphatic linkers can make this even more pronounced.
-
Solvent System: The polarity and coordinating ability of the solvent can direct the formation of a specific phase.[9][10] Experiment with different solvents (e.g., switching from DMF to DEF) or solvent mixtures (e.g., DMF/Dioxane/Water) as this can favor one topology over another.[8]
-
Temperature Control: Reaction temperature affects both the kinetics and thermodynamics of MOF formation. A systematic variation of the synthesis temperature can often isolate a single, desired phase.
-
Modulators: The use of modulators can also suppress the formation of undesired kinetic phases and favor a single, thermodynamically stable product.[11]
Q4: I'm trying to synthesize a Zirconium-based MOF with an aliphatic linker, but the reaction is not working. Are there special considerations?
A4: Yes. Zirconium MOFs, known for their high stability, are typically built with robust Zr₆ clusters.[12] The formation of these clusters and their subsequent linkage is highly dependent on reaction conditions.
-
Anion Effect: The inorganic anion from the metal precursor (e.g., chloride vs. sulfate) can be incorporated into the final structure or influence the topology, especially when synthesizing in aqueous conditions.[13][14] For example, using ZrOCl₂·8H₂O can lead to a different framework than using Zr(SO₄)₂·4H₂O.[13]
-
Modulators are Crucial: For Zr-MOFs, modulators (often monocarboxylic acids) are almost always necessary. They compete with the linker for coordination to the Zr₆ cluster, slowing down the reaction and allowing for the formation of well-ordered crystals.[15] The concentration and pKa of the modulator are key parameters to tune.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of MOFs with aliphatic tetracarboxylate linkers.
Issue 1: Poor Crystallinity / Amorphous Product
-
Problem: The PXRD pattern of the synthesized material shows very broad peaks or no distinct peaks at all, and SEM images show irregular particles instead of well-defined crystals.
-
Probable Cause:
-
Rapid Nucleation & Growth: The coordination reaction between the metal ions and the linker is too fast, leading to rapid precipitation of an amorphous or nanocrystalline solid.[7][16]
-
Linker Flexibility & Disorder: The high number of possible conformations for a flexible aliphatic linker can prevent it from adopting the specific, ordered geometry required for long-range crystalline order.[1][6] This is a primary challenge for this class of linkers.
-
-
Proposed Solution: Coordination Modulation
The most powerful technique to overcome this issue is Coordination Modulation . A modulator, typically a monocarboxylic acid, is added to the reaction mixture. It competes with the tetracarboxylate linker to coordinate to the metal centers.[11] This reversible binding slows the overall reaction rate, allowing more time for defects to be corrected and for thermodynamic, well-ordered crystals to form.[5]
Experimental Protocol: Modulator-Assisted Synthesis
-
Select a Modulator: Common choices include formic acid, acetic acid, trifluoroacetic acid, or benzoic acid. The modulator's acidity (pKa) and size will influence its effectiveness.[15]
-
Determine Molar Equivalents: Start by adding 10-20 molar equivalents of the modulator with respect to the metal salt. This ratio can be systematically increased (e.g., to 50, 100, or even more equivalents) to find the optimal concentration.
-
Synthesis Setup:
-
In a typical synthesis vial, dissolve the metal salt (e.g., ZrCl₄, 1 eq.) in the chosen solvent (e.g., DMF).
-
Add the selected modulator (e.g., Acetic Acid, 20 eq.) to the metal salt solution.
-
In a separate vial, dissolve the aliphatic tetracarboxylate linker (e.g., 1,2,3,4-butanetetracarboxylic acid, 1 eq.) in the same solvent.
-
Combine the two solutions, seal the vial, and place it in a preheated oven at the desired reaction temperature (e.g., 120 °C) for the specified time (e.g., 24-72 hours).
-
-
Analysis: After cooling, collect the product and wash it thoroughly. Analyze by PXRD. A successful experiment will show a significant sharpening of the diffraction peaks.
Data Table: Common Modulators and Their Effects
-
| Modulator | Typical Molar Equivalents (vs. Metal) | Expected Outcome | Reference |
| Formic Acid | 20 - 80 | Can increase reaction rate in DMF due to trace water; slows rate in water.[11] | [11] |
| Acetic Acid | 10 - 100 | Classic choice for slowing nucleation, often increases crystal size.[7] | [7] |
| Trifluoroacetic Acid | 5 - 50 | Stronger acid, very effective at slowing growth; can lead to missing linker defects. | [15] |
| Benzoic Acid | 10 - 60 | Bulky modulator, can influence crystal morphology and defect concentration.[17] | [17] |
Issue 2: Low Product Yield
-
Problem: After the reaction, washing, and drying, the isolated mass of the MOF is significantly lower than the theoretical yield.
-
Probable Cause:
-
Incomplete Reaction: The reaction may not have reached completion, with a significant amount of linker and metal salt remaining in the mother liquor.
-
Linker Solubility Issues: If the linker is not fully dissolved at the reaction temperature, the synthesis cannot proceed to completion.[4]
-
Sub-optimal Stoichiometry: An incorrect molar ratio of metal to linker can limit the reaction.[7]
-
Formation of Soluble Intermediates: In some cases, stable, soluble metal-linker complexes may form that do not precipitate as the final MOF structure.
-
-
Proposed Solution: Optimizing Reaction Conditions
-
Increase Reaction Time/Temperature: The simplest approach is to extend the reaction time (e.g., from 24h to 72h) or modestly increase the temperature (e.g., by 10-20 °C) to push the reaction equilibrium towards the product.
-
Verify Stoichiometry: Double-check all calculations for the metal-to-linker ratio. For many tetracarboxylates, a 2:1 or 1:1 metal:linker ratio is common, but this is highly dependent on the target topology.
-
Solvent Screening: Ensure the linker is fully soluble in the chosen solvent at the reaction temperature. If not, switch to a solvent with better solvating power (e.g., from DMF to DMSO).[9]
-
pH Adjustment: The deprotonation of the carboxylic acid groups is essential for coordination. Small additions of a base (e.g., triethylamine) or acid can sometimes promote crystallization, though this can also lead to phase impurities if not carefully controlled.
-
Issue 3: Presence of Structural Defects (Missing Linkers/Clusters)
-
Problem: The material is crystalline, but characterization (e.g., via TGA or digested ¹H NMR) reveals a lower-than-expected linker-to-metal ratio. This indicates the presence of "missing linker" or "missing cluster" defects.
-
Probable Cause:
-
Intentional Defect Engineering: Modulators are known to cause missing linker defects by capping coordination sites on the metal cluster that would otherwise be occupied by a linker.[17][18]
-
Linker Depletion: Synthesizing the MOF with a sub-stoichiometric amount of linker can intentionally create missing cluster vacancies.[19][20]
-
Solvent-Derived Defects: Solvents like DMF can decompose at high temperatures to generate formate, which can act as a competing modulator and be incorporated as a defect.
-
-
Proposed Solution: Controlling Defect Concentration
While sometimes desirable for applications like catalysis, uncontrolled defects can harm material stability and reproducibility.[18][21]
-
Tuning Modulator Concentration: The density of missing linker defects is often directly proportional to the concentration and binding strength of the modulator. Reducing the modulator concentration can lead to a more "perfect" framework.[15]
-
Post-Synthetic Healing: It is possible to "heal" defects after the initial synthesis. This can be achieved by soaking the as-synthesized, defective MOF in a solution containing the aliphatic linker at an elevated temperature. This process, a form of solvent-assisted linker exchange, can help insert linkers into vacant sites.[5]
-
Change Solvent: If DMF decomposition is suspected, switch to a more stable solvent like DMAc or dioxane, especially for reactions requiring high temperatures (>150 °C).
Conceptual Diagram: The Role of a Modulator
// Node Definitions Metal [label="Metal Cluster\n(e.g., Zr₆)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Linker [label="Aliphatic\nTetracarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modulator [label="Monocarboxylate\nModulator", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MOF [label="Ordered MOF\nFramework", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=2];
// Connections Linker -> Metal [label="Binds to form framework", color="#4285F4"]; Metal -> MOF [label="Self-assembly", color="#202124", style=dashed]; Modulator -> Metal [label="Competes & binds reversibly", color="#EA4335", dir=both, constraint=false]; }
Caption: Modulator competing with the linker for metal cluster binding sites.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-dimensional alignment of defects in a flexible metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. First examples of aliphatic zirconium MOFs and the influence of inorganic anions on their crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01057K [pubs.rsc.org]
- 16. Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00067F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structural defects in metal–organic frameworks (MOFs): Formation, detection and control towards practices of interests - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 19. Linker depletion for missing cluster defects in non-UiO metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Linker depletion for missing cluster defects in non-UiO metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
preventing gelation in polyimide synthesis with aliphatic monomers
Topic: Preventing Gelation in Polyimide Synthesis with Aliphatic Monomers
Welcome to the technical support center for polyimide synthesis. This guide is designed for researchers, scientists, and professionals who are encountering challenges with gelation, particularly when incorporating aliphatic diamines into their polymer backbone. As Senior Application Scientists, we provide not only solutions but also the underlying principles to empower you in your experimental design.
Section 1: Understanding the Gelation Problem
This section addresses the fundamental questions surrounding gelation in polyimide synthesis, focusing on the unique challenges presented by aliphatic monomers.
Q1: What is gelation in polyimide synthesis, and why is it more common with aliphatic diamines?
A1: Gelation is the formation of a three-dimensional, cross-linked polymer network, resulting in the transformation of a viscous polymer solution (sol) into a semi-solid, insoluble mass (gel). In the context of the standard two-step polyimide synthesis, this typically occurs during the formation of the poly(amic acid) (PAA) precursor.
Aliphatic diamines significantly increase the risk of gelation compared to their aromatic counterparts due to two primary factors:
-
Increased Basicity and Nucleophilicity: Aliphatic amines are stronger bases and more powerful nucleophiles than aromatic amines. This heightened reactivity makes them more susceptible to side reactions. The primary reaction is the acylation of the amine by the dianhydride to form the amic acid linkage. However, the high reactivity can promote secondary reactions where the amine attacks the amic acid's amide group, leading to branching and eventual cross-linking.
-
Chain Flexibility: The flexible nature of aliphatic chains allows for greater conformational freedom. This mobility can facilitate intermolecular interactions and reactions between polymer chains, which can lead to the formation of a cross-linked network.
The intended linear polymerization can be compromised by these side reactions, leading to an uncontrolled increase in molecular weight and the formation of an insoluble gel.
Q2: What are the primary side reactions that lead to cross-linking and gelation?
A2: Gelation is not a desired outcome and arises from specific, often preventable, side reactions. The key culprits are reactions that create branch points on the linear poly(amic acid) chain.
-
Amide Exchange Reactions: A terminal amine group on one PAA chain can attack an amide linkage on another chain. This "amide exchange" can create a branched structure.[1][2] If this process continues, a covalent network forms.
-
Reaction with Amic Acid Carboxyl Group: While less common, the highly reactive aliphatic amine can potentially interact with the carboxylic acid group of the amic acid, especially under certain conditions, leading to unintended branching pathways.
-
Impurities: The presence of multifunctional impurities in either the monomer or the solvent can act as cross-linking agents. For example, a triamine impurity would intentionally be used as a cross-linker in some applications but is a source of gelation if present unintentionally.[3]
Below is a diagram illustrating the desired linear reaction versus the undesired cross-linking pathway that leads to gelation.
Caption: Desired vs. Undesired reaction pathways.
Section 2: Proactive Strategies for Preventing Gelation
Careful planning and control over reaction parameters are the most effective tools for preventing gelation. This section provides detailed guidance on how to set up your synthesis for success.
Q3: How critical is monomer stoichiometry, and how can I control it effectively?
A3: Stoichiometry is arguably the most critical factor in preventing gelation. An imbalance, particularly an excess of the highly reactive aliphatic diamine, provides free amine groups that can initiate the branching side reactions discussed earlier.[4]
Best Practices for Stoichiometric Control:
-
Purity is Paramount: Ensure the highest possible purity of both the dianhydride and the aliphatic diamine. Use freshly purified monomers for each reaction.
-
Accurate Measurement: Use analytical balances with high precision. For liquid diamines, calculate molar quantities based on density and volume, but gravimetric measurement is preferred.
-
Controlled Addition: The order and rate of monomer addition are crucial. The most common and effective method is the slow, dropwise addition of the dianhydride (as a solid or in solution) to a stirred solution of the diamine. This ensures the dianhydride reacts quickly with the primary amine groups, minimizing the chance for side reactions.[5] A reverse addition often leads to gel formation.[5]
Q4: What is end-capping, and how does it prevent gelation?
A4: End-capping is a powerful technique used to control molecular weight and prevent cross-linking by terminating the polymer chains with a monofunctional reagent.[6] By adding a calculated amount of a monoanhydride (like phthalic anhydride) or a monoamine, you intentionally stop chain growth.[7]
This strategy works by consuming the reactive terminal groups (especially amine groups) that would otherwise participate in branching reactions.[8] For syntheses prone to gelation, end-capping with a monoanhydride like phthalic anhydride is highly recommended.[7][8]
| Parameter | Without End-Capper | With End-Capper |
| Chain Ends | Reactive (mostly -NH2) | Inert (capped) |
| Molecular Weight | Potentially uncontrolled, can lead to infinite network (gel) | Controlled and predictable |
| Gelation Risk | High, especially with excess diamine | Significantly Reduced |
| Processability | Poor if gelled | Improved due to lower, controlled molecular weight[6] |
Table 1: Comparison of synthesis with and without an end-capping agent.
Protocol: Poly(amic acid) Synthesis with Phthalic Anhydride End-Capper
This protocol outlines a standard procedure for synthesizing a poly(amic acid) solution while minimizing gelation risk.
-
Monomer Preparation:
-
Dry the aliphatic diamine over appropriate desiccants (e.g., CaH2) and distill under vacuum.
-
Dry the dianhydride and phthalic anhydride (end-capper) in a vacuum oven at 120-150°C for at least 12 hours before use.
-
-
Reaction Setup:
-
Assemble a three-neck flask with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel.
-
Ensure all glassware is rigorously dried.
-
Purge the system with dry nitrogen for at least 30 minutes.
-
-
Polymerization:
-
Under a positive nitrogen atmosphere, add the purified aliphatic diamine and anhydrous N-methyl-2-pyrrolidone (NMP) to the flask. Stir until fully dissolved.
-
Cool the solution to 0-5°C using an ice bath. This helps to manage the exothermic reaction and slow down side reactions.
-
In a separate flask, dissolve the dianhydride and the calculated amount of phthalic anhydride in anhydrous NMP.
-
Slowly add the anhydride solution to the stirred diamine solution via the dropping funnel over 1-2 hours.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution should become highly viscous but remain clear and free of gel particles.
-
-
Storage:
-
Store the resulting poly(amic acid) solution in a tightly sealed container at low temperatures (e.g., -18°C) to prevent degradation.[9]
-
Q5: How do reaction concentration and temperature affect gelation?
A5: Both concentration and temperature are critical variables that must be optimized.
-
Concentration: The adage "the solution to pollution is dilution" applies here. Lowering the monomer concentration increases the distance between polymer chains, reducing the probability of intermolecular reactions that lead to cross-linking.[8] While very high molecular weight might be harder to achieve in dilute solutions, it is a primary strategy to retard gelation.[10] A typical starting point is a solids content of 10-15 wt%. If gelation occurs, reducing this to 5-10 wt% is a logical next step.
-
Temperature: The initial polymerization to form the PAA is highly exothermic. Running the reaction at low temperatures (0-5°C), especially during monomer addition, is crucial.[11] Low temperatures slow the rate of all reactions, but they particularly disfavor the side reactions that have higher activation energies than the main chain-forming reaction. High temperatures can also promote the reverse reaction (cleavage of the amic acid bond), which can lead to a decrease in molecular weight or create opportunities for chain scrambling and branching.[9]
Section 3: Troubleshooting Guide
Even with careful planning, unexpected issues can arise. This section provides a logical framework for troubleshooting gelation.
Q6: My poly(amic acid) solution turned into a gel during the reaction or upon storage. What should I do?
A6: Once a covalent gel has formed, it is generally irreversible. The focus should be on diagnosing the cause to prevent it in future experiments. In some rare cases, if the gelation is due to reversible associations or if the gel is very weak, heating the solution might break it, but this can also promote imidization or degradation.[1][2]
Use the following troubleshooting workflow to identify the likely cause.
Caption: Troubleshooting workflow for gelation.
References
- 1. pubtexto.com [pubtexto.com]
- 2. pubtexto.com [pubtexto.com]
- 3. Preparation and Characterization of Polyimide Aerogels with a Uniform Nanoporous Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. dianhydrides.com [dianhydrides.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors [mdpi.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cyclohexane-1,2,4,5-tetracarboxylic Acid and Pyromellitic Acid in High-Performance Polymers
For researchers and professionals in drug development, materials science, and advanced technologies, the selection of appropriate monomers is a critical step in designing polymers with tailored properties. This guide provides an in-depth comparative analysis of two key tetracarboxylic acids used in the synthesis of high-performance polymers, particularly polyimides: the aliphatic Cyclohexane-1,2,4,5-tetracarboxylic acid and the aromatic Pyromellitic acid. This document will delve into their structural differences, the resulting polymer characteristics, and provide experimental protocols for their use, empowering you to make informed decisions for your specific application.
Introduction: The Structural Dichotomy and Its Implications
At the heart of this comparison lies a fundamental structural difference: this compound possesses a flexible, non-planar cycloaliphatic ring, whereas Pyromellitic acid is built upon a rigid, planar aromatic benzene ring. This seemingly simple distinction has profound consequences for the properties of the resulting polymers.
Pyromellitic acid, typically used in its dianhydride form (PMDA), is a cornerstone in the field of high-performance polymers. Polyimides derived from PMDA are renowned for their exceptional thermal stability, high mechanical strength, and excellent chemical resistance.[1] These properties arise from the rigidity of the aromatic backbone, which promotes strong intermolecular charge-transfer complex (CTC) formation. However, this same characteristic often leads to polymers that are deeply colored (yellow to brown), insoluble, and intractable, making them difficult to process.[2]
In contrast, this compound, and its corresponding dianhydride (CHDA or H-PMDA), offers a pathway to polymers with enhanced optical transparency and solubility. The non-planar, flexible nature of the cyclohexane ring disrupts the formation of extensive CTCs, resulting in colorless or near-colorless polyimides.[3][4] This makes them highly desirable for applications in flexible electronics, optical materials, and advanced display technologies.[5] The trade-off for this improved processability and optical clarity can be a reduction in thermal stability and mechanical modulus compared to their aromatic counterparts.[6][7]
This guide will explore these differences in detail, providing the necessary data and experimental context to select the optimal monomer for your specific performance requirements.
Head-to-Head Comparison: Key Performance Metrics
The choice between this compound and Pyromellitic acid hinges on the desired balance of properties in the final polymer. The following table summarizes the key performance differences based on experimental data from various studies. It is important to note that the properties of the final polymer are also heavily influenced by the diamine monomer used in the polymerization.
| Property | Polyimides from Cyclohexane-1,2,4,5-tetracarboxylic Dianhydride (CHDA) | Polyimides from Pyromellitic Dianhydride (PMDA) | Rationale |
| Optical Transparency | Excellent, typically colorless films with high transmittance in the visible spectrum.[4] | Poor, typically yellow to brown colored films due to charge-transfer complex formation.[2] | The non-planar structure of CHDA disrupts intermolecular electronic interactions. |
| Solubility | Generally soluble in aprotic polar solvents like NMP, DMAc, and even some lower-boiling point solvents.[6][8] | Often insoluble in organic solvents, requiring processing from their poly(amic acid) precursor.[2] | The flexible aliphatic structure of CHDA reduces chain packing and crystallinity. |
| Thermal Stability | Good, with 5% weight loss temperatures (Td5) typically in the range of 450-500°C.[9] | Excellent, with Td5 values often exceeding 500°C.[1] | The rigid aromatic structure of PMDA imparts higher bond dissociation energies. |
| Glass Transition Temp. (Tg) | Varies widely with diamine structure, generally lower than PMDA-based polyimides.[9] | High, often exceeding 350-400°C, indicating a high operational temperature range.[4][10] | The restricted chain mobility of the rigid PMDA backbone leads to higher Tg. |
| Mechanical Properties | More flexible films with lower tensile modulus and higher elongation at break.[3] | High tensile strength and modulus, but can be brittle.[10][11] | The rigid aromatic backbone of PMDA results in stiffer polymer chains. |
| Dielectric Constant | Lower dielectric constant due to reduced polarity and moisture absorption.[5] | Higher dielectric constant. | The presence of the polarizable aromatic ring in PMDA contributes to a higher dielectric constant. |
Experimental Protocols: Synthesizing and Characterizing Polyimides
To ensure scientific integrity and provide actionable insights, this section details standardized protocols for the synthesis and characterization of polyimides from both Cyclohexane-1,2,4,5-tetracarboxylic dianhydride and Pyromellitic dianhydride.
General Two-Step Polyimide Synthesis
The most common method for preparing high molecular weight polyimides is a two-step process.[12] The first step involves the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
Diagram: Two-Step Polyimide Synthesis Workflow
Caption: General workflow for the two-step synthesis of polyimides.
Protocol 1: Synthesis of a Polyimide from Pyromellitic Dianhydride (PMDA) and 4,4'-Oxydianiline (ODA)
This protocol describes the synthesis of a classic, high-performance aromatic polyimide.
Materials:
-
Pyromellitic dianhydride (PMDA), high purity
-
4,4'-Oxydianiline (ODA), high purity
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas, high purity
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a precise amount of ODA in anhydrous DMAc to achieve a desired concentration (typically 15-20 wt%). Stir the solution under a gentle stream of nitrogen until the ODA is completely dissolved.
-
Poly(amic acid) Formation: Gradually add an equimolar amount of PMDA powder to the stirred ODA solution in several portions. The addition should be slow to manage the exothermic reaction and prevent gelation.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to ensure a uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere. The thermal imidization is typically carried out in a stepwise manner to ensure slow solvent removal and complete cyclization. A representative heating program is: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[8]
-
Film Recovery: After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.
Diagram: Causality in PMDA-ODA Polymerization
Caption: Influence of monomer structure on PMDA-ODA polyimide properties.
Protocol 2: Synthesis of a Colorless Polyimide from Cyclohexane-1,2,4,5-tetracarboxylic Dianhydride (CHDA) and an Aromatic Diamine
This protocol outlines the synthesis of a more soluble and optically transparent polyimide.
Materials:
-
Cyclohexane-1,2,4,5-tetracarboxylic dianhydride (CHDA), high purity
-
Aromatic diamine (e.g., 2,2'-bis(trifluoromethyl)benzidine for enhanced solubility and optical properties), high purity
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas, high purity
-
Acetic anhydride
-
Pyridine
Procedure:
-
Monomer Dissolution: In a similar setup as Protocol 1, dissolve the chosen aromatic diamine in anhydrous NMP.
-
Poly(amic acid) Formation: Gradually add an equimolar amount of CHDA to the diamine solution. The reaction is typically less exothermic than with PMDA.
-
Polymerization: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere to obtain the poly(amic acid) solution.
-
Chemical Imidization (Optional, for improved solubility of the final polymer): To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio relative to the repeating unit). Heat the mixture at 50-80°C for 2-4 hours to effect chemical imidization. The polyimide may precipitate from the solution.
-
Film Formation: The polyimide can be isolated by precipitation in a non-solvent like methanol, filtered, and dried. The dried polymer powder can then be redissolved in a suitable solvent (e.g., NMP, DMAc) and cast into a film. The cast film is then heated in a vacuum oven (e.g., at 200-250°C) to remove residual solvent and ensure complete imidization.
Characterization and Data Interpretation
A thorough characterization of the synthesized polyimides is essential to validate their properties and suitability for the intended application.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is crucial for confirming the completion of the imidization process. The disappearance of the amic acid bands (around 1660 cm⁻¹ for amide C=O and 3300 cm⁻¹ for N-H) and the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ for asymmetric C=O stretching, 1720 cm⁻¹ for symmetric C=O stretching, and 1370 cm⁻¹ for C-N stretching) confirms the successful conversion to polyimide.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. The temperature at which 5% weight loss occurs (Td5) is a common metric for comparing the thermal stability of different polymers.
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): These techniques are employed to measure the glass transition temperature (Tg) of the polymer, which defines the upper limit of its service temperature in many applications.
-
Tensile Testing: The mechanical properties of the polyimide films, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine.
-
UV-Visible Spectroscopy: For applications requiring optical transparency, UV-Vis spectroscopy is used to measure the transmittance of the polyimide films across the visible spectrum and to determine the cutoff wavelength.
Conclusion: Selecting the Right Monomer for Your Application
The choice between this compound and Pyromellitic acid is a strategic one, dictated by the primary requirements of the end application.
-
Choose Pyromellitic Acid (PMDA) when:
-
Exceptional thermal stability is the primary concern.
-
High mechanical strength and modulus are required.
-
Optical transparency and solubility are not critical.
-
Applications include aerospace components, high-temperature adhesives, and insulation for electronics.[13]
-
-
Choose this compound (CHDA) when:
By understanding the fundamental structure-property relationships and utilizing the provided experimental frameworks, researchers and developers can confidently select and implement the appropriate tetracarboxylic acid to achieve the desired performance in their next generation of advanced polymers.
References
- 1. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
performance evaluation of MOFs with cyclohexane-1,2,4,5-tetracarboxylic acid vs aromatic linkers
An In-Depth Comparative Guide to Metal-Organic Frameworks: Cyclohexane-1,2,4,5-tetracarboxylic Acid vs. Aromatic Linkers
Introduction: The Critical Role of the Organic Linker in MOF Performance
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, constructed from metal-containing nodes and organic "linker" molecules that bridge them to form extended, crystalline, and highly porous structures.[1] The modularity of MOFs is their defining strength; by judiciously selecting the metal and organic components, we can tailor their structural and chemical properties for specific applications, from gas storage and separation to catalysis and drug delivery.[2]
The organic linker is arguably the most versatile component for tuning MOF functionality. Its geometry, connectivity, length, and chemical nature dictate the resulting framework's topology, pore size and shape, and overall stability.[3] A significant area of research focuses on the comparative performance of MOFs built from aliphatic versus aromatic linkers. Aromatic linkers, particularly polycarboxylates, have been predominant due to their rigidity, which often leads to predictable and robust structures with high thermal and chemical stability.[4]
However, aliphatic linkers, such as this compound, are gaining increasing attention.[5][6] Their inherent flexibility and non-planar geometries can impart unique properties unattainable with their rigid aromatic counterparts, such as conformational "breathing" and novel host-guest interactions.[7][8] This guide provides a detailed performance evaluation of MOFs synthesized with the alicyclic this compound linker against those constructed with analogous aromatic tetracarboxylate linkers, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships between linker structure and MOF performance, supported by experimental data and detailed protocols.
Structural & Mechanistic Implications of Linker Choice
The fundamental difference between an alicyclic linker like this compound and an aromatic one such as pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid) lies in its three-dimensional structure and conformational freedom.
-
Aromatic Linkers: These are typically planar and rigid. This rigidity helps in designing predictable framework topologies and often results in high thermal and chemical stability.[9] The π-electron system of the aromatic core can also participate in host-guest interactions and facilitate charge transport, which is beneficial for catalytic and electronic applications.[7]
-
Alicyclic Linkers: Cyclohexane-based linkers are non-planar and flexible, capable of existing in different conformations (e.g., chair, boat). This flexibility can lead to dynamic framework behaviors, often termed "breathing," where the MOF structure responds to external stimuli like guest molecule adsorption by changing its pore size and volume.[4][10] This unique property can lead to highly selective adsorption characteristics.[11]
Caption: Linker structure dictates MOF properties.
Comparative Performance Analysis
The choice between an alicyclic and an aromatic tetracarboxylate linker has profound consequences for the final MOF's performance in key application areas.
Thermal and Chemical Stability
Generally, MOFs constructed from aromatic linkers exhibit superior thermal and chemical stability compared to their aliphatic counterparts.[9] The rigidity of the aromatic rings contributes to a more robust framework that can better withstand high temperatures and harsh chemical environments. For example, the well-known aromatic linker-based UiO-66(Zr) is stable up to ca. 450 °C, whereas its alicyclic analogue, UiO-66-chdc, constructed with trans-1,4-cyclohexanedicarboxylate, thermally decomposes around 275 °C.[8]
This trend is also observed in MOFs with higher connectivity linkers. The increased number of connection points in tetracarboxylate linkers generally enhances framework stability compared to dicarboxylates.[12] However, the underlying principle remains: the weaker C-C single bonds and conformational strain in alicyclic rings make them more susceptible to degradation at lower temperatures than the stable aromatic systems.
Gas Adsorption and Separation
While aromatic linkers often yield MOFs with high surface areas, the dynamic nature of alicyclic-based MOFs can offer significant advantages in selective gas adsorption. The "breathing" effect, where the framework expands or contracts upon guest adsorption, can lead to sharp, step-like adsorption isotherms. This behavior is highly desirable for gas separation, as it allows for high uptake capacity over a very narrow pressure range.
A compelling example is the comparison between the aromatic terephthalate-based MIL-53(Al) and its aliphatic adipate-based analogue, Al-MIL-53-ADP. The aromatic version exhibits breathing upon adsorption of various guests, while the aliphatic version shows a distinct breathing behavior primarily upon dehydration and rehydration.[10][13] This demonstrates how the nature of the linker's flexibility fine-tunes the framework's response to different stimuli.
For hydrocarbon separations, such as benzene from cyclohexane, the nature of the linker's surface is critical. Aromatic linkers can provide favorable π-π stacking interactions with benzene, enhancing its selective uptake.[14] Conversely, the C(sp³)–H bonds of an alicyclic linker pointing into the pores can create a non-polar, hydrophobic environment, which can also be leveraged for selective adsorption of non-polar molecules.[4]
Catalytic and Electrochemical Activity
The linker directly influences the electronic properties of the metal nodes, which often serve as the catalytic active sites.[15] A direct comparison of two cobalt-based MOFs, one with aromatic 1,2,4,5-benzene-tetracarboxylic acid (BTCA) and the other with aliphatic 1,2,3,4-cyclopentane-tetracarboxylic acid (CPTC), revealed significant differences in their electrochemical performance as supercapacitor electrodes.[16] The study rigorously investigated how the linker's structure affects the redox activity and charge storage capabilities of the Co-based nodes.[16] This highlights that the linker is not merely a structural support but an active participant in the MOF's functional properties. The electron-donating or -withdrawing nature of the linker can modulate the Lewis acidity of the metal centers, impacting their catalytic efficiency for various organic transformations.[1][17]
| Performance Metric | MOFs with Cyclohexane-tetracarboxylic Acid (or similar alicyclic linkers) | MOFs with Aromatic Tetracarboxylic Acid Linkers | Rationale & Causality |
| Thermal Stability | Generally Lower (e.g., ~275-350 °C)[8] | Generally Higher (e.g., >400 °C)[9] | Rigidity of aromatic rings and stronger C=C bonds provide greater resistance to thermal decomposition. |
| Chemical Stability | Variable, can be susceptible to hydrolysis. | Generally Higher.[9] | The strength of the metal-ligand coordination bond is a primary factor. Aromatic carboxylates often form more stable bonds. |
| Porosity (BET Surface Area) | Can be high, but may be lower than isoreticular aromatic versions due to less efficient packing. | Often exhibits very high surface area due to rigid, well-defined pore structures.[18] | The planar nature of aromatic linkers allows for the formation of highly ordered, porous networks. |
| Adsorption Behavior | Often exhibits flexibility ("breathing"), leading to selective, stepped isotherms.[4][7] | Typically shows rigid adsorption profiles (Type I isotherm for microporous materials). | Conformational freedom of the alicyclic backbone allows the framework to adapt to guest molecules. |
| Catalytic/Electronic Activity | Modulates metal centers via inductive effects; generally insulating. | Modulates metal centers via resonance and inductive effects; can facilitate charge transport.[16] | The π-system of aromatic linkers can participate in electronic interactions and charge delocalization. |
Experimental Design & Protocols
To ensure reproducible and reliable results, standardized protocols for MOF synthesis and characterization are essential. The following section details validated methodologies.
Experimental Workflow: From Synthesis to Performance Evaluation
The process of evaluating a new MOF is a systematic workflow. It begins with synthesis and proceeds through activation and a series of characterization steps to confirm the structure, stability, and porosity before any performance testing is conducted.
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [ouci.dntb.gov.ua]
- 7. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Does the Ligand Connectivity of MOFs Affect Their Mechanical Stability? - ChemistryViews [chemistryviews.org]
- 13. mdpi.com [mdpi.com]
- 14. The Complexity of Comparative Adsorption of C6 Hydrocarbons (Benzene, Cyclohexane, n-Hexane) at Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes [mdpi.com]
- 16. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Gas Adsorption in MOFs from Cyclohexane-1,2,4,5-tetracarboxylic Acid: A Benchmarking Perspective
Introduction: The Untapped Potential of a Flexible Cycloaliphatic Linker
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential for applications in gas storage, separation, and catalysis. The judicious selection of organic linkers and metal nodes allows for the precise tuning of their pore size, shape, and chemical environment. While aromatic polycarboxylates have been the cornerstone of MOF design, the exploration of aliphatic linkers, such as cyclohexane-1,2,4,5-tetracarboxylic acid, remains a relatively uncharted territory. This guide provides a comprehensive technical overview and a comparative benchmark of the potential gas adsorption performance of MOFs derived from this flexible cycloaliphatic linker.
The inherent flexibility of the cyclohexane backbone in this compound presents both a challenge and an opportunity in the rational design of porous materials. Unlike their rigid aromatic counterparts, flexible linkers can adopt various conformations, which can lead to the formation of MOFs with dynamic frameworks and unique gas adsorption behaviors, including gate-opening and breathing effects.[1][2] This guide will delve into the known synthesis of a MOF from this ligand and, due to a scarcity of direct gas adsorption data, will benchmark its potential against MOFs constructed from structurally analogous aliphatic and flexible tetracarboxylic acid linkers. This approach will not only highlight the promise of this understudied ligand but also underscore a significant research gap in the field of MOF development.
I. Synthesis of MOFs from this compound: A Case Study
To date, the synthesis of a Zinc-based MOF is one of the few reported examples utilizing this compound. The following protocol, adapted from the literature, details a typical hydrothermal synthesis.
Experimental Protocol: Hydrothermal Synthesis of a Zn-based MOF
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
4,4'-bipyridine
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
In a glass vial, combine Zinc nitrate hexahydrate, this compound, 4,4'-bipyridine, and sodium carbonate in a specific molar ratio.
-
Add deionized water to the mixture.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture at a controlled temperature (e.g., 120°C) for a designated period (e.g., 72 hours).
-
Allow the oven to cool down to room temperature gradually.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water and a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the crystals under vacuum.
Causality Behind Experimental Choices:
-
Hydrothermal Synthesis: This method is widely employed for MOF synthesis as it allows for the crystallization of thermodynamically stable phases that may not be accessible at room temperature. The elevated temperature and pressure facilitate the dissolution of reactants and promote the formation of well-ordered crystalline structures.
-
Modulator (Sodium Carbonate): The addition of a base like sodium carbonate helps to deprotonate the carboxylic acid groups of the linker, facilitating its coordination to the metal centers. The pH of the reaction mixture is a critical parameter that can influence the final structure and topology of the MOF.
-
Co-linker (4,4'-bipyridine): The use of a co-linker, in this case, a nitrogen-containing ligand, can introduce additional coordination sites and influence the dimensionality and connectivity of the resulting framework.
II. Benchmarking Gas Adsorption Performance: A Comparative Analysis with Structurally Related MOFs
Given the limited availability of gas adsorption data for MOFs synthesized from this compound, this section provides a comparative analysis with MOFs derived from other aliphatic and flexible tetracarboxylate linkers. This benchmarking approach allows for an informed estimation of the potential performance of the target MOFs. Key performance indicators include BET surface area, pore volume, and gas uptake capacities for CO₂, CH₄, and N₂.
The flexibility of aliphatic linkers can lead to MOFs with dynamic porous structures, which may exhibit interesting gas adsorption behaviors.[3][4] However, this flexibility can also result in lower surface areas compared to MOFs with rigid aromatic linkers due to more efficient packing of the framework.
Table 1: Comparison of Porosity and Gas Adsorption Properties of MOFs with Aliphatic and Flexible Tetracarboxylate Linkers
| MOF Name/Linker | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) at ~1 bar & 273-298 K | CH₄ Uptake (mmol/g) at ~1 bar & 298 K | N₂ Uptake (mmol/g) at ~1 bar & 77 K | Reference |
| Hypothetical MOF from this compound | Various | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| MOF with 1,2,3,4-Cyclobutanetetracarboxylic acid | Cd(II) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| M-MOF-74 (M=Mg, Zn, Cu) (proxy for open metal sites) | Mg(II) | ~1200 | ~0.50 | ~8.0 (298 K) | ~1.0 (298 K) | - | [6] |
| ZIF-8 (proxy for microporous material) | Zn(II) | ~1600 | ~0.66 | ~1.2 (298 K) | ~0.6 (298 K) | ~20.0 (77 K) | [7] |
| Flexible Layered MOF [Cu(dhbc)₂(bpy)] | Cu(II) | Variable | Variable | Gate-opening behavior | Gate-opening behavior | - | [8] |
Note: The data presented for benchmark MOFs are approximate values from the literature and are intended for comparative purposes. The performance of MOFs can vary depending on the specific synthesis and activation conditions.
III. Experimental Workflow for Gas Adsorption Measurements
The characterization of a MOF's gas adsorption properties is crucial for evaluating its potential applications. The following protocol outlines the standard procedure for measuring gas adsorption isotherms.
Experimental Protocol: Gas Adsorption Analysis
-
Sample Activation:
-
Place a known mass of the synthesized MOF sample in a sample tube.
-
Heat the sample under a high vacuum at an elevated temperature (e.g., 150-250°C) for several hours to remove any guest molecules (e.g., solvent, water) from the pores. The activation temperature should be below the decomposition temperature of the MOF.
-
-
Isotherm Measurement:
-
Transfer the activated sample to the analysis port of a volumetric gas adsorption analyzer.
-
Perform a leak test to ensure the integrity of the system.
-
Measure the free space (void volume) in the sample tube using a non-adsorbing gas like helium.
-
Introduce a known amount of the adsorbate gas (e.g., N₂, CO₂, CH₄) into the sample tube at a constant temperature (e.g., 77 K for N₂, 273 K or 298 K for CO₂ and CH₄).
-
Allow the system to equilibrate and record the equilibrium pressure.
-
Repeat the dosing and equilibration steps to obtain a series of data points covering a range of pressures.
-
For desorption, incrementally reduce the pressure and measure the amount of gas desorbed at each step.
-
-
Data Analysis:
-
Plot the amount of gas adsorbed versus the relative pressure (P/P₀) to obtain the adsorption-desorption isotherm.
-
Calculate the BET (Brunauer-Emmett-Teller) surface area from the nitrogen adsorption isotherm in the relative pressure range of 0.05 to 0.3.
-
Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to unity.
-
Calculate the pore size distribution using methods such as Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT).
-
IV. Concluding Remarks and Future Outlook
This guide underscores a clear need for further research in this area. Systematic studies involving the synthesis of a series of MOFs from this compound with various metal centers (e.g., Cu, Co, Ni, Mn) and a thorough characterization of their gas adsorption properties are essential. Such investigations will not only fill a significant knowledge gap but could also lead to the discovery of new MOFs with tailored properties for specific applications in gas separation and storage, particularly for processes that could benefit from framework flexibility. The insights gained from such studies will be invaluable for the continued development of advanced porous materials.
V. References
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References
- 1. Structural Basis of CO2 Adsorption in a Flexible Metal-Organic Framework Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Study of CO, CO2, and CH4 Adsorption on M‑MOF-74 (M = Mg, Zn, Cu) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ss-pub.org [ss-pub.org]
- 8. researchgate.net [researchgate.net]
The Clear Advantage: A Comparative Guide to Optically Transparent Polyimides from Cycloaliphatic Dianhydrides
In the relentless pursuit of advanced materials for next-generation electronics and optical devices, the demand for high-performance, optically transparent polymers has never been greater. Traditional aromatic polyimides, while renowned for their exceptional thermal and mechanical stability, often exhibit a characteristic yellow-to-brown hue due to intramolecular charge-transfer (CT) complex formation. This coloration is a significant impediment in applications requiring high optical clarity, such as flexible displays, optical sensors, and advanced coatings.
This guide provides a comprehensive comparison of optically transparent polyimides synthesized from various cycloaliphatic dianhydrides. By replacing the aromatic dianhydride moiety with a non-aromatic, cycloaliphatic structure, the formation of CT complexes is effectively suppressed, leading to the creation of colorless polyimides with outstanding optical transparency.[1] We will delve into the structure-property relationships that govern the optical performance of these materials, supported by experimental data and detailed protocols for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to leverage the unique properties of these advanced polymers.
The Causality Behind Transparency: Suppressing Charge-Transfer Complexes
The origin of color in conventional aromatic polyimides lies in the electronic interaction between the electron-donating diamine and the electron-accepting dianhydride monomers. This interaction leads to the formation of charge-transfer complexes that absorb light in the visible region, resulting in the characteristic coloration. The most effective strategy to eliminate this coloration is to disrupt the electronic conjugation by incorporating aliphatic, specifically cycloaliphatic, monomers into the polyimide backbone.[1]
The introduction of cycloaliphatic dianhydrides disrupts the planarity and aromaticity of the polymer chain, thereby inhibiting the formation of these charge-transfer complexes. This results in polyimide films with significantly improved optical transparency and a colorless appearance. The structure of the cycloaliphatic dianhydride plays a crucial role in determining not only the optical properties but also other key characteristics such as solubility, thermal stability, and mechanical strength.[2][3]
A Comparative Analysis of Key Cycloaliphatic Dianhydrides
Several cycloaliphatic dianhydrides have emerged as promising candidates for the synthesis of optically transparent polyimides. In this section, we will compare the performance of polyimides derived from three prominent examples: 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA), Hydrogenated Pyromellitic Dianhydride (H-PMDA), and Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BODA).
1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)
CBDA is a highly rigid and strained cycloaliphatic dianhydride that has demonstrated exceptional performance in producing colorless polyimides.[4][5] The strained four-membered ring structure of CBDA contributes to its high reactivity in polymerization reactions.[5]
Polyimides derived from CBDA, particularly when combined with fluorinated diamines such as 2,2'-bis(trifluoromethyl)benzidine (TFMB), exhibit outstanding optical transparency.[5][6] Experimental data shows that CBDA-based polyimide films can achieve transmittances higher than 80% at a wavelength of 450 nm.[6] However, the use of CBDA is not without its challenges. The synthesis of CBDA involves a photochemical dimerization process, which can be costly and difficult to scale up for industrial production.[7] Additionally, the rigidity of the CBDA structure can lead to reduced flexibility and solubility in the resulting polyimides.[4][7]
Hydrogenated Pyromellitic Dianhydride (H-PMDA)
H-PMDA, also known as 1,2,4,5-cyclohexanetetracarboxylic dianhydride, is another widely studied cycloaliphatic dianhydride for colorless polyimides.[1][8] Unlike the strained ring of CBDA, H-PMDA possesses a more flexible cyclohexane ring. This flexibility can lead to improved solubility of the resulting polyimides.
Polyimides based on H-PMDA demonstrate good optical transparency and can be processed from solution.[1][9] However, H-PMDA generally exhibits lower reactivity compared to CBDA, which can result in lower molecular weight polyimides and potentially more brittle films, especially when polymerized with less reactive diamines.[7] The steric structure of H-PMDA isomers can also significantly influence the properties of the final polymer.[8]
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (BODA)
BODA is a bridged-alicyclic dianhydride with a rigid and bulky structure.[10][11][12][13][14] This unique three-dimensional structure effectively disrupts polymer chain packing and reduces intermolecular interactions, leading to enhanced solubility and optical transparency.[10]
Polyimides synthesized from BODA are known for their high glass transition temperatures (Tg) and good thermal stability, in addition to their excellent optical properties.[10][11] The rigid bicyclic structure contributes to the high Tg of the resulting polymers. These polyimides are often soluble in organic solvents, making them suitable for solution-based processing techniques.[10][11]
Quantitative Comparison of Optical Properties
To provide a clear and objective comparison, the following table summarizes the typical optical properties of polyimides derived from the aforementioned cycloaliphatic dianhydrides when polymerized with a standard aromatic diamine, 4,4'-oxydianiline (ODA), or a fluorinated diamine, 2,2'-bis(trifluoromethyl)benzidine (TFMB).
| Dianhydride | Diamine | Transmittance at 450 nm (%) | Cut-off Wavelength (nm) | Key Characteristics |
| CBDA | TFMB | > 80[6] | ~345[15] | Excellent transparency, high rigidity, potential for low CTE, but can be brittle and has high monomer cost.[5][6][7] |
| H-PMDA | TFMB | High | ~350-370 | Good transparency and solubility, but lower reactivity can affect molecular weight and mechanical properties.[1][7][9] |
| BODA | ODA | High | ~300-400[11] | High transparency, good solubility, and high Tg.[10][11] |
Note: The exact values can vary depending on the specific synthesis conditions, film thickness, and the diamine used.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of optically transparent polyimides and the characterization of their optical properties.
Synthesis of Poly(amic acid) and Polyimide Film (Two-Step Method)
This protocol describes a general two-step polycondensation method applicable to the synthesis of polyimides from cycloaliphatic dianhydrides and aromatic diamines.
Materials:
-
Cycloaliphatic dianhydride (e.g., CBDA, H-PMDA, BODA)
-
Aromatic diamine (e.g., ODA, TFMB)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas supply
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and outlet
-
Glass plates for casting
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis: a. In a clean, dry glass reactor, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere. Stir until the diamine is completely dissolved. b. Gradually add an equimolar amount of the cycloaliphatic dianhydride powder to the diamine solution in small portions over 30 minutes. c. Continue stirring the reaction mixture at room temperature for 24 hours under a continuous nitrogen purge to obtain a viscous poly(amic acid) solution.
-
Polyimide Film Formation: a. Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to control the film thickness. b. Place the cast film in a vacuum oven and subject it to a stepwise thermal imidization process:
- 80°C for 1 hour to slowly remove the solvent.
- 150°C for 1 hour.
- 200°C for 1 hour.
- 250°C for 1 hour.
- 300°C for 1 hour (or as required for complete imidization). c. After cooling to room temperature, carefully peel the transparent polyimide film from the glass substrate.
Characterization of Optical Transparency
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Cut a small, defect-free piece of the prepared polyimide film.
-
Mount the film in the sample holder of the UV-Vis spectrophotometer.
-
Record the transmittance spectrum of the film over the wavelength range of 300 nm to 800 nm.
-
From the spectrum, determine the percentage of transmittance at specific wavelengths (e.g., 450 nm, 550 nm) and the cut-off wavelength (the wavelength at which the transmittance drops below 1%).
Visualizing the Monomers and Workflow
To further clarify the chemical structures and the experimental process, the following diagrams are provided.
Caption: Chemical structures of key cycloaliphatic dianhydrides.
Caption: Experimental workflow for polyimide synthesis.
Conclusion and Future Outlook
The use of cycloaliphatic dianhydrides is a highly effective strategy for producing optically transparent and colorless polyimides. The choice of a specific cycloaliphatic dianhydride allows for the tuning of various properties, including optical transparency, thermal stability, and solubility, to meet the demands of specific applications. CBDA offers the potential for the highest transparency and dimensional stability, while H-PMDA and BODA provide advantages in terms of processability and solubility.
Future research in this area will likely focus on the development of novel cycloaliphatic dianhydrides with improved reactivity and lower manufacturing costs. Furthermore, the exploration of new combinations of cycloaliphatic dianhydrides with advanced diamine monomers will continue to push the boundaries of performance for optically transparent polyimides, opening up new possibilities in the fields of flexible electronics, photonics, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. dianhydrides.com [dianhydrides.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of Fluorinated Polyimide Films Based on 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride | Scientific.Net [scientific.net]
- 7. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution-processable colorless polyimides derived from hydrogenated pyromellitic dianhydride with controlled steric structure | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. ossila.com [ossila.com]
- 15. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Polyimides: Aromatic vs. Aliphatic Dianhydrides
Executive Summary
Polyimides (PIs) stand as a cornerstone of high-performance polymers, prized for their exceptional thermal and mechanical properties.[1][2] The selection of monomers, specifically the dianhydride, is a critical determinant of the final polymer's characteristics. This guide provides an in-depth comparison of the thermal stability of polyimides synthesized from two distinct classes of dianhydrides: aromatic and aliphatic. We will explore the fundamental structure-property relationships that govern their performance, present supporting experimental data, and detail the methodologies used for their characterization. The core finding is a fundamental trade-off: aromatic dianhydrides impart superior thermal stability due to their rigid, planar structures, while aliphatic dianhydrides offer enhanced processability and optical transparency at the expense of ultimate heat resistance.[3][4]
The Molecular Architecture: A Tale of Two Dianhydrides
The properties of polyimides are profoundly influenced by minor variations in the structure of their dianhydride and diamine components.[5][6] The dianhydride's backbone, whether rigid and aromatic or flexible and aliphatic, dictates the polymer chain's conformation, packing efficiency, and intermolecular forces, which are the primary drivers of thermal stability.
Aromatic Dianhydrides: The Foundation of Thermal Excellence
Aromatic dianhydrides, such as Pyromellitic Dianhydride (PMDA) and 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic Anhydride (BPADA), are characterized by rigid, planar phenyl rings.[5][7] This structural rigidity creates a polymer backbone with a high rotational energy barrier, leading to strong intermolecular interactions. The planar nature of these molecules facilitates efficient chain packing and pi-pi stacking between aromatic rings, further restricting segmental motion. This tightly packed, rigid structure requires significant thermal energy to induce movement or bond cleavage, resulting in exceptionally high thermal stability.[6]
Aliphatic & Cycloaliphatic Dianhydrides: Engineering Processability
In contrast, aliphatic or cycloaliphatic dianhydrides, such as dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) and bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD), introduce non-planar, flexible linkages into the polymer backbone.[3][8] These saturated ring systems disrupt the planarity seen in their aromatic counterparts. This "kinked" structure hinders close chain packing, increases the free volume between polymer chains, and weakens intermolecular forces.[9] While this reduces thermal stability, it confers valuable properties such as improved solubility in organic solvents and enhanced optical transparency, as the formation of color-inducing charge-transfer complexes is mitigated.[3][8][10]
Caption: Structural origins of thermal stability differences.
Comparative Thermal Stability: Analysis of Experimental Data
The thermal stability of a polyimide is primarily quantified by two key metrics: the glass transition temperature (Tg) and the thermal decomposition temperature (Td).
-
Glass Transition Temperature (Tg): This is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is a measure of the segmental mobility of the polymer chains.[3] Higher Tg values indicate a more rigid polymer backbone that requires more energy to achieve mobility.
-
Thermal Decomposition Temperature (Td): This is the temperature at which the polymer begins to chemically degrade through bond scission. It is typically reported as the temperature at which 5% (T5) or 10% (T10) weight loss occurs, as measured by Thermogravimetric Analysis (TGA).[7]
Experimental data consistently demonstrates the superior thermal performance of polyimides derived from aromatic dianhydrides.
-
Glass Transition Temperature (Tg): Studies directly comparing polyimides show that those synthesized with aromatic dianhydrides exhibit significantly higher Tg values. For instance, a series of polyimides synthesized with the aromatic dianhydride BPADA displayed Tg values between 218°C and 250°C, whereas the analogous series using the cycloaliphatic dianhydride HBPDA had Tg values in the lower range of 203°C to 243°C.[3][11] Similarly, polyimides based on the highly rigid PMDA dianhydride consistently show higher Tg values than those based on the more flexible BPDA structure.[12][13] This is a direct consequence of the restricted chain mobility in the rigid aromatic systems.[6]
-
Thermal Decomposition Temperature (Td): The inherent strength of the aromatic C-C and C-N bonds provides exceptional resistance to thermal degradation. Aromatic polyimides often exhibit decomposition temperatures well above 500°C.[14] In a comparative study, polyimides from the aromatic BPADA were found to be thermally more stable than those from the cycloaliphatic HBPDA.[3] The degradation of aromatic PIs typically requires temperatures exceeding 500°C to initiate significant pyrolysis.[14] Polyimides based on bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (an alicyclic structure) show decomposition temperatures starting around 430-460°C, which is notably lower than many fully aromatic systems.[8]
Table 1: Comparative Thermal Properties of Polyimides
| Polyimide System (Dianhydride-Diamine) | Dianhydride Type | Glass Transition Temp. (Tg), °C | 5% Weight Loss Temp. (T5), °C | Source(s) |
| PMDA-based PIs | Aromatic | ~302 - 390 | ~505 - 560 | [12][13][15][16] |
| BPDA-based PIs | Aromatic | ~218 - 290 | ~521 - 538 | [3][7][12] |
| 6FDA-based PIs | Aromatic (Fluorinated) | ~238 - 370 | ~427 - 574 | [17][18] |
| HBPDA-based PIs | Cycloaliphatic | ~203 - 243 | ~350 - 450 (est.) | [3][11] |
| BTD-based PIs | Alicyclic | ~272 - 355 | ~437 - 460 | [8] |
| CpODA-based PIs | Alicyclic | > 350 | > 450 | [10] |
Note: Values are approximate and can vary significantly based on the specific diamine used, molecular weight, and measurement conditions.
Experimental Protocols for Thermal Characterization
To ensure the trustworthiness and reproducibility of thermal stability data, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
TGA is the definitive method for determining the thermal decomposition profile of a polymer. The causality behind the protocol is to measure the inherent thermal stability of the material in the absence of oxygen, which would introduce a separate oxidative degradation pathway.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polyimide film or powder into a ceramic or platinum TGA sample pan.[19]
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Atmosphere Control: Purge the furnace with an inert gas, typically high-purity nitrogen, at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an oxygen-free environment.[14]
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800-1000°C) at a constant, controlled heating rate, typically 10°C/min or 20°C/min.[14][19]
-
Data Analysis: Record the sample weight as a function of temperature. The Td is determined from the resulting curve, commonly defined as the temperature at which 5% (T5) or 10% (T10) of the initial sample weight has been lost.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. The Tg is observed as a step-like change in the heat flow signal. The protocol is designed to erase the sample's prior thermal history, which can obscure the glass transition.
Step-by-Step Methodology:
-
Sample Preparation: Seal 5-10 mg of the dried polyimide sample in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected Tg but below its decomposition temperature. This step removes any residual solvent and erases the polymer's thermal history.[3]
-
Cooling Scan: Cool the sample at a controlled rate back to a temperature below its Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min).[20] The Tg is determined from this second heating curve.
-
Data Analysis: The Tg is typically taken as the midpoint of the step transition in the heat flow curve.
Conclusion
The choice between an aromatic and an aliphatic dianhydride in polyimide synthesis is a critical engineering decision that dictates the material's final properties.
-
Polyimides from Aromatic Dianhydrides are the materials of choice for applications demanding the highest levels of thermal stability. Their rigid, planar backbones result in superior glass transition and decomposition temperatures.
-
Polyimides from Aliphatic Dianhydrides offer a valuable compromise. While they exhibit lower thermal stability, their flexible, non-planar structures provide significant advantages in processability, solubility, and optical transparency, making them suitable for applications where these properties are paramount and the ultimate thermal resistance is not required.[3][4]
Understanding this fundamental structure-property relationship allows researchers and engineers to rationally design and select polyimide systems tailored to the specific performance requirements of advanced applications, from aerospace composites to flexible electronic substrates.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Polyimides: Chemistry & Structure-property Relationships – Literature Review 1.1 Introduction | Semantic Scholar [semanticscholar.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00489B [pubs.rsc.org]
- 15. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. osti.gov [osti.gov]
- 18. ukm.my [ukm.my]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
A Comparative Guide to Cycloaliphatic Carboxylate Linkers in MOF Synthesis: Cyclohexane-1,2,4,5-tetracarboxylic Acid vs. Dicarboxylic Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Rigidity in Framework Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a premier class of crystalline porous materials, distinguished by their vast surface areas, tunable pore sizes, and chemically versatile structures.[1][2] The geometric and chemical properties of a MOF are fundamentally dictated by its constituent parts: the metal nodes and the organic linkers that bridge them.[3][4] While rigid aromatic carboxylates, such as terephthalic acid, have historically dominated the field, leading to iconic structures like MOF-5, there is a growing interest in linkers that introduce new structural possibilities.[2][5][6]
Cycloaliphatic linkers, built upon a saturated cyclohexane core, represent a fascinating frontier in MOF design.[7][8] Unlike their planar aromatic counterparts, their inherent conformational flexibility can lead to novel framework topologies and dynamic properties.[5][9] This guide provides an in-depth comparison between MOFs constructed from the highly functional cyclohexane-1,2,4,5-tetracarboxylic acid and those derived from its simpler cycloaliphatic dicarboxylic acid analogues. We will explore how the dramatic increase in coordinating functional groups—from two to four—fundamentally alters the synthesis, structure, stability, and potential applications of the resulting frameworks.
Part 1: A Structural and Functional Analysis of the Linkers
The primary distinction between these linker families lies in their connectivity potential. A dicarboxylic acid typically acts as a linear spacer, connecting two metal nodes. In contrast, a tetracarboxylic acid can coordinate with up to four distinct nodes, acting as a powerful cross-linking agent.
| Linker Family | Representative Structure | Key Features |
| Tetracarboxylic Acid | This compound | Four carboxylate groups for high connectivity; promotes 3D frameworks; complex stereoisomerism.[10][11] |
| Dicarboxylic Acid | trans-1,4-Cyclohexanedicarboxylic acid | Two carboxylate groups for linear connection; often forms 1D or 2D structures; defined cis/trans isomerism.[12][13] |
This difference in denticity is critical. The four coordination points on this compound provide a blueprint for creating highly stable, three-dimensional networks, while dicarboxylic acids are more prone to forming lower-dimensional structures like chains or ladders.[10][12][13] Furthermore, the cyclohexane ring in both linker types is not planar and exists in various conformations (e.g., chair, boat), adding a layer of synthetic complexity and structural diversity not found with rigid, planar linkers.[5][8][9]
Caption: Structural comparison of a tetracarboxylic and a dicarboxylic cycloaliphatic linker.
Part 2: Comparative Performance in MOF Construction
The choice between a tetra- and a di-carboxylic linker has profound consequences for the resulting MOF's properties. The higher connectivity afforded by the tetracarboxylic acid is a key determinant of framework robustness.
Causality of Linker Choice on Stability and Porosity
Framework Stability: The Power of Connectivity
A fundamental principle in MOF chemistry is that higher linker connectivity generally leads to more robust frameworks.[14][15] Each additional bond between the organic and inorganic components acts as a reinforcing strut, increasing the energy required to break the structure down. MOFs built from tetratopic linkers, such as this compound, are expected to exhibit significantly enhanced thermal and chemical stability compared to those built from analogous ditopic linkers.
A comparative study on zirconium-based MOFs demonstrated this principle clearly: frameworks constructed from tetratopic linkers were substantially more stable in aqueous environments across a wide pH range than the famous UiO-66 (built from a ditopic linker) and MOF-808 (tritopic linker).[14] This enhanced stability is critical for applications in catalysis or separations where the material may be exposed to moisture, acidic, or basic conditions.[16]
Porosity and Surface Area: A Matter of Topology
While high connectivity enhances stability, its effect on porosity is more complex. The ultimate surface area of a MOF is determined by the final topology of the framework and whether multiple identical networks interpenetrate, filling the void space.[17][18] The flexibility of cycloaliphatic linkers can make predicting the final structure challenging.
However, the use of highly connected linkers is a key strategy in reticular chemistry for designing MOFs with exceptionally high porosity.[17][18] By carefully selecting synthesis conditions to prevent interpenetration, the rigid, cross-linked nature of a framework built with a tetracarboxylic acid can support vast, open channels.
Comparative Data Summary
| Property | MOFs with this compound | MOFs with Cycloaliphatic Dicarboxylic Acids | Rationale |
| Connectivity | High (Potentially 4-connected node) | Low (Typically 2-connected linear linker) | The number of carboxylate groups dictates the maximum number of connections to metal centers.[11][13] |
| Structural Dimensionality | Predominantly 3D | Often 1D or 2D, can be 3D with specific nodes | Higher connectivity naturally promotes the formation of extended three-dimensional networks.[10][13] |
| Predicted Thermal Stability | High to Very High | Low to Moderate | Increased metal-linker coordination enhances the overall framework robustness against thermal decomposition.[14][15] |
| Predicted Chemical Stability | High | Low to Moderate | A more highly cross-linked structure is more resistant to chemical attack and linker dissociation.[14][16] |
| Porosity (BET Surface Area) | Highly variable; potential for ultrahigh porosity | Variable; typically lower unless expanded linkers are used | Depends on the final topology and prevention of interpenetration. High connectivity can support large, stable pores.[17][19] |
Part 3: Experimental Protocols and Methodologies
The synthesis of crystalline MOFs from flexible cycloaliphatic linkers requires meticulous control over reaction parameters.[12] The choice of solvent, temperature, and pH can significantly influence which kinetic or thermodynamic product crystallizes.[12]
Protocol 1: Synthesis of a 2D MOF with a Tetracarboxylic Acid Linker
This protocol is adapted from the synthesis of [Zn2(OH)(Hcht)(4,4′-bpy)]n·4nH2O, where H4cht is this compound.[10][20]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (mixture of isomers)[21]
-
4,4′-bipyridine (4,4′-bpy)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
Procedure:
-
In a 25 mL vial, combine Zn(NO₃)₂·6H₂O (0.2258 g), this compound (0.0668 g), 4,4′-bipyridine (0.0781 g), and sodium carbonate (0.0538 g).[10]
-
Add 8.0 g of distilled water to the vial.
-
Agitate the mixture in an ultrasonic bath for 10 minutes to ensure homogeneity. The initial pH should be approximately 5.1.[10]
-
Seal the vial in a Teflon-lined autoclave.
-
Heat the autoclave at 120°C for 65 hours.[10]
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting plate-shaped colorless crystals by filtration.
-
Wash the crystals sequentially with distilled water, methanol, and ethanol to remove unreacted starting materials.
Protocol 2: Synthesis of a 1D MOF with a Dicarboxylic Acid Linker
This protocol is adapted from the synthesis of [Co(H2O)4(chdc)]n, where H₂chdc is trans-1,4-cyclohexanedicarboxylic acid.[12]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
trans-1,4-Cyclohexanedicarboxylic acid (H₂chdc)
-
Urotropine (hexamethylenetetramine)
-
Distilled water
Procedure:
-
Prepare an aqueous solution containing stoichiometric amounts of cobalt(II) nitrate and trans-1,4-cyclohexanedicarboxylic acid.
-
Add urotropine to the solution. Urotropine acts as a weak base to modulate and buffer the pH of the reaction mixture, which is crucial for crystal growth.[12]
-
Seal the solution in a suitable vessel.
-
Heat the reaction mixture at 80°C. The final pH of the solution should be approximately 5.0.[12]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the crystalline product by filtration and wash with distilled water.
General MOF Synthesis & Characterization Workflow
The following diagram illustrates the typical workflow from synthesis to characterization for a novel MOF.
Caption: A generalized workflow for the synthesis and characterization of MOFs.
Part 4: Expert Insights and Future Outlook
The Verdict: Function Dictates Form
The choice between this compound and its dicarboxylic counterparts is not a matter of one being universally "better," but rather a strategic decision based on the desired properties of the final MOF.
-
Choose this compound for Stability: When the primary requirement is robustness—for applications in heterogeneous catalysis, chemical separations in harsh environments, or for creating stable drug delivery vehicles—the high connectivity offered by this tetratopic linker is a significant advantage.[11][14][22] The resulting highly cross-linked 3D frameworks provide superior thermal and chemical stability.
-
Choose Cycloaliphatic Dicarboxylic Acids for Novel Topologies and Flexibility: These less-connected linkers are valuable for exploring novel framework topologies that may not be accessible with more rigid or highly connected building blocks. The flexibility of the cyclohexane backbone can lead to interesting dynamic properties, such as "breathing" or guest-induced phase transitions, which are of interest for sensing and smart materials.[5][9]
Future Research Directions:
The field is ripe for exploration. A significant opportunity lies in the systematic study of mixed-linker MOFs, combining both tetracarboxylic and dicarboxylic cycloaliphatic linkers within the same framework.[23][24] This strategy could allow for fine-tuning of properties, creating materials with both robust structural domains and flexible, functional pores. Furthermore, exploiting the stereoisomerism of these linkers to achieve chiral MOFs for enantioselective separations and catalysis remains a compelling avenue for future research.[25] As synthetic methods become more refined, the unique structural features of cycloaliphatic linkers will undoubtedly unlock a new generation of functional porous materials.
References
- 1. Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks [escholarship.org]
- 2. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 3. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks [ouci.dntb.gov.ua]
- 10. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dincagroup.mit.edu [dincagroup.mit.edu]
- 17. [PDF] Ultrahigh Porosity in Metal-Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
- 19. Construction of hierarchically porous metal–organic frameworks through linker labilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A 2D Metal-Organic Framework with a Flexible Cyclohexane-1,2,5,6-tetracarboxylic Acid Ligand: Synthesis, Characterization and Photoluminescent Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound, mixture of cis and trans 95 15383-49-0 [sigmaaldrich.com]
- 22. eureka.patsnap.com [eureka.patsnap.com]
- 23. Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to Validating Cyclohexane-1,2,4,5-tetracarboxylic Acid Stereochemistry using NMR
For researchers and professionals in drug development and material science, the precise stereochemical assignment of substituted cyclohexanes is a foundational requirement. The spatial arrangement of substituents dictates molecular symmetry, reactivity, and biological activity. Cyclohexane-1,2,4,5-tetracarboxylic acid presents a significant analytical challenge due to its multiple stereocenters, leading to a variety of diastereomers with distinct three-dimensional structures. This guide provides an in-depth comparison of how to leverage Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously validate the stereochemistry of these isomers, grounded in field-proven insights and experimental data.
The Stereochemical Challenge
The this compound molecule has four stereocenters, giving rise to several potential stereoisomers. The relative orientation (cis or trans) of the four carboxylic acid groups determines the molecule's overall symmetry and, consequently, its spectroscopic signature. Differentiating these isomers is non-trivial and requires a multi-faceted NMR approach that goes beyond simple spectral acquisition. Our objective is to use a combination of ¹H and ¹³C NMR, alongside two-dimensional techniques, to build an irrefutable case for a specific stereoisomer.
Pillars of NMR-Based Stereochemical Validation
The validation rests on three core NMR phenomena: chemical shift nonequivalence dictated by symmetry, through-bond scalar coupling (J-coupling), and through-space dipolar coupling (Nuclear Overhauser Effect).
-
Symmetry and Chemical Equivalence : The symmetry of a specific isomer directly impacts the number of unique signals in its NMR spectrum.[1][2][3] A higher degree of symmetry results in fewer signals, as many protons and carbons become chemically equivalent. For example, a highly symmetric isomer may exhibit only a few signals in its ¹³C NMR spectrum, while a completely asymmetric isomer will show a unique signal for every carbon atom.[3]
-
¹H-¹H Coupling Constants (³JHH) : The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is highly dependent on the dihedral angle between them, a relationship described by the Karplus curve.[4] In a cyclohexane chair conformation, this allows for clear differentiation between axial-axial, axial-equatorial, and equatorial-equatorial protons.[4][5]
-
Axial-axial (¹⁸⁰° dihedral angle) couplings are typically large (³J ≈ 10-13 Hz).
-
Axial-equatorial and equatorial-equatorial (⁶⁰° dihedral angle) couplings are significantly smaller (³J ≈ 2-5 Hz).[4]
-
-
Nuclear Overhauser Effect (NOE) : The NOE is a through-space phenomenon that results from dipole-dipole cross-relaxation between nuclei that are close in space (typically <5 Å), irrespective of their bonding connectivity.[6][7] Observing an NOE between two protons provides definitive proof of their spatial proximity. This is particularly powerful for establishing the relative stereochemistry (cis/trans) of substituents on the cyclohexane ring. For instance, an NOE between two axial protons on the same face of the ring (a 1,3-diaxial interaction) is a strong indicator of their cis relationship.
Comparative Analysis of Potential Isomers
To illustrate the power of this approach, let's consider the expected NMR data for key potential stereoisomers of this compound. The analysis hinges on the preferred chair conformation and the resulting symmetry and proton relationships. One known isomer, the (1S,2S,4R,5R)-cyclohexane-1,2,4,5-tetracarboxylic acid, has been characterized by X-ray crystallography, showing a chair conformation where the carboxylic acid groups at C1 and C2 are in equatorial positions.[8][9]
| Stereoisomer Sketch (Hypothetical) | Key Symmetry Elements | Expected ¹³C Signals | Key ¹H-¹H Couplings | Key NOE Correlations |
| all-cis | C₂ᵥ plane | 4 | Small ax-eq and eq-eq couplings. | Strong NOEs between adjacent cis-protons. |
| (1e,2e,4e,5e)-trans,trans,trans | Cᵢ (inversion center) | 3 | Large ax-ax couplings for methine protons. | NOEs between 1,3-diaxial protons. |
| (1a,2e,4a,5e)-cis,trans,cis | C₂ axis | 3 | Mix of large ax-ax and small ax-eq/eq-eq couplings. | NOEs between axial protons on C1/C4 and equatorial protons on C2/C5. |
| (1e,2e,4a,5a)-trans,cis,trans | σ plane | 4 | Mix of large and small couplings. | NOEs reflecting both cis and trans relationships. |
Note: 'a' denotes axial and 'e' denotes equatorial substituent positions in the most stable chair conformation. The number of signals is a prediction based on molecular symmetry.
A Self-Validating Experimental Workflow
To ensure the trustworthiness and reproducibility of your results, a rigorous, self-validating experimental workflow is essential. This protocol is designed to provide comprehensive data for unambiguous stereochemical assignment.
Experimental Protocol
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the this compound isomer.[10]
-
Choose a suitable deuterated solvent in which the compound is fully soluble. Given the polar carboxylic acid groups, DMSO-d₆ or D₂O are excellent starting points.[11]
-
Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.[10]
-
Filter the resulting solution through a pipette with a small cotton or glass wool plug directly into a high-quality 5 mm NMR tube to remove any particulate matter.[10][12] This step is critical as suspended solids will degrade spectral quality.
-
Cap the NMR tube securely. If necessary, wrap a small amount of parafilm around the cap to prevent solvent evaporation.[10]
-
-
NMR Data Acquisition :
-
Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Ensure the instrument is properly tuned and the magnetic field is shimmed on your sample to achieve high homogeneity.
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of proton environments and their coupling patterns.
-
¹³C{¹H} NMR : Acquire a proton-decoupled ¹³C spectrum. The number of signals directly reflects the number of chemically non-equivalent carbons, providing a rapid assessment of molecular symmetry.[3]
-
COSY (Correlation Spectroscopy) : Acquire a 2D ¹H-¹H COSY spectrum. This experiment reveals which protons are scalar-coupled to each other, allowing you to trace the connectivity within the cyclohexane ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire a 2D ¹H-¹H NOESY spectrum. This is the cornerstone experiment for determining stereochemistry.[6][13] It will show cross-peaks between protons that are close in space, allowing for the definitive assignment of cis and trans relationships.[14][15]
-
-
Data Analysis and Interpretation :
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons in each environment.
-
Analyze the number of signals in the ¹³C spectrum to determine the molecule's symmetry.
-
Use the COSY spectrum to confirm proton-proton connectivities around the ring.
-
Measure the coupling constants (J-values) from the high-resolution ¹H spectrum. Large values (~10-13 Hz) indicate diaxial relationships.[4]
-
Critically analyze the NOESY spectrum for key through-space correlations, such as those between 1,3-diaxial protons, to confirm stereochemical assignments.
-
Visualizing the Workflow and Logic
To better conceptualize the process, the following diagrams illustrate the experimental workflow and the logical decision-making process for data interpretation.
Caption: High-level experimental workflow from sample preparation to final validation.
Caption: Decision-making process for interpreting NMR data to assign stereochemistry.
By systematically applying this combination of one- and two-dimensional NMR experiments, researchers can confidently and accurately validate the stereochemistry of complex molecules like this compound. This rigorous, evidence-based approach is indispensable for ensuring the quality and reliability of research in synthetic chemistry and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]
- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. (1S*,2S*,4R*,5R*)-Cyclohexane-1,2,4,5-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
A Comparative Guide to the Mechanical Properties of Polyimides: Cycloaliphatic vs. Aromatic Tetracarboxylic Acid Derivatives
In the landscape of high-performance polymers, polyimides stand out for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1] These characteristics have made them indispensable in demanding applications ranging from aerospace components to flexible electronics. The properties of a polyimide are intricately linked to its molecular structure, which is determined by the constituent dianhydride and diamine monomers.[2] A critical design choice in the synthesis of polyimides is the selection of the tetracarboxylic dianhydride, with a fundamental distinction arising from the use of cycloaliphatic versus aromatic structures. This guide provides an in-depth comparison of the mechanical properties of polyimides derived from these two classes of dianhydrides, supported by experimental data, to inform researchers and engineers in their material selection process.
The Structural Dichotomy: Flexibility vs. Rigidity
The core difference between cycloaliphatic and aromatic tetracarboxylic acids lies in the geometry and nature of their cyclic structures. Aromatic dianhydrides, such as pyromellitic dianhydride (PMDA) and 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), are characterized by planar, rigid ring systems. This rigidity is imparted to the polyimide backbone, leading to strong intermolecular interactions and a highly ordered structure.[1] In contrast, cycloaliphatic dianhydrides, like dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride (HBPDA) and bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BCDA), possess non-planar, more flexible alicyclic rings. This inherent flexibility disrupts the chain packing and reduces intermolecular forces compared to their aromatic counterparts.[3]
This fundamental structural difference is the primary determinant of the divergent mechanical and thermal properties observed between the two classes of polyimides.
Comparative Analysis of Mechanical and Thermal Properties
To illustrate the impact of the dianhydride structure, we will compare two series of polyimides synthesized with the same set of four diamines but differing in the dianhydride component: one aromatic (BPADA) and one cycloaliphatic (HBPDA).[4] The diamines used are 3,3'-dihydroxybenzidine (BZ), 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (FDN), bis(3-amino-4-hydroxyphenyl)sulfone (APS), and 2,2-bis(3-amino-4-hydroxyphenyl)propane (AHP).[4]
Tensile Properties
Tensile testing provides crucial information about a material's strength, stiffness, and ductility. The following tables summarize the tensile properties of the BPADA-based (aromatic) and HBPDA-based (cycloaliphatic) polyimide films.
Table 1: Mechanical Properties of Aromatic Polyimides (BPADA-based) [4]
| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| BZ | 114 | 3.17 | 6.8 |
| FDN | 81 | 2.42 | 5.5 |
| APS | 95 | 2.68 | 6.2 |
| AHP | 85 | 2.26 | 5.8 |
Table 2: Mechanical Properties of Cycloaliphatic Polyimides (HBPDA-based) [4]
| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| BZ | 84 | 2.47 | 5.1 |
| FDN | 48 | 2.36 | 3.9 |
| APS | 65 | 2.15 | 4.5 |
| AHP | 52 | 1.74 | 4.2 |
From the data, a clear trend emerges: polyimides derived from the aromatic dianhydride (BPADA) consistently exhibit superior mechanical properties , including higher tensile strength and tensile modulus, when compared to their cycloaliphatic counterparts (HBPDA) using the same diamine.[5] This is a direct consequence of the rigid aromatic backbone of BPADA, which promotes a more ordered and densely packed polymer structure, leading to more efficient stress transfer between polymer chains.[4] The cycloaliphatic HBPDA, with its more flexible and bent structure, results in a less ordered polymer matrix, which is reflected in the lower strength and stiffness.[3]
The elongation at break, a measure of ductility, also tends to be higher for the aromatic polyimide series, suggesting that while they are stiffer, they can undergo more deformation before fracturing.
Thermal Properties
The glass transition temperature (Tg) is a critical parameter for high-performance polymers, as it defines the upper-temperature limit for their structural applications.
Table 3: Glass Transition Temperatures (Tg) of BPADA-based and HBPDA-based Polyimides [4]
| Diamine | Tg of BPADA-based PI (°C) | Tg of HBPDA-based PI (°C) |
| BZ | 250 | 243 |
| FDN | 235 | 228 |
| APS | 241 | 235 |
| AHP | 218 | 203 |
Consistent with the mechanical properties, the aromatic BPADA-based polyimides display higher glass transition temperatures than the cycloaliphatic HBPDA-based series.[4] The restricted mobility of the rigid aromatic polymer chains requires more thermal energy for the onset of large-scale segmental motion, resulting in an elevated Tg.[6] The more flexible nature of the cycloaliphatic backbone allows for easier chain movement at lower temperatures.
Causality Behind Experimental Choices and Self-Validating Protocols
The selection of monomers and the synthesis and characterization methods are guided by the fundamental principles of polymer chemistry to ensure the generation of reliable and reproducible data.
Monomer Selection
For a valid comparison, it is crucial to systematically vary only one structural component at a time. In the presented data, the diamine is varied within each series, but the dianhydride is kept constant to probe the effect of the diamine structure. The comparison between the two series, where the dianhydride is the only variable for a given diamine, provides a direct assessment of the influence of the aromatic versus cycloaliphatic character.
Experimental Protocols
The following sections detail the standardized procedures for the synthesis and mechanical characterization of polyimide films. These protocols are designed to be self-validating by incorporating purification steps and standardized testing methods.
This widely practiced procedure involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide.[7]
Part 1: Synthesis of Poly(amic acid) (PAA)
-
Monomer Purification: Purify the dianhydride (e.g., BPDA or HBPDA) by sublimation and the diamine (e.g., ODA) by recrystallization from a suitable solvent like ethyl acetate. This step is critical to remove impurities that can affect polymerization and final properties.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc). The reaction must be conducted under an inert atmosphere (nitrogen) to prevent side reactions with atmospheric moisture.
-
Polymerization: Gradually add an equimolar amount of the dianhydride to the stirred diamine solution at room temperature.[2]
-
Reaction Progression: Continue stirring the solution at room temperature for 5-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The reaction progress can be monitored by measuring the inherent viscosity of the PAA solution.
Part 2: Imidization to Polyimide Film
-
Film Casting: Cast the viscous PAA solution onto a clean glass plate using a doctor blade to ensure a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven at a low temperature (e.g., 80°C) for several hours to slowly remove the solvent.
-
Thermal Imidization: Subject the dried PAA film to a staged thermal curing cycle in an oven under a nitrogen atmosphere. A typical cycle involves heating to 100°C for 1 hour, 200°C for 1 hour, and finally to 300°C for 1 hour.[7] This gradual heating process ensures complete conversion of the poly(amic acid) to polyimide (imidization) with the removal of water as a byproduct, and it minimizes residual stress in the final film.
-
Film Detachment: After cooling to room temperature, carefully detach the polyimide film from the glass substrate.
The tensile properties of the prepared polyimide films should be evaluated according to the ASTM D882 standard for thin plastic sheeting.[8]
-
Specimen Preparation: Cut the polyimide films into rectangular or dumbbell-shaped specimens with precise dimensions as specified in ASTM D882.[4]
-
Conditioning: Condition the specimens at a standard laboratory temperature (23°C) and relative humidity (50%) for at least 40 hours prior to testing to ensure consistent results.[2]
-
Tensile Testing: Mount the specimen in the grips of a universal testing machine. Apply a uniaxial tensile force at a constant crosshead speed until the specimen fails.
-
Data Acquisition: Record the load and extension data throughout the test.
-
Calculation of Properties: From the stress-strain curve, calculate the tensile strength (stress at break), tensile modulus (initial slope of the curve), and elongation at break.
Visualizing the Molecular and Methodological Framework
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and the experimental workflow.
Caption: Representative chemical structures of an aromatic (BPADA) and a cycloaliphatic (HBPDA) dianhydride.
Caption: Experimental workflow for the synthesis and characterization of polyimide films.
Conclusion
The choice between cycloaliphatic and aromatic tetracarboxylic dianhydrides presents a clear trade-off in the design of polyimides. Aromatic dianhydrides, with their rigid and planar structures, are the preferred choice for applications demanding maximum mechanical strength, stiffness, and thermal stability. In contrast, while exhibiting lower mechanical and thermal performance, polyimides derived from cycloaliphatic dianhydrides offer other desirable properties such as improved solubility and optical transparency, which are advantageous in different applications. This guide provides a foundational understanding of these structure-property relationships, supported by comparative experimental data and robust protocols, to empower researchers in the rational design and selection of polyimides for their specific needs.
References
- 1. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jaxa.repo.nii.ac.jp [jaxa.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of Cyclohexane-1,2,4,5-tetracarboxylic Acid
As a Senior Application Scientist, my primary objective extends beyond the application of chemical products to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of cyclohexane-1,2,4,5-tetracarboxylic acid, grounded in established safety protocols and waste management principles. The procedures outlined here are designed to empower researchers, scientists, and drug development professionals to handle this chemical waste responsibly, ensuring a safe laboratory environment.
Part 1: Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is a solid organic compound that, while not acutely toxic in the way some laboratory reagents are, presents definite risks that dictate its handling and disposal requirements.[1][2] The primary hazards are associated with its irritant and corrosive properties as a carboxylic acid.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[1][2]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | Corrosion |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | Exclamation Mark |
The causality behind these classifications lies in the acidic nature of the four carboxyl groups. On contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, the acid can cause significant irritation or damage. This hazard profile is the primary driver for the stringent personal protective equipment (PPE) and handling protocols that follow.
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Given the identified hazards, particularly the risk of serious eye damage, a robust PPE protocol is non-negotiable. Any personnel involved in the handling or disposal of this chemical must be equipped with the following:
-
Eye Protection: Chemical safety goggles are mandatory. Given the risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or the powdered form of the acid.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation or spillage, a chemically resistant apron is also recommended.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles. If a fume hood is not available and dust is generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be necessary.[2]
Part 3: Waste Segregation and Containment
A foundational principle of laboratory waste management is the strict segregation of incompatible chemicals to prevent dangerous reactions.[3][4] this compound waste must be handled as follows:
-
Designate a Waste Stream: This chemical should be disposed of in a container designated for solid, non-halogenated organic acid waste .
-
Use Compatible Containers: The waste container must be made of a material compatible with acids, such as high-density polyethylene (HDPE). The container must be in good condition, free from damage, and have a secure, leak-proof lid.[5]
-
Avoid Mixing: Crucially, do not mix this acidic waste with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): This can cause a violent and exothermic neutralization reaction.
-
Oxidizers (e.g., nitrates, permanganates, peroxides): Mixing organic materials with strong oxidizers can create a fire or explosion hazard.
-
Cyanides: Mixing acids with cyanides can generate highly toxic hydrogen cyanide gas.
-
Solvents: Keep solid waste separate from liquid solvent waste unless specifically instructed by your institution's Environmental Health & Safety (EHS) office.[3]
-
Part 4: The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical sequence for the safe disposal of this compound.
Caption: Disposal decision workflow for this compound.
Detailed Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as described in Part 2.
-
Empty Container Management: If you are disposing of an "empty" container that held the acid, it must be triple-rinsed with a suitable solvent (water or as directed by your EHS office).[4] The rinsate must be collected and treated as hazardous liquid waste. After rinsing, deface or remove the original labels and dispose of the container in the appropriate laboratory glass or plastic recycling/trash.[4]
-
Waste Collection and Labeling: For solid waste, carefully transfer it to a designated hazardous waste container. Avoid creating dust. The container must be clearly labeled as hazardous waste, including the full chemical name ("this compound") and the associated hazards (Corrosive, Irritant).[6]
-
Storage: Keep the waste container tightly sealed when not in use.[7] Store it in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) away from incompatible materials.
-
Final Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal company.[8] Never dispose of this chemical in the regular trash or down the drain.[5]
A Note on Neutralization: While chemically possible to neutralize this acid with a weak base (e.g., sodium bicarbonate), this practice is not recommended as a standard disposal procedure without explicit approval from your institution's EHS office. On-site treatment of hazardous waste is often regulated, and improper neutralization can cause vigorous effervescence and heat generation. Furthermore, the resulting salt solution may still be subject to hazardous waste regulations. The most reliable and compliant method is collection and disposal via a professional service.
Part 5: Regulatory Compliance
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11] Your laboratory is considered a "generator" of hazardous waste and must comply with all applicable federal, state, and local regulations.[12] Adherence to your institution's specific waste management plan is the most direct way to ensure compliance.
Part 6: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Do not attempt to clean up a large or unmanageable spill. Contact your institution's emergency EHS number immediately.
-
For Small, Manageable Spills: If you are trained and it is safe to do so, manage the spill as follows:
-
Ensure you are wearing full PPE.
-
Gently cover the spill with a neutral absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
All materials used for the cleanup must be disposed of as hazardous waste.[4]
-
By adhering to this guide, you contribute to a culture of safety and environmental responsibility, ensuring that the lifecycle of every chemical in your laboratory is managed with scientific integrity and professional diligence.
References
- 1. 1,2,4,5-Cyclohexanetetracarboxylic Acid | C10H12O8 | CID 2834946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, mixture of cis and trans 95 15383-49-0 [sigmaaldrich.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. iip.res.in [iip.res.in]
- 8. tcichemicals.com [tcichemicals.com]
- 9. epa.gov [epa.gov]
- 10. axonator.com [axonator.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclohexane-1,2,4,5-tetracarboxylic Acid
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling any chemical reagent requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling of cyclohexane-1,2,4,5-tetracarboxylic acid, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our goal is to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.
Immediate Safety Briefing: Understanding the Core Hazards
This compound is a solid organic compound that presents three primary, non-negotiable hazards that dictate our PPE strategy.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation, serious eye damage, and respiratory irritation.[1][2] All handling procedures must be designed to mitigate these risks effectively.
| Hazard Classification | GHS Hazard Statement | Consequence & Immediate Action |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][3][4] | Direct contact can lead to redness, itching, and inflammation. Requires protective gloves and a lab coat. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[1] | Contact with dust or splashes can cause irreversible damage to the eyes. Requires chemical splash goggles. |
| Respiratory Irritation (STOT SE 3) | H335: May cause respiratory irritation.[1][5] | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort. Requires engineering controls or respiratory protection. |
The Causality of Protection: A Hazard-Based PPE Protocol
Effective PPE is not just a checklist; it's a system designed to create barriers between you and the specific hazards of a chemical. The choice of each piece of equipment is a direct response to a known risk.
Caption: Correlation between hazards and required PPE.
Eye and Face Protection: The First Line of Defense
Given the classification of "Causes serious eye damage," robust eye protection is mandatory.[1]
-
Minimum Requirement: Tight-sealing chemical safety goggles that meet ANSI Z87.1 standards are required for all handling activities.[6] These provide a seal around the eyes to protect against airborne dust.
-
Enhanced Precaution: When transferring larger quantities of the solid or when there is a heightened risk of dust generation, a face shield should be worn in addition to safety goggles.[7][8] The face shield provides a secondary barrier protecting the entire face.
Hand and Body Protection: Preventing Dermal Exposure
To prevent skin irritation, appropriate gloves and a lab coat are essential.[4]
-
Gloves: Chemical-resistant gloves, such as disposable nitrile gloves, must be worn.[8] Before use, always inspect gloves for any signs of degradation or puncture.[7] If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[7]
-
Lab Coat: A standard buttoned lab coat should be worn to protect the skin on your arms and body.[6]
-
Footwear: Fully enclosed shoes are required in any laboratory setting where chemicals are handled.[6]
Respiratory Protection: Mitigating Inhalation Risks
Because this compound can cause respiratory irritation, controlling dust is a critical safety measure.[1][5]
-
Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) should be performed within a certified chemical fume hood to minimize airborne particles.[6][7]
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved N95 dust mask or a higher-level respirator must be used.[3][9] The selection of a respirator should be based on a formal risk assessment.[10]
Operational Plan: A Self-Validating System for PPE Use
The effectiveness of PPE relies on its correct application. The following procedural steps ensure a self-validating system of safety from preparation to disposal.
Step-by-Step PPE Donning and Doffing Protocol
The order in which you put on and remove PPE is crucial to prevent cross-contamination.
References
- 1. 1,2,4,5-Cyclohexanetetracarboxylic Acid | C10H12O8 | CID 2834946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 环己烷-1,2,4,5-四甲酸,顺反异构体混合物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. leelinework.com [leelinework.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
